molecular formula C8H8N2OS B104352 2-Amino-6-methoxybenzothiazole CAS No. 1747-60-0

2-Amino-6-methoxybenzothiazole

货号: B104352
CAS 编号: 1747-60-0
分子量: 180.23 g/mol
InChI 键: KZHGPDSVHSDCMX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Amino-6-methoxybenzothiazole is an intermediate used to prepare novel series of Schiff bases and 4-thiazolidinones. It is also used in the synthesis of 2-cyano-6-methoxybenzothiazole.>This compound undergoes Sandmeyer reaction on heating with isoamyl nitrite and CuBr2 to yield 2-bromo-6-methoxybenzothiazole.>This compound is a fine off-white to light tan powder. (NTP, 1992)

属性

IUPAC Name

6-methoxy-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGPDSVHSDCMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19779
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-amino-6-methoxybenzothiazole
Source Wikipedia
URL https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63589-17-3 (sulfate[1:1])
Record name 2-Amino-6-methoxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID9024485
Record name 6-Methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2-amino-6-methoxybenzothiazole is a fine off-white to light tan powder. (NTP, 1992), Off-white to light tan solid; [CAMEO] Powder; [Alfa Aesar MSDS]
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19779
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-6-methoxybenzothiazole
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19830
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

464 °F at 760 mmHg (decomposes) (NTP, 1992)
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19779
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19779
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

1747-60-0
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19779
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-Amino-6-methoxybenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1747-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-methoxybenzothiazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001747600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-6-methoxybenzothiazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27516
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Benzothiazolamine, 6-methoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Methoxy-2-benzothiazolamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9024485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxybenzothiazol-2-ylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.573
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LAT2842YVX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

329 to 333 °F (NTP, 1992)
Record name 2-AMINO-6-METHOXYBENZOTHIAZOLE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19779
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-6-methoxybenzothiazole, a versatile heterocyclic amine of significant interest in medicinal chemistry and materials science. This document consolidates essential data, outlines experimental protocols for its synthesis and characterization, and presents its applications as a key building block in the development of novel compounds.

Core Chemical and Physical Properties

This compound is an organic compound featuring a benzothiazole (B30560) core substituted with an amino group at position 2 and a methoxy (B1213986) group at position 6.[1] It typically appears as a fine off-white to light tan powder.[2] Its structural and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers
IdentifierValue
IUPAC Name 6-methoxy-1,3-benzothiazol-2-amine[2]
CAS Number 1747-60-0[2]
Molecular Formula C₈H₈N₂OS[2][3]
SMILES COC1=CC2=C(C=C1)N=C(S2)N[2]
InChI 1S/C8H8N2OS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3,(H2,9,10)[2][3]
InChIKey KZHGPDSVHSDCMX-UHFFFAOYSA-N[2]
Table 2: Physicochemical Properties
PropertyValue
Molecular Weight 180.23 g/mol [2][3]
Melting Point 165-167 °C (lit.)[3][4]
Physical Description Fine off-white to light tan powder[2]
Solubility May exhibit moderate solubility in polar solvents[1]
Stability Stable, but may be light sensitive. Incompatible with strong oxidizing agents.[4]

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. Key spectral data are summarized below.

Table 3: Spectroscopic Data Summary
TechniqueData Highlights
¹H NMR Spectra available, specific peak assignments can be found in various databases.[2][5]
¹³C NMR Spectra available for structural confirmation.[2]
Infrared (IR) Spectroscopy ATR-IR and KBr-Pellet spectra have been recorded.[2]
Mass Spectrometry (MS) GC-MS, MS-MS, and LC-MS data are available, showing a molecular ion peak corresponding to its molecular weight.[2][5]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 2-aminobenzothiazoles involves the cyclization of the corresponding arylthiourea. A specific process for preparing this compound is detailed in U.S. Patent 5,374,737.[6]

Methodology:

  • Dissolution: 100 g (0.5 mol) of 4-methoxyphenylthiourea (with a dry matter content of 91%) is dissolved in portions into 290 g of 100% sulfuric acid at a temperature of 20-25 °C over a period of 30 minutes.[6]

  • Catalyst Addition: Over the course of three hours, 30 g of a 40% strength ammonium (B1175870) bromide solution is continuously metered into the reaction mixture at 25-30 °C.[6]

  • Precipitation and Neutralization: The resulting solution is then added to 1,200 g of water, clarified by filtration at 50 °C, and the pH is adjusted to 8 with 430 ml of a 33% strength sodium hydroxide (B78521) solution.[6]

  • Isolation and Purification: The mixture is stirred for 30 minutes at 40 °C and then filtered using suction. The residue is washed with 1,500 g of water until free of sulfate (B86663) and subsequently dried.[6]

This process yields approximately 85 g (94.4%) of this compound with a melting point of 160-161 °C.[6]

G Synthesis Workflow of this compound A Dissolve 4-methoxyphenylthiourea in H2SO4 (100%) B Add NH4Br solution (40%) A->B 20-25°C -> 25-30°C C Add to water and filter B->C D Adjust pH to 8 with NaOH C->D 50°C E Stir and filter D->E 40°C F Wash with water and dry E->F G This compound F->G

Caption: Synthesis of this compound.

Spectroscopic Analysis

The characterization of the synthesized this compound involves standard spectroscopic techniques.

Methodology:

  • ¹H and ¹³C NMR Spectroscopy: Spectra can be recorded on a spectrometer such as a BRUKER AC-300 or a JEOL AL-300 FT-NMR spectrometer (300 MHz).[2][7] Samples are typically dissolved in a suitable deuterated solvent, such as DMSO-d₆, with Tetramethylsilane (TMS) used as an internal standard.[7]

  • Infrared (IR) Spectroscopy: IR spectra can be obtained using an FT-IR spectrometer, for instance, a Bruker Tensor 27 FT-IR with an ATR-Neat technique or a Bruker IFS 85 using a KBr-Pellet technique.[2]

  • Mass Spectrometry (MS): Mass data can be recorded on an Agilent GC-MS system.[7]

G Analytical Workflow for this compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_result Data A Synthesized Compound B NMR (1H, 13C) A->B C IR (FT-IR) A->C D Mass Spectrometry (MS) A->D E Structural Confirmation B->E C->E D->E

Caption: Characterization of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of organic molecules with potential biological activities.

  • Building Block for Heterocyclic Compounds: It is utilized as a starting material for the synthesis of novel series of Schiff bases and 4-thiazolidinones, which are classes of compounds explored for their diverse pharmacological properties.[3][4]

  • Synthesis of Bioactive Molecules: This compound was instrumental in the synthesis of 2-cyano-6-methoxybenzothiazole, a key intermediate for the synthesis of firefly luciferin.[3][8]

  • Medicinal Chemistry: The benzothiazole nucleus is present in numerous compounds investigated for a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties.[7] Research has shown that this compound derivatives can exhibit inhibitory properties against the growth of human tumor cells in vitro.[1] It has also been identified in screens for bactericidal activity against Mycobacterium tuberculosis.[9][10] Furthermore, derivatives of this compound have been investigated as potent inhibitors of p56(lck), a lymphocyte-specific protein tyrosine kinase, which is a target in immunological drug discovery.[11]

G Applications of this compound cluster_derivatives Synthetic Derivatives cluster_applications Potential Biological Activities A This compound B Schiff Bases A->B C 4-Thiazolidinones A->C D 2-Cyano-6-methoxybenzothiazole A->D E Other Heterocyclic Systems A->E F Anti-inflammatory B->F G Antitumor B->G H Antimicrobial B->H C->F C->G C->H I Enzyme Inhibition (e.g., p56lck) D->I Luciferin Synthesis E->I

Caption: Role as a versatile chemical intermediate.

References

An In-depth Technical Guide to the Synthesis of 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-6-methoxybenzothiazole, a key intermediate in the development of pharmaceuticals, agrochemicals, and dyes.[1] The document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathways to facilitate understanding and replication.

Introduction

This compound is a heterocyclic amine containing a fused benzene (B151609) and thiazole (B1198619) ring system. The presence of the methoxy (B1213986) and amino groups at positions 6 and 2, respectively, makes it a versatile building block for the synthesis of more complex molecules, including Schiff bases, 4-thiazolidinones, and the key intermediate for firefly luciferin, 2-cyano-6-methoxybenzothiazole.[2][3][4] Its derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[5][6] This guide focuses on the most prevalent and efficient methods for its synthesis.

Core Synthesis Pathways

The primary and most widely documented method for synthesizing this compound is through the oxidative cyclization of a p-alkoxyphenyl thiourea (B124793) derivative. This is typically achieved by reacting p-anisidine (B42471) with a thiocyanate (B1210189) salt in the presence of a halogen.

Pathway 1: Reaction of p-Anisidine with Potassium Thiocyanate and Bromine

This classical approach involves the in-situ formation of p-methoxyphenyl thiourea, followed by oxidative cyclization using bromine in glacial acetic acid.[2][7][8][9]

G p_anisidine p-Anisidine intermediate_thiourea p-Methoxyphenyl thiourea (in situ) p_anisidine->intermediate_thiourea + kscn KSCN kscn->intermediate_thiourea + product This compound intermediate_thiourea->product + Br2, Acetic Acid br2 Br2 acetic_acid Acetic Acid

Caption: Synthesis of this compound from p-Anisidine.

A detailed experimental protocol, synthesized from multiple sources, is provided below.[2][9]

  • Reaction Setup: In a suitable reaction vessel, dissolve p-anisidine and potassium thiocyanate in glacial acetic acid.

  • Cooling: Cool the mixture in an ice bath with stirring for approximately 10-20 minutes.

  • Bromination: Slowly add a solution of bromine in glacial acetic acid dropwise to the cooled mixture. It is crucial to maintain the reaction temperature below 10 °C during the addition.

  • Reaction: After the addition of bromine is complete, continue to stir the reaction mixture at room temperature for 2-4 hours.

  • Isolation of Hydrobromide Salt: The resulting hydrobromide salt of the product precipitates out of the solution. Filter the precipitate and wash it with glacial acetic acid, then dry.

  • Neutralization: Dissolve the dried salt in hot water and adjust the pH to approximately 11.0 with an ammonia (B1221849) solution to precipitate the free base.

  • Purification: Filter the precipitate, wash thoroughly with water, and dry to obtain this compound. Further purification can be achieved by recrystallization from benzene or a mixture of concentrated hydrochloric acid and ethanol.[9]

Reactant/ProductMolar RatioKey ParametersYield (%)Melting Point (°C)Reference
p-Anisidine1Temperature: <10°C (Bromination)87161-162[9]
Potassium Thiocyanate4Reaction Time: 2-4 hours[2]
Bromine1Solvent: Glacial Acetic Acid[9]
This compound---165-167
Pathway 2: Reaction of p-Methoxyphenyl-thiourea with Chlorine and Bromine

An alternative pathway involves the direct cyclization of pre-synthesized or in-situ generated p-methoxyphenyl-thiourea using chlorine gas, with bromine as a catalyst.[10]

G thiourea p-Methoxyphenyl-thiourea product This compound thiourea->product + Cl2, Br2 cl2 Cl2 br2 Br2 (catalyst) solvent Ethylene (B1197577) Chloride

Caption: Synthesis from p-Methoxyphenyl-thiourea.

  • Suspension: Suspend p-methoxyphenyl-thiourea in ethylene chloride.

  • Chlorination (Step 1): Pass chlorine gas through the suspension at 20°C.

  • Catalyst Addition: After stirring, add a small amount of bromine.

  • Heating and Chlorination (Step 2): Heat the mixture to 40°C and introduce more chlorine gas.

  • Isolation: Isolate the product from the reaction mixture.

Reactant/ProductAmountKey ParametersYield (%)Melting Point (°C)Reference
p-Methoxyphenyl-thiourea182 partsTemperature: 20°C then 40°C93160-163[10]
Chlorine Gas35.5 parts (x2)Solvent: Ethylene Chloride[10]
Bromine6 partsCatalyst[10]
This compound168 parts-[10]

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis and purification of this compound based on Pathway 1.

G cluster_synthesis Synthesis cluster_isolation Isolation & Purification start Mix p-Anisidine, KSCN, and Acetic Acid cool Cool to <10°C start->cool add_br2 Add Bromine Solution cool->add_br2 react Stir at Room Temp (2-4 hours) add_br2->react filter_salt Filter Hydrobromide Salt react->filter_salt wash_salt Wash with Acetic Acid filter_salt->wash_salt dissolve_salt Dissolve in Hot Water wash_salt->dissolve_salt neutralize Neutralize with NH4OH (pH 11) dissolve_salt->neutralize filter_product Filter Product neutralize->filter_product wash_product Wash with Water filter_product->wash_product dry Dry wash_product->dry recrystallize Recrystallize (Optional) dry->recrystallize end_product Pure this compound dry->end_product Without Recrystallization recrystallize->end_product

Caption: General Experimental Workflow.

Conclusion

The synthesis of this compound is well-established, with the reaction of p-anisidine, potassium thiocyanate, and bromine in acetic acid being the most commonly cited and reliable method. This pathway offers high yields and a straightforward procedure. The alternative method using chlorine provides a comparable yield but involves the handling of chlorine gas. The choice of synthesis route may depend on the availability of reagents and equipment. The detailed protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of medicinal and materials chemistry.

References

In-Depth Technical Guide: 2-Amino-6-methoxybenzothiazole (CAS 1747-60-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental applications, and potential biological relevance of 2-Amino-6-methoxybenzothiazole, identified by CAS number 1747-60-0. The information is compiled to support research and development activities in medicinal chemistry, organic synthesis, and materials science.

Core Physicochemical and Pharmacological Properties

This compound is an organic compound featuring a benzothiazole (B30560) scaffold, a structure of interest in medicinal chemistry.[1] It is typically a solid at room temperature and serves as a versatile intermediate in the synthesis of various organic chemicals.[1][2]

Physicochemical Data

The key physicochemical properties of this compound are summarized below for easy reference.

PropertyValueSource
Molecular Formula C₈H₈N₂OS[2][3][4]
Molecular Weight 180.23 g/mol [2][3][4]
Appearance Off-white to tan, beige, or grayish-lilac crystalline powder[5][6][7][8][9]
Melting Point 165-167 °C[2][4][5][6][8][10][11][12]
Boiling Point 240 °C[5][6][7][10][12] / 464 °F (decomposes)[3]
Solubility Water: <0.1 g/100 mL at 21 °C[6][7][11][12]; Methanol: Very slightly soluble[6][12]
Vapor Pressure 0.000142 mmHg at 25 °C[5][7][10]
Density ~1.24 g/cm³ (rough estimate)[6][7][8]
pKa 4.50 (+1) at 25 °C[6][12]
Refractive Index ~1.5690 (estimate)[6][7][8]
Biological and Toxicological Data

The compound is noted for its role as a building block for molecules with potential biological activity.[1][9] It has been investigated for its inhibitory effects on cancer cells and is used in the synthesis of compounds with immunosuppressive properties.[1][4][13]

ParameterValueDetailsSource
Biological Activity Inhibitory properties against human tumor cell growth in vitro.Used to treat cervical cancer. The inhibition of cell proliferation may be mediated by the hydroxyl group interacting with methyl ketones.[1][4]
Acute Toxicity (LD50) 140 mg/kg (intravenous, mouse)[11]
Hazard Codes Xn (Harmful), Xi (Irritant)[5]
Risk Statements R22 (Harmful if swallowed), R36/37/38 (Irritating to eyes, respiratory system and skin), R20/21/22 (Harmful by inhalation, in contact with skin and if swallowed)[5]
Safety Statements S26 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice), S36 (Wear suitable protective clothing)[5]

Experimental Protocols and Applications

This compound is a key intermediate in several synthetic pathways.[5][11][12] Its primary applications include its use as a building block for Schiff bases, 4-thiazolidinones, and dyes.[5][14][15]

Synthesis of this compound

A common synthetic route involves the reaction of p-aminoanisole with potassium thiocyanate (B1210189) in the presence of bromine.[11]

Protocol:

  • Dissolve 0.1 mole of p-aminoanisole and 0.1 mole of potassium thiocyanate in 100 mL of glacial acetic acid.

  • Cool the mixture in an ice bath with stirring for 10-20 minutes.

  • Slowly add a solution of 0.1 mole of bromine in glacial acetic acid dropwise, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.

  • Isolate and purify the product, this compound.

Synthesis_Workflow reagents p-Aminoanisole + Potassium Thiocyanate in Glacial Acetic Acid cooling Cooling (0-10°C) & Stirring reagents->cooling 1. Mix reaction Reaction Stirring (Room Temp, 2-4h) cooling->reaction 3. Stir bromine Bromine in Glacial Acetic Acid bromine->cooling 2. Add Dropwise (<10°C) product This compound (CAS 1747-60-0) reaction->product 4. Isolate

Caption: Synthesis workflow for this compound.

Applications in Organic Synthesis

This compound serves as a crucial starting material for more complex molecules.[11]

  • Synthesis of Schiff Bases and 4-Thiazolidinones: It is a foundational building block for creating novel series of these heterocyclic compounds, which are of interest for their pharmacological activities.[5][11][14]

  • Synthesis of 2-Cyano-6-methoxybenzothiazole: This derivative is a key intermediate for the synthesis of firefly luciferin, a compound widely used in biotechnology and diagnostics.[11]

  • Sandmeyer Reaction: The compound can undergo a Sandmeyer reaction when heated with isoamyl nitrite (B80452) and copper(II) bromide to produce 2-bromo-6-methoxybenzothiazole.

  • Dye Intermediate: It is used in the manufacturing of cationic dyes, such as Cationic Brilliant Blue RL and Cationic Yellow 2RL.[6][15]

Application_Workflow start This compound (CAS 1747-60-0) schiff Schiff Bases & 4-Thiazolidinones start->schiff Building Block cyano 2-Cyano-6-methoxybenzothiazole start->cyano Synthesis Intermediate bromo 2-Bromo-6-methoxybenzothiazole start->bromo Sandmeyer Reaction dyes Cationic Dyes (e.g., Brilliant Blue RL) start->dyes Dye Intermediate luciferin Firefly Luciferin cyano->luciferin Key Precursor

Caption: Key synthetic applications of this compound.

Proposed Mechanism of Action in Cancer Cells

While detailed signaling pathways are not fully elucidated in the provided literature, a proposed mechanism for its anti-tumor activity has been suggested. The inhibition of cancer cell proliferation is thought to be mediated by the interaction of a hydroxyl group with methyl ketones.[1][4] This interaction may interfere with critical cellular processes.

Signaling_Pathway compound This compound (or derivative) interaction Interaction with Methyl Ketones compound->interaction process Critical Cellular Processes (e.g., Transcription/Translation) interaction->process Disrupts inhibition Inhibition of Cell Proliferation process->inhibition Leads to

Caption: Proposed mechanism for anti-proliferative activity.

Safety and Handling

This compound is stable under normal conditions but may be sensitive to light.[5][6][8][10][11] It is incompatible with strong oxidizing agents.[5][7][8][11] Standard laboratory personal protective equipment, including gloves, eye shields, and a dust mask, should be used when handling this compound. Store in a cool, dark, and dry place under an inert atmosphere.[2][6][8][16]

References

In-Depth Technical Guide to the Solubility of 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 2-Amino-6-methoxybenzothiazole, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of extensive quantitative data in publicly accessible literature, this document summarizes existing information, provides detailed experimental protocols for its determination, and offers insights based on the solubility of structurally related compounds.

Quantitative Solubility Data

Currently, detailed quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively published. The available data indicates generally low solubility in aqueous solutions and limited solubility in some organic solvents.

Table 1: Reported Solubility of this compound

SolventTemperatureSolubilityCitation
Water21 °C (70 °F)< 0.1 g/100 mL (< 1 mg/mL)[1][2]
MethanolNot SpecifiedVery Slightly Soluble[1]

Note: The term "very slightly soluble" is a qualitative description and typically corresponds to a solubility range of 1 to 10 mg/mL.

Given the scarcity of direct experimental data, researchers are encouraged to determine the solubility of this compound in solvents relevant to their specific application. The following sections provide detailed methodologies for such determinations.

Experimental Protocols for Solubility Determination

The equilibrium solubility of a compound can be reliably determined using the shake-flask method followed by a suitable analytical technique for quantification of the dissolved solute. High-Performance Liquid Chromatography (HPLC) is a precise and accurate method for the quantification of this compound.

Shake-Flask Method for Equilibrium Solubility Determination

The shake-flask method is the gold standard for determining thermodynamic solubility. It involves equilibrating an excess of the solid compound with the solvent of interest over a defined period.

Apparatus and Reagents:

  • This compound (solid, high purity)

  • Solvent of interest (e.g., water, ethanol, methanol, acetone, isopropanol)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

  • HPLC system with a UV detector

  • Volumetric flasks and pipettes

Procedure:

  • Add an excess amount of solid this compound to a vial. The excess solid should be clearly visible.

  • Add a known volume of the desired solvent to the vial.

  • Securely cap the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C).

  • Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is generally recommended.[3]

  • After the equilibration period, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.

  • Carefully withdraw a sample of the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solids.

  • Dilute the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibration range of the analytical method.

  • Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

  • Perform the experiment in triplicate to ensure the reproducibility of the results.

HPLC Method for Quantification of this compound

A specific reverse-phase HPLC method has been identified for the analysis of this compound.[4]

Table 2: HPLC Parameters for the Analysis of this compound

ParameterCondition
Column Newcrom R1 or a similar C18 column
Mobile Phase Acetonitrile (B52724), Water, and Phosphoric Acid
Detector UV-Vis Detector
Wavelength To be determined (scan for λmax, likely in the UV range)

For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[4]

Preparation of Standards:

  • Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase components).

  • Perform serial dilutions of the stock solution to prepare a series of calibration standards of different concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve by plotting peak area versus concentration.

Sample Analysis:

  • Inject the diluted filtrate from the shake-flask experiment into the HPLC system.

  • Determine the peak area corresponding to this compound.

  • Calculate the concentration of the diluted sample from the calibration curve.

  • Account for the dilution factor to determine the original concentration in the saturated solution, which represents the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Filtration cluster_analysis Analysis A Add excess 2-Amino-6- methoxybenzothiazole to vial B Add known volume of solvent A->B C Seal and place in shaker bath at constant temperature B->C D Agitate for 24-48 hours C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.45 µm filter F->G H Dilute filtrate G->H I Inject into HPLC H->I J Quantify using calibration curve I->J K K J->K Calculate Solubility

Caption: Workflow for Solubility Determination.

Signaling Pathways and Logical Relationships

At present, there are no established signaling pathways directly involving this compound to be visualized. This compound is primarily utilized as a chemical intermediate. The logical relationship in its application is in synthetic chemistry, where it serves as a building block for more complex molecules. A diagram illustrating a general synthetic pathway is more appropriate in a different context.

This guide provides a framework for researchers to understand and determine the solubility of this compound. The provided experimental protocols, when followed diligently, will yield reliable and reproducible solubility data crucial for various stages of research and development.

References

Physical and chemical properties of 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-6-methoxybenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound (CAS No: 1747-60-0). It is a vital intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals.[1] This guide consolidates key data on its properties, spectral characteristics, and experimental protocols, and outlines its significant applications in medicinal chemistry and materials science.

Core Physical and Chemical Properties

This compound is an organic compound featuring a benzothiazole (B30560) core structure, which is a benzene (B151609) ring fused to a thiazole (B1198619) ring.[2] It presents as a fine, off-white to light tan powder at room temperature.[3][] The presence of an amino group and a methoxy (B1213986) group at specific positions on the benzothiazole framework contributes to its chemical reactivity and potential applications.[2] The compound is stable under normal conditions but may be sensitive to light and is incompatible with strong oxidizing agents.[5][6][7]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₈H₈N₂OS[][8]
Molecular Weight 180.23 g/mol [3][][8]
CAS Number 1747-60-0[3][8]
Appearance Fine off-white to light tan powder[3][][5]
Melting Point 165-167 °C[][5]
Boiling Point 240 °C[][5][7]; Decomposes at 464 °F (240 °C) at 760 mmHg[3][3][][5][7]
Solubility Insoluble in water[6][7][9]; less than 1 mg/mL at 70 °F (21 °C)[3][][3][][6][7][9]
Density 1.359 g/cm³[]
Vapor Pressure 0.000142 mmHg at 25 °C[5][10]
pKa 4.50 (+1) at 25 °C[7]
IUPAC Name 6-methoxy-1,3-benzothiazol-2-amine[3][]

Spectral Data

The structural characteristics of this compound have been elucidated through various spectroscopic techniques.

Table 2: Spectral Data Summary for this compound

TechniqueData HighlightsSource(s)
¹H NMR Spectra available for review.[11][12]
Mass Spectrometry GC-MS and MS-MS data available through NIST.[3]
Infrared (IR) Spectroscopy FTIR (KBr-Pellet) and ATR-IR spectra are available.[3]
UV Spectroscopy UV spectral data is available.[3]
Raman Spectroscopy Raman spectral data is available.[3]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of p-anisidine (B42471) (p-methoxyaniline) with potassium thiocyanate (B1210189) and bromine in glacial acetic acid.[13]

Detailed Methodology:

  • Reactant Preparation: Dissolve 0.1 mole of p-anisidine and 0.1 mole of potassium thiocyanate in 100 mL of glacial acetic acid.[7]

  • Cooling: Cool the mixture in an ice bath with stirring for 10-20 minutes.[7]

  • Bromination: Slowly add a solution of 0.1 mole of bromine in glacial acetic acid dropwise to the cooled mixture. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.[7]

  • Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 2-4 hours.[7]

  • Isolation of Intermediate: The resulting hydrobromide salt precipitate is separated by filtration and washed with glacial acetic acid, then dried.[7]

  • Neutralization: Dissolve the dried salt in hot water and basify by adjusting the pH to 11.0 with ammonia (B1221849) solution.[7]

  • Final Product Isolation: The precipitated this compound is filtered, washed with water, and dried.[7]

  • Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a toluene:acetone (8:2) solvent system.[7]

G Synthesis Workflow of this compound cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification p_anisidine p-Anisidine mix Mix and Cool (0-10°C) p_anisidine->mix kscn Potassium Thiocyanate kscn->mix acetic_acid Glacial Acetic Acid acetic_acid->mix reaction_vessel Stir at Room Temp (2-4h) mix->reaction_vessel bromine Bromine in Acetic Acid bromine->reaction_vessel Slow dropwise addition filtration1 Filter to isolate HBr salt reaction_vessel->filtration1 wash1 Wash with Acetic Acid filtration1->wash1 dissolve Dissolve in Hot Water wash1->dissolve neutralize Neutralize with NH4OH (pH 11) dissolve->neutralize filtration2 Filter final product neutralize->filtration2 wash2 Wash with Water filtration2->wash2 dry Dry wash2->dry final_product This compound dry->final_product

Caption: Synthesis workflow for this compound.

Purification

The crude product can be purified by recrystallization from a suitable solvent such as benzene or a mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol (B145695).[13] In the latter case, the resulting hydrochloride salt is dissolved in water, and the free base is precipitated with sodium carbonate.[13]

Chemical Reactivity and Applications

This compound serves as a versatile building block for the synthesis of more complex molecules.[1] Its primary amine and benzothiazole core are key to its reactivity.

  • Synthesis of Schiff Bases and 4-Thiazolidinones: It is a key intermediate in the preparation of novel Schiff bases and 4-thiazolidinones, compounds which are investigated for their potential biological activities.[][6]

  • Synthesis of 2-Cyano-6-methoxybenzothiazole: This compound is used in the synthesis of 2-cyano-6-methoxybenzothiazole, which is a key intermediate for the synthesis of firefly luciferin.[6]

  • Sandmeyer Reaction: It undergoes a Sandmeyer reaction when heated with isoamyl nitrite (B80452) and copper(II) bromide to yield 2-bromo-6-methoxybenzothiazole.[14]

  • Pharmaceutical and Agrochemical Development: The benzothiazole nucleus is present in many compounds with interesting biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[15] This makes this compound a valuable scaffold in drug discovery and in the formulation of fungicides and herbicides.[1][15]

  • Dye Intermediate: It is used in the manufacturing of cationic dyes, such as cationic brilliant blue RL and cationic yellow 2RL.[16]

G Reactivity and Applications of this compound cluster_synthesis Synthetic Intermediate For: cluster_applications Applications in: A6MB This compound schiff_bases Schiff Bases A6MB->schiff_bases Reaction with Aldehydes/Ketones thiazolidinones 4-Thiazolidinones A6MB->thiazolidinones luciferin_intermediate 2-Cyano-6-methoxybenzothiazole (Firefly Luciferin Intermediate) A6MB->luciferin_intermediate bromo_derivative 2-Bromo-6-methoxybenzothiazole A6MB->bromo_derivative Sandmeyer Reaction agro Agrochemicals (Fungicides, Herbicides) A6MB->agro dyes Dye Manufacturing A6MB->dyes materials Material Science (Polymer Additives) A6MB->materials pharma Pharmaceuticals (Antitumor, Anti-inflammatory) schiff_bases->pharma thiazolidinones->pharma luciferin_intermediate->pharma

Caption: Key reactions and applications of this compound.

Safety and Handling

This compound is considered hazardous. It is toxic if swallowed and may cause skin, eye, and respiratory irritation.[17] It is also suspected of causing genetic defects.[18]

  • Precautionary Statements: Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wear protective gloves, clothing, eye, and face protection. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.[18]

  • First Aid: If swallowed, immediately call a poison center or doctor. Rinse mouth. If exposed or concerned, get medical advice/attention.[17]

  • Spill Cleanup: For small spills, dampen the solid material with 60-70% ethanol and transfer it to a suitable container. Use absorbent paper dampened with the same solvent to clean up any remaining material. Seal all contaminated materials in a vapor-tight plastic bag for disposal.[9]

This guide serves as a foundational resource for professionals engaged in research and development involving this compound. For detailed safety information, always refer to the specific Safety Data Sheet (SDS) provided by the supplier.

References

The Multifaceted Biological Activities of 2-Amino-6-methoxybenzothiazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-amino-6-methoxybenzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, experimental evaluation, and mechanisms of action of these compounds, with a focus on their anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. Quantitative data from various studies are summarized for comparative analysis, and detailed experimental protocols for key assays are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular interactions and experimental designs.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. The primary mechanisms of action appear to involve the inhibition of key kinases and induction of apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of various this compound and related benzothiazole (B30560) derivatives.

Compound/DerivativeCancer Cell LineAssay TypeIC50/GI50/ED50Reference
Fluorinated Benzothiazole DerivativePancreatic CancerIC5035 ± 0.51 µM[1]
Fluorinated Benzothiazole DerivativeHepG2 (Liver)IC5056.98 µM (24h)[1]
2-Substituted Benzothiazole DerivativeHepG2 (Liver)IC5038.54 µM (48h)[2]
2-Substituted Benzothiazole DerivativeHepG2 (Liver)IC5029.63 µM (48h)[2]
OMS5 (2-aminobenzothiazole derivative)A549 (Lung)IC5022.13 µM[3]
OMS14 (2-aminobenzothiazole derivative)A549 (Lung)IC5061.03 µM[3]
OMS5 (2-aminobenzothiazole derivative)MCF-7 (Breast)IC50Not Specified[3]
OMS14 (2-aminobenzothiazole derivative)MCF-7 (Breast)IC50Not Specified[3]
Indole based hydrazine (B178648) carboxamide derivativeHT29 (Colon)IC500.015 µM[4]
Indole based hydrazine carboxamide derivativeH460 (Lung)IC500.28 µM[4]
Indole based hydrazine carboxamide derivativeA549 (Lung)IC501.53 µM[4]
Indole based hydrazine carboxamide derivativeMDA-MB-231 (Breast)IC500.68 µM[4]
Hydrazine based benzothiazoleHela (Cervical)IC502.41 µM[4][5]
Hydrazine based benzothiazoleCOS-7 (Kidney)IC504.31 µM[4][5]
2-substituted compound 36L1210 (Leukemia)ED50Comparable to Adriamycin[6]
2-substituted compound 36SNU-1 (Stomach)ED50Better than Adriamycin[6]
Thiophene based acetamide (B32628) benzothiazole 21MCF-7 (Breast)IC5024.15 µM[5]
Morpholine based thiourea (B124793) aminobenzothiazole 22MCF-7 (Breast)IC5026.43 µM[5]
Morpholine based thiourea bromobenzothiazole 23MCF-7 (Breast)IC5018.10 µM[5]
Thiophene based acetamide benzothiazole 21HeLa (Cervical)IC5046.46 µM[5]
Morpholine based thiourea aminobenzothiazole 22HeLa (Cervical)IC5045.29 µM[5]
Morpholine based thiourea bromobenzothiazole 23HeLa (Cervical)IC5038.85 µM[5]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Methodology:

  • Cell Seeding: Cancer cells (e.g., HepG2, A549, MCF-7) are seeded in 96-well plates at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start seed_cells Seed cancer cells in 96-well plate start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add this compound derivatives incubate1->add_compounds incubate2 Incubate for 24-72h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 dissolve_formazan Dissolve formazan with DMSO incubate3->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow for Cytotoxicity Assessment.

Signaling Pathways in Anticancer Activity

Several signaling pathways have been implicated in the anticancer effects of benzothiazole derivatives. Notably, the inhibition of the PI3K/Akt/mTOR and VEGFR-2 signaling pathways, as well as the modulation of the NF-κB pathway, are key mechanisms.[3][7]

Anticancer_Signaling_Pathways cluster_pi3k PI3K/Akt/mTOR Pathway cluster_vegfr VEGFR-2 Pathway cluster_nfkb NF-κB Pathway PI3K PI3Kγ Akt Akt PI3K->Akt Promotes mTOR mTOR Akt->mTOR Promotes Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Promotes VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Promotes NFkB NF-κB Inflammation_Proliferation Inflammation & Cell Proliferation NFkB->Inflammation_Proliferation Promotes Benzothiazole 2-Amino-6-methoxy- benzothiazole Derivatives Benzothiazole->PI3K Inhibits Benzothiazole->VEGFR2 Inhibits Benzothiazole->NFkB Modulates

Key Signaling Pathways Targeted by Benzothiazole Derivatives.

Anti-inflammatory Activity

Certain this compound derivatives have shown promising anti-inflammatory properties.[8][9] The mechanism of action often involves the inhibition of pro-inflammatory mediators.

In Vitro Anti-inflammatory Study

A common method to assess anti-inflammatory activity in vitro is the inhibition of protein denaturation assay.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture containing the test compound at various concentrations and a 1% aqueous solution of bovine serum albumin (BSA) is prepared.

  • Incubation: The mixture is incubated at 37°C for 20 minutes.

  • Denaturation: Denaturation is induced by heating at 51°C for 20 minutes.

  • Cooling and Measurement: The mixture is cooled, and the turbidity is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of denaturation is calculated. Diclofenac sodium is often used as a standard reference drug.

Antimicrobial Activity

Derivatives of this compound have been investigated for their activity against various bacterial and fungal strains.[10]

Quantitative Antimicrobial Data

The following table presents the antimicrobial activity of some this compound derivatives.

CompoundSolventBacterial/Fungal StrainInhibition Zone (mm)
AKBS-1DMFP. mirabilisMax Inhibition
AKBS-2DMFP. mirabilisMax Inhibition
AKBS-7DMFFungal StrainMin Inhibition
AKBS-10DMFFungal StrainNo Effect

Note: Specific inhibition zone diameters were not provided in the source material, only relative inhibition levels.[10]

Anticonvulsant Activity

Some derivatives of 2-aminobenzothiazole (B30445) have been evaluated for their anticonvulsant properties, suggesting a potential role in the management of epilepsy.[11]

Quantitative Anticonvulsant Data

The following table summarizes the anticonvulsant activity of a 2-amino-6-trifluoromethoxy benzothiazole derivative (PK 26124), which is structurally related to the core topic.

Seizure ModelAnimal ModelED50
Sound-induced seizuresDBA/2 mice0.66, 2.1, 4.1 mg/kg, i.p.
Postural seizuresEl mice7.5 mg/kg, i.p.
L-glutamate-induced seizuresRodents8.5 mg/kg, i.p.
Kainate-induced seizuresRodents9.25 mg/kg, i.p.
Harmaline-induced tremorsRodents2.5 mg/kg, i.p.

ED50 (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population.[11]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Methodology:

  • Animal Preparation: Mice or rats are used for the assay.

  • Compound Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • Electroshock Application: After a predetermined time, an electrical stimulus (e.g., 50 mA for 0.2 seconds) is delivered through corneal or ear-clip electrodes.

  • Observation: The animals are observed for the presence or absence of the hind limb tonic extensor component of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic extensor component is recorded, and the ED50 is calculated.

MES_Test_Workflow start Start administer_compound Administer test compound to rodents start->administer_compound wait Wait for drug absorption administer_compound->wait apply_electroshock Apply maximal electroshock wait->apply_electroshock observe_seizure Observe for hind limb tonic extension apply_electroshock->observe_seizure record_results Record presence/absence of seizure component observe_seizure->record_results calculate_ed50 Calculate ED50 record_results->calculate_ed50 end End calculate_ed50->end

Maximal Electroshock (MES) Seizure Test Workflow.

Conclusion

The this compound core represents a versatile scaffold for the development of novel therapeutic agents with a wide range of biological activities. The derivatives have shown significant promise in the fields of oncology, inflammation, infectious diseases, and neurology. Further research focusing on lead optimization, elucidation of precise mechanisms of action, and in vivo efficacy studies is warranted to translate these promising findings into clinical applications. This guide provides a foundational resource for researchers and drug development professionals to build upon in their quest for novel therapeutics based on the this compound framework.

References

2-Amino-6-methoxybenzothiazole: A Technical Guide on its Mechanistic Landscape as a Privileged Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-6-methoxybenzothiazole is a heterocyclic amine that primarily serves as a versatile chemical intermediate in the synthesis of a wide array of bioactive molecules.[1][2] While direct, in-depth studies on the specific mechanism of action of this compound are limited, the broader class of 2-aminobenzothiazole (B30445) derivatives has garnered significant attention in medicinal chemistry. These derivatives exhibit a range of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[3][4][5] This technical guide consolidates the available information on the biological potential of the 2-aminobenzothiazole scaffold, with a focus on the mechanistic insights gleaned from its derivatives. The influence of substitutions at the 6-position, such as the methoxy (B1213986) group, on the biological activity is a key aspect of the structure-activity relationship (SAR) for this class of compounds.[6][7] This document aims to provide a comprehensive overview for researchers, presenting hypothesized signaling pathways, generalized experimental protocols for activity assessment, and a summary of quantitative data from related compounds to inform future drug discovery and development efforts.

The 2-Aminobenzothiazole Scaffold: A Platform for Bioactivity

The 2-aminobenzothiazole core structure, a fusion of a benzene (B151609) and a thiazole (B1198619) ring with an amino group at the 2-position, is recognized as a "privileged scaffold" in drug discovery. This designation stems from its ability to interact with a variety of biological targets, leading to a broad spectrum of activities. The versatility of this scaffold allows for chemical modifications at several positions, most notably at the 6-position of the benzene ring and on the 2-amino group, to modulate its pharmacological profile.[7]

The methoxy group at the 6-position of this compound is an electron-donating group that can influence the molecule's polarity, hydrogen bonding capacity, and overall electronic distribution. These properties are critical in determining how the molecule and its derivatives interact with biological targets.[5]

Hypothesized Mechanisms of Action Based on Derivatives

While a definitive mechanism of action for this compound remains to be elucidated, studies on its derivatives suggest potential involvement in several key cellular signaling pathways.

Anticancer Activity

Derivatives of 2-aminobenzothiazole have demonstrated potent anticancer activity through various mechanisms:

  • Kinase Inhibition: A prominent mechanism is the inhibition of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis. Key targets identified for various 2-aminobenzothiazole derivatives include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[5] Inhibition of these receptor tyrosine kinases can disrupt downstream signaling cascades such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways.

  • Cell Cycle Regulation: Some derivatives have been suggested to interfere with cell cycle progression by targeting cyclin-dependent kinases (CDKs).

  • Induction of Apoptosis: The induction of programmed cell death is another hallmark of the anticancer activity of this class of compounds. This is often achieved through the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.

anticancer_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) RAS RAS Receptor_Tyrosine_Kinase->RAS PI3K PI3K Receptor_Tyrosine_Kinase->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Bcl2 Bcl-2 family Akt->Bcl2 Inhibition Akt->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition 2_ABT_Derivative 2-Aminobenzothiazole Derivative 2_ABT_Derivative->Receptor_Tyrosine_Kinase Inhibition

Hypothesized anticancer signaling pathways modulated by 2-aminobenzothiazole derivatives.
Anti-inflammatory Activity

The anti-inflammatory potential of 2-aminobenzothiazole derivatives is thought to be mediated through the inhibition of key inflammatory enzymes and signaling pathways. A study on a hydrazino derivative of this compound showed its ability to suppress hemolysis, an indicator of anti-inflammatory activity.[3]

Quantitative Data from 2-Aminobenzothiazole Derivatives

Derivative ClassTarget/AssayCell Line/EnzymeIC50 (µM)Reference
2-Aminobenzothiazole containing 1,3,4-oxadiazoleAnticancerC6 (rat glioma)4.63[5]
2-Aminobenzothiazole containing 1,3,4-oxadiazoleAnticancerA549 (human lung adenocarcinoma)39.33[5]
Substituted 2-aminobenzothiazoleVEGFR-2 Inhibition-0.5[5]
2-Amino-6-nitrobenzothiazole derived hydrazoneMAO-A Inhibition-0.42[8]
2-Amino-6-nitrobenzothiazole derived hydrazoneMAO-B Inhibition-0.0018[8]

Experimental Protocols

Detailed experimental protocols for this compound are not published. However, the following are generalized methodologies commonly used to assess the biological activities of novel chemical entities, including 2-aminobenzothiazole derivatives.

In Vitro Anticancer Activity - MTT Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of a compound on cultured cells.

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate and incubate to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) and incubate for a specified period (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

mtt_assay_workflow Start Start Cell_Seeding Seed Cancer Cells in 96-well Plate Start->Cell_Seeding Compound_Treatment Treat with this compound (or derivative) at various concentrations Cell_Seeding->Compound_Treatment Incubation_48h Incubate for 48-72 hours Compound_Treatment->Incubation_48h MTT_Addition Add MTT Reagent Incubation_48h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate Cell Viability and IC50 Absorbance_Reading->Data_Analysis End End Data_Analysis->End

Generalized workflow for an in vitro MTT cytotoxicity assay.
Kinase Inhibition Assay

Enzyme inhibition assays are crucial for determining the direct interaction of a compound with a specific kinase.

  • Reagents: Prepare the kinase, substrate, and ATP in an appropriate assay buffer.

  • Compound Incubation: Incubate the kinase with various concentrations of the test compound.

  • Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.

  • Reaction Termination and Detection: After a set incubation period, stop the reaction and detect the amount of product formed. This can be done using various methods, such as phosphorylation-specific antibodies (e.g., ELISA, Western blot) or luminescence-based assays that measure ATP consumption.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a control and determine the IC50 value.

Conclusion

This compound is a valuable building block in medicinal chemistry, with its core scaffold being a key feature in numerous biologically active compounds. While direct evidence for its own mechanism of action is sparse, the extensive research on its derivatives provides a strong rationale for its potential to modulate key signaling pathways involved in cancer and inflammation. The structure-activity relationships of 2-aminobenzothiazole derivatives indicate that the 6-methoxy substitution likely plays a significant role in defining the pharmacological profile. Further investigation into the specific biological targets and mechanisms of this compound is warranted to fully unlock the therapeutic potential of this and related compounds. The information and protocols provided in this guide serve as a foundation for such future research endeavors.

References

The Therapeutic Potential of 2-Amino-6-methoxybenzothiazole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Versatile Scaffold in Modern Medicinal Chemistry

The benzothiazole (B30560) nucleus, a heterocyclic aromatic compound, has long been a privileged scaffold in medicinal chemistry, conferring a wide range of biological activities upon its derivatives. Among these, 2-Amino-6-methoxybenzothiazole has emerged as a particularly versatile starting material for the synthesis of novel therapeutic agents. Its unique electronic and structural features allow for facile chemical modification, leading to a diverse library of compounds with potential applications in oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions. This technical guide provides a comprehensive overview of the current state of research on this compound and its derivatives, with a focus on their therapeutic applications, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Anticancer Applications: Targeting Proliferation and Survival

Derivatives of this compound have demonstrated significant potential as anticancer agents, exhibiting cytotoxic and antiproliferative effects against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes and signaling pathways crucial for cancer cell growth and survival.

One area of investigation has been the development of palladium (II) complexes incorporating 2-amino-6-methylbenzothiazole, which have shown promising efficacy in inhibiting the growth of colon carcinoma.[1] Molecular docking studies suggest that these complexes may exert their anticancer effects through the inhibition of proteins involved in cell cycle regulation, such as Ki-67.[1]

Furthermore, conjugation of the benzothiazole scaffold with other pharmacologically active moieties, such as naphthoquinones, has yielded compounds with potent antitumor activity.[2] For instance, certain 2- and 6-substituted benzothiazolyl-aminomethyl-dimethoxy-naphthoquinone derivatives have exhibited significant cytotoxicity against leukemia (L1210) and stomach cancer (SNU-1) cell lines.[2]

The broader class of 2-aminobenzothiazoles has been extensively reviewed as a source of anticancer agents, targeting a multitude of tumor-related proteins including tyrosine kinases, serine/threonine kinases, and proteins involved in epigenetic regulation and cell cycle control.[3]

Quantitative Anticancer Activity Data
Compound/DerivativeCancer Cell LineActivity MetricValueReference
Di(2-amino-6-methylbenzothiazole)dichloridopalladate(II)Colon Carcinoma-Promising efficacy[1]
2-substituted [(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone (Compound 36)L1210 (Leukemia)ED50Comparable to Adriamycin[2]
2-substituted [(1,3-benzothiazol-2-yl)aminomethyl]-5,8-dimethoxy-1,4-naphthoquinone (Compound 36)SNU-1 (Stomach Cancer)ED50Better than Adriamycin[2]
2-Amino-6-arylbenzothiazole (Compound 3e)-Urease Inhibition (IC50)26.35 µg/mL[4][5][6]
2, 6-disubstituted-BTA (Compound 40)MCF-7 (Breast Cancer)IC5034.5 µM[7]
2, 6-disubstituted-BTA (Compound 40)HeLa (Cervical Cancer)IC5044.15 µM[7]
2, 6-disubstituted-BTA (Compound 40)MG63 (Osteosarcoma)IC5036.1 µM[7]

Antimicrobial and Antifungal Potential

The 2-aminobenzothiazole (B30445) scaffold has also been a fruitful starting point for the development of novel antimicrobial and antifungal agents. The core structure can be readily modified to enhance potency and spectrum of activity against various pathogens.

Studies have shown that Schiff bases and 4-thiazolidinones derived from this compound exhibit notable antimicrobial activity.[8][9][10] Furthermore, metal complexes of Schiff bases derived from this compound have demonstrated good in-vitro antibacterial activities against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Proteus mirabilis.[11] Specifically, palladium(II) and zinc(II) complexes have shown broad-spectrum antibacterial activity.[11]

In the realm of antitubercular agents, an amino-benzothiazole scaffold was identified from a whole-cell screen against Mycobacterium tuberculosis.[12] While metabolic stability was a challenge for this series, the initial findings highlight the potential of this chemical class for developing new treatments for tuberculosis.[12]

Quantitative Antimicrobial Activity Data
Compound/DerivativeMicroorganismActivity MetricValueReference
Pd(II) and Zn(II) complexes of a Schiff base derivativeS. aureus, E. coli, P. mirabilisZone of Inhibition13.0-27.0 mm[11]
2-Amino-benzothiazole derivativesMycobacterium tuberculosisMIC14-82 µM (for active compounds)[12]

Neuroprotective and Anti-inflammatory Applications

The versatility of the 2-aminobenzothiazole framework extends to the central nervous system, with derivatives showing promise as neuroprotective and anti-inflammatory agents.

A well-known derivative, Riluzole (2-amino-6-trifluoromethoxy benzothiazole), is used to treat amyotrophic lateral sclerosis and has demonstrated neuroprotective effects in models of Parkinson's disease by attenuating MPTP-induced neurotoxicity.[13] Riluzole is believed to exert its effects through the modulation of sodium channels and antiglutamatergic activity.[13] The anticonvulsant properties of Riluzole have also been linked to its ability to antagonize excitatory amino acid neurotransmission.[14]

More recently, Schiff bases of 2-amino-6-trifluoromethoxy benzothiazole have been shown to be effective against oxidative stress-mediated neuroinflammation.[15] In vivo studies revealed a reduction in the expression of inflammatory mediators such as COX-2, JNK, TNF-α, and NF-kB.[15]

Furthermore, derivatives of this compound have been synthesized and evaluated for their anti-inflammatory activity, with some hydrazino derivatives showing potent inhibition of hemolysis in vitro.[16][17]

Quantitative Anti-inflammatory and Neuroprotective Data
Compound/DerivativeModel/AssayActivity MetricValueReference
RiluzoleMPTP-induced neurotoxicity in mice-Dose-dependent antagonism of dopamine (B1211576) depletion[13]
RiluzoleSeizures induced by L-glutamate in rodentsED508.5 mg/kg, i.p.[14]
RiluzoleSeizures induced by kainate in rodentsED509.25 mg/kg, i.p.[14]
Hydrazino derivative of this compoundIn vitro hemolysis inhibition% InhibitionPotent activity[16]

Antidiabetic Properties

Recent research has highlighted the potential of 2-aminobenzothiazole derivatives as antidiabetic agents.[18][19] In silico and in vivo studies have evaluated derivatives as inhibitors of aldose reductase (ALR2) and as agonists of peroxisome proliferator-activated receptor gamma (PPAR-γ), both of which are important targets in the management of type 2 diabetes and its complications.[19] Certain derivatives have shown sustained antihyperglycemic effects, reduced insulin (B600854) resistance, and improved dyslipidemia in animal models of diabetes.[19]

Experimental Protocols

General Synthesis of this compound Derivatives

The synthesis of this compound derivatives often starts with the parent compound, which can be prepared from p-anisidine (B42471). A common route involves the reaction of p-anisidine with ammonium (B1175870) thiocyanate (B1210189) followed by oxidative ring closure.[20] The resulting this compound serves as a versatile intermediate for further modifications.

Example Protocol for the Synthesis of a Hydrazino Derivative: [16]

  • Step 1: Synthesis of Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate. this compound is condensed with chloroethylacetate.

  • Step 2: Synthesis of 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide. The product from Step 1 is then treated with hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) and refluxed for 6 hours. The reaction mixture is cooled and poured into ice-cold water. The solid product is filtered, dried, and recrystallized from ethanol.

G cluster_start Starting Materials cluster_reaction1 Step 1: Condensation cluster_reaction2 Step 2: Hydrazinolysis This compound This compound Intermediate Ethyl 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate This compound->Intermediate Condensation Chloroethylacetate Chloroethylacetate Chloroethylacetate->Intermediate Hydrazine hydrate Hydrazine hydrate Final_Product Hydrazino Derivative Hydrazine hydrate->Final_Product Intermediate->Final_Product Reaction with Hydrazine hydrate

In Vitro Anti-inflammatory Assay (Hemolysis Inhibition)[16]
  • A red blood cell (RBC) suspension is prepared.

  • The test compounds and a standard drug (e.g., Diclofenac sodium) are added to the RBC suspension.

  • The mixtures are incubated and then centrifuged.

  • The absorbance of the supernatant is measured spectrophotometrically to determine the extent of hemolysis.

  • The percentage inhibition of hemolysis is calculated by comparing the absorbance of the test samples to that of the control.

G Start Prepare RBC Suspension Add_Compounds Add Test Compounds & Standard Drug Start->Add_Compounds Incubate Incubate Add_Compounds->Incubate Centrifuge Centrifuge Incubate->Centrifuge Measure_Absorbance Measure Supernatant Absorbance Centrifuge->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition of Hemolysis Measure_Absorbance->Calculate_Inhibition

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various biological targets. For instance, in cancer, these compounds can inhibit key kinases in proliferative signaling pathways.

G Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth_Factor->Receptor_Kinase Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK, PI3K/Akt) Receptor_Kinase->Signaling_Cascade Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Cell_Response Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Response Inhibitor 2-Aminobenzothiazole Derivative Inhibitor->Receptor_Kinase Inhibition Inhibitor->Signaling_Cascade Inhibition

Conclusion and Future Directions

This compound and its derivatives represent a promising and versatile scaffold for the development of new therapeutic agents. The existing body of research demonstrates their potential in treating a wide range of diseases, including cancer, microbial infections, neurodegenerative disorders, and diabetes.

Future research should focus on several key areas:

  • Structure-Activity Relationship (SAR) Studies: Systematic modifications of the this compound core are needed to optimize potency, selectivity, and pharmacokinetic properties for specific therapeutic targets.

  • Mechanism of Action Elucidation: Further studies are required to fully understand the molecular mechanisms by which these compounds exert their biological effects.

  • In Vivo Efficacy and Safety: Promising lead compounds need to be rigorously evaluated in preclinical animal models to assess their efficacy, toxicity, and pharmacokinetic profiles.

  • Development of Drug Delivery Systems: Innovative drug delivery strategies could help to improve the bioavailability and therapeutic index of these compounds.

References

Methodological & Application

Application Notes and Protocols: Synthesis and Biological Evaluation of Schiff Bases Derived from 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and biological applications of Schiff bases derived from 2-amino-6-methoxybenzothiazole. The detailed protocols and compiled data are intended to facilitate further research and development of novel therapeutic agents based on this versatile scaffold.

Introduction

Schiff bases derived from this compound are a class of organic compounds that have garnered significant interest in medicinal chemistry. The benzothiazole (B30560) nucleus is a prominent heterocyclic scaffold found in a variety of pharmacologically active molecules. The imine or azomethine group (-C=N-) characteristic of Schiff bases is crucial for their diverse biological activities, which include antimicrobial, anticancer, and antioxidant properties. The presence of a methoxy (B1213986) group at the 6-position of the benzothiazole ring can further modulate the electronic and lipophilic properties of these compounds, potentially enhancing their therapeutic efficacy.

Synthesis of Schiff Bases from this compound

The general synthetic route to Schiff bases from this compound involves the condensation reaction with various substituted aldehydes. This reaction is typically carried out under reflux in a suitable solvent, often with a catalytic amount of acid.

General Experimental Protocol:

A solution of this compound (1 mmol) in absolute ethanol (B145695) (20 mL) is treated with a substituted aldehyde (1 mmol). A few drops of glacial acetic acid are added as a catalyst. The reaction mixture is then refluxed for a period ranging from 4 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the resulting solid precipitate is filtered, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to afford the pure Schiff base.

Experimental Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants This compound + Substituted Aldehyde Solvent_Catalyst Ethanol + Glacial Acetic Acid Reactants->Solvent_Catalyst Dissolve Reflux Reflux (4-8h) Solvent_Catalyst->Reflux Heat Cooling Cool to RT Reflux->Cooling Filtration Filter Cooling->Filtration Washing Wash with Ethanol Filtration->Washing Drying Dry Washing->Drying Recrystallization Recrystallize Drying->Recrystallization Pure_Product Pure Schiff Base Recrystallization->Pure_Product FTIR FT-IR Pure_Product->FTIR NMR ¹H NMR, ¹³C NMR Pure_Product->NMR MassSpec Mass Spectrometry Pure_Product->MassSpec

Caption: General workflow for the synthesis and characterization of Schiff bases.

Applications and Biological Activities

Schiff bases of this compound have been investigated for a range of biological activities, demonstrating their potential as scaffolds for the development of new therapeutic agents.

Anticancer Activity

Several Schiff bases derived from this compound have shown promising cytotoxic activity against various cancer cell lines. The mechanism of action is often attributed to their ability to interact with DNA, potentially through intercalation, leading to DNA damage and apoptosis in cancer cells.

Table 1: Anticancer Activity of this compound Schiff Bases (IC₅₀ in µM)

Schiff Base Derivative (Substituent on Aldehyde)HeLa (Cervical Cancer)MCF-7 (Breast Cancer)Reference
4-Methoxy2.517 µg/mL-[1]
2-Hydroxy-4,6-dimethoxy--[2]

Note: Data is presented as reported in the literature. Conversion to µM may require molecular weight of the specific compound.

A proposed mechanism for the anticancer activity of some benzothiazole Schiff bases involves the induction of apoptosis through DNA damage.

G SB Schiff Base DNA Cancer Cell DNA SB->DNA Interacts with Intercalation DNA Intercalation DNA->Intercalation Cleavage DNA Cleavage Intercalation->Cleavage Apoptosis Apoptosis Cleavage->Apoptosis

Caption: Proposed mechanism of anticancer activity via DNA interaction.

Antimicrobial Activity

These compounds have also been evaluated for their ability to inhibit the growth of various pathogenic bacteria and fungi. The lipophilicity of the Schiff bases allows them to penetrate microbial cell membranes, where they can interfere with essential cellular processes.

Table 2: Antimicrobial Activity of this compound Schiff Bases (Minimum Inhibitory Concentration - MIC in µg/mL)

Schiff Base Derivative (Substituent on Aldehyde)S. aureusE. coliC. albicansReference
2-Hydroxy-4,6-dimethoxy>1000>1000125[2]
Antioxidant Activity

The antioxidant potential of these Schiff bases is often assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. The presence of phenolic hydroxyl groups in the aldehyde moiety can significantly contribute to their antioxidant capacity.

Table 3: Antioxidant Activity of this compound Schiff Bases (IC₅₀ in µg/mL)

Schiff Base Derivative (Substituent on Aldehyde)DPPH AssayABTS AssayReference
Salicylaldehyde (B1680747)--[3]
4-Hydroxy-3-methoxy--[4]

Detailed Experimental Protocols

Protocol 1: Synthesis of (E)-2-(((6-methoxybenzo[d]thiazol-2-yl)imino)methyl)phenol
  • Reactants: this compound (0.180 g, 1 mmol) and salicylaldehyde (0.122 g, 1 mmol).

  • Solvent and Catalyst: Absolute ethanol (20 mL) and 2-3 drops of glacial acetic acid.

  • Procedure:

    • Dissolve this compound and salicylaldehyde in ethanol in a round-bottom flask.

    • Add the glacial acetic acid to the mixture.

    • Reflux the reaction mixture for 6 hours.

    • Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) mobile phase).

    • After completion, cool the flask to room temperature.

    • Collect the yellow solid precipitate by filtration.

    • Wash the solid with cold ethanol.

    • Recrystallize the product from ethanol to obtain pure crystals.

  • Characterization:

    • FT-IR (KBr, cm⁻¹): Look for the appearance of a C=N (imine) stretching band around 1610-1630 cm⁻¹ and the disappearance of the N-H stretching bands of the primary amine.

    • ¹H NMR (DMSO-d₆, δ ppm): Expect a singlet for the azomethine proton (-CH=N-) in the range of 8.5-9.5 ppm. Aromatic and methoxy protons will appear in their characteristic regions.

Protocol 2: In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Lines: HeLa (cervical cancer) or other relevant cancer cell lines.

  • Reagents: Synthesized Schiff base, DMEM (Dulbecco's Modified Eagle Medium), FBS (Fetal Bovine Serum), Penicillin-Streptomycin, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO (Dimethyl sulfoxide).

  • Procedure:

    • Seed the cancer cells in a 96-well plate at a density of approximately 5 × 10³ cells/well and incubate for 24 hours.

    • Prepare various concentrations of the Schiff base stock solution in DMSO and dilute with the culture medium.

    • Treat the cells with different concentrations of the Schiff base and incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

Protocol 3: Antioxidant Activity (DPPH Radical Scavenging Assay)
  • Reagents: Synthesized Schiff base, DPPH solution in methanol, Ascorbic acid (as a standard).

  • Procedure:

    • Prepare different concentrations of the Schiff base and ascorbic acid in methanol.

    • Add the DPPH solution to each concentration of the sample and the standard.

    • Incubate the mixtures in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity.

    • Determine the IC₅₀ value, which is the concentration of the sample required to scavenge 50% of the DPPH free radicals.

Conclusion

The Schiff bases derived from this compound represent a promising class of compounds with a wide spectrum of biological activities. The straightforward synthesis and the potential for structural modification make them attractive candidates for further investigation in the field of drug discovery. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of these versatile molecules.

References

Application Notes and Protocols: 2-Amino-6-methoxybenzothiazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzothiazole is a heterocyclic amine that serves as a valuable and versatile starting material in organic synthesis. Its unique bicyclic structure, featuring a fused benzene (B151609) and thiazole (B1198619) ring, along with the presence of reactive amino and methoxy (B1213986) groups, makes it an attractive scaffold for the synthesis of a diverse array of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of various derivatives with potential applications in medicinal chemistry and materials science. The derivatives discussed include Schiff bases, 4-thiazolidinones, and precursors for bioluminescent compounds, many of which have demonstrated promising anti-inflammatory and antimicrobial properties.

Key Applications

This compound is a key intermediate in the synthesis of:

  • Schiff Bases: Formed by the condensation of the primary amino group with various aldehydes, these compounds are versatile intermediates for the synthesis of other heterocyclic systems and have shown a range of biological activities, including antimicrobial and anticancer effects.

  • 4-Thiazolidinones: These derivatives are synthesized from Schiff bases and thioglycolic acid. The 4-thiazolidinone (B1220212) scaffold is a well-known pharmacophore present in various compounds with antimicrobial, anti-inflammatory, and anticonvulsant activities.[1][2]

  • 2-Cyano-6-methoxybenzothiazole: This compound is a crucial intermediate in the synthesis of D-luciferin, the substrate for the luciferase enzyme responsible for the bioluminescence in fireflies.[3] The synthesis typically proceeds via a Sandmeyer reaction.

  • Azo Dyes and Chalcones: The amino group can be diazotized and coupled with various aromatic compounds to form azo dyes. Furthermore, it can be a starting point for the synthesis of chalcones, which are precursors to other heterocyclic compounds like pyrimidines and pyrazolines.

  • Biologically Active Heterocycles: The reactivity of the amino group allows for its incorporation into more complex heterocyclic systems, leading to compounds with potential therapeutic applications, including anti-inflammatory and antimicrobial agents.[4][5]

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes the general procedure for the synthesis of Schiff bases by the condensation of this compound with various aromatic aldehydes.

Workflow for Schiff Base Synthesis

G cluster_reactants Reactants A This compound C Dissolve in DMF A->C B Aromatic Aldehyde B->C D Add Glacial Acetic Acid (catalyst) C->D E Reflux for 5-6 hours D->E F Cool and pour into crushed ice E->F G Filter, wash with water, and dry F->G H Recrystallize from ethanol (B145695) G->H I Pure Schiff Base Product H->I

Caption: General workflow for the synthesis of Schiff bases from this compound.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

  • Dimethylformamide (DMF)

  • Glacial Acetic Acid

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) and the respective aromatic aldehyde (0.01 mol) in dimethylformamide (DMF, 30 mL).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 5-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into crushed ice.

  • The precipitated solid is collected by filtration, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from ethanol to obtain the pure Schiff base.

Quantitative Data:

AldehydeProductYield (%)Melting Point (°C)
Benzaldehyde2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-(phenyl) hydrazone72194-196
4-Chlorobenzaldehyde2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-(4-chlorophenyl) hydrazone78208-210
4-Hydroxybenzaldehyde2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-(4-hydroxyphenyl) hydrazone69220-222

Data extracted from a representative synthesis of related hydrazone derivatives which follow a similar synthetic logic.[1]

Protocol 2: Synthesis of 4-Thiazolidinones from Schiff Bases

This protocol outlines the cyclization of the synthesized Schiff bases with thioglycolic acid to yield 4-thiazolidinone derivatives.[1]

Workflow for 4-Thiazolidinone Synthesis

G cluster_reaction Reaction Setup A Schiff Base (Hydrazone) D Mix reactants in dry 1,4-dioxane (B91453) A->D B Thioglycolic Acid B->D C Anhydrous ZnCl2 C->D E Reflux for 12-14 hours D->E F Cool the reaction mixture E->F G Neutralize with 10% NaHCO3 solution F->G H Filter the separated solid G->H I Wash with water and recrystallize from ethanol H->I J Pure 4-Thiazolidinone Product I->J

Caption: General workflow for the synthesis of 4-thiazolidinones from Schiff bases.

Materials:

  • Schiff base (from Protocol 1)

  • Thioglycolic acid

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Dry 1,4-dioxane

  • 10% Sodium Bicarbonate (NaHCO₃) solution

  • Ethanol

  • Standard laboratory glassware

Procedure:

  • A mixture of the appropriate Schiff base (0.01 mol), thioglycolic acid (0.015 mol), and a pinch of anhydrous ZnCl₂ in dry 1,4-dioxane is refluxed for 12–14 hours.

  • Monitor the reaction progress using TLC (toluene:ethyl acetate, 3:1).

  • After completion, cool the reaction mixture and neutralize it with a 10% sodium bicarbonate solution.

  • The solid that separates is collected by filtration, washed with water, and recrystallized from ethanol to yield the pure 4-thiazolidinone derivative.[1]

Quantitative Data:

Starting Schiff Base fromProductYield (%)Melting Point (°C)
Benzaldehyde2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-(phenyl) carboxamido-1,3-thiazolidin-4-one62178-180
4-Chlorobenzaldehyde2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-(4-chlorophenyl) carboxamido-1,3-thiazolidin-4-one71198-200
4-Hydroxybenzaldehyde2-[N-(6-methoxybenzothiazolyl)amino] pyridine-3-(4-hydroxyphenyl) carboxamido-1,3-thiazolidin-4-one67186-189

Data extracted from a representative synthesis of related 4-thiazolidinone derivatives.[1]

Protocol 3: Synthesis of 2-Cyano-6-methoxybenzothiazole via Sandmeyer Reaction

This protocol describes the conversion of the amino group of this compound to a cyano group, a key step in the synthesis of firefly luciferin (B1168401).[3]

Workflow for Sandmeyer Cyanation

G A This compound B Diazotization (NaNO2, H2SO4, 0-5 °C) A->B C Diazonium Salt Intermediate B->C D Cyanation (CuCN, KCN) C->D E Reaction Mixture Processing (Neutralization, Extraction) D->E F Purification (Chromatography) E->F G 2-Cyano-6-methoxybenzothiazole F->G

Caption: Workflow for the Sandmeyer cyanation of this compound.

Materials:

  • This compound

  • Sodium nitrite (B80452) (NaNO₂)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Copper(I) cyanide (CuCN)

  • Potassium cyanide (KCN)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Standard laboratory glassware

Procedure:

  • Diazotization: Dissolve this compound in a mixture of concentrated sulfuric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt.

  • Cyanation: In a separate flask, prepare a solution of copper(I) cyanide and potassium cyanide in water. Cool this solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about 1 hour until the evolution of nitrogen gas ceases.

  • Cool the mixture and neutralize with sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 2-cyano-6-methoxybenzothiazole.

Quantitative Data:

ReactantProductReported Overall Yield (%) from p-anisidine
This compound2-Cyano-6-methoxybenzothiazole36% (over three steps)

Yield data is for the overall synthesis of firefly luciferin starting from this compound.

Protocol 4: Synthesis of an Anti-inflammatory Acetohydrazide Derivative

This protocol details a two-step synthesis of a benzothiazole (B30560) derivative with demonstrated anti-inflammatory activity.[4]

Workflow for Anti-inflammatory Derivative Synthesis

G cluster_step1 Step 1: Synthesis of Ethyl Ester Intermediate cluster_step2 Step 2: Synthesis of Acetohydrazide A This compound C K2CO3, Dry Acetone (B3395972) A->C B Ethyl chloroacetate (B1199739) B->C D Microwave Irradiation (180s) C->D E Neutralize with Acetic Acid, Extract with Diethyl Ether D->E F Ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate E->F G Ethyl Ester Intermediate F->G I Ethanol G->I H Hydrazine (B178648) Hydrate (B1144303) H->I J Reflux for 6 hours I->J K Cool, pour into ice water J->K L Filter, dry, and recrystallize from ethanol K->L M 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide L->M

Caption: Two-step synthesis of an anti-inflammatory acetohydrazide derivative.

Step 1: Preparation of ethyl [(6-methoxy-1,3-benzothiazol-2-yl)amino]acetate

  • Dissolve 6-methoxy-1,3-benzothiazol-2-amine (2.0 mol) in dry acetone and add potassium carbonate (1.0 mol).

  • Irradiate the reaction mixture for 120 seconds, then add ethyl chloroacetate and irradiate for another 180 seconds.

  • Neutralize the reaction mass with glacial acetic acid and extract with diethyl ether.

  • Monitor the completion of the reaction by TLC.

Step 2: Preparation of 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide

  • Dissolve the ethyl ester intermediate from Step 1 (1 mol) in ethanol.

  • Add hydrazine hydrate hydrochloride solution (1 mol) and reflux the mixture for 6 hours.

  • Cool the reaction, pour it into ice-cold water.

  • Filter the solid product, dry it, and recrystallize from ethanol.

Quantitative Data:

ProductYield (%)Melting Point (°C)
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide62118

This derivative showed satisfactory in vitro anti-inflammatory activity by inhibiting hemolysis.[4]

Conclusion

This compound is a readily available and highly useful building block for the synthesis of a wide range of heterocyclic compounds. The protocols provided herein offer a starting point for researchers to explore the synthesis of novel derivatives with potential applications in drug discovery and materials science. The versatility of its functional groups allows for diverse chemical transformations, leading to compounds with interesting biological and photophysical properties. Further exploration of the synthetic potential of this scaffold is likely to yield new and valuable molecules.

References

Application Notes and Protocols for Suzuki Cross-Coupling Reactions with 2-Amino-6-methoxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the successful Suzuki cross-coupling of 2-amino-6-methoxybenzothiazole derivatives with various arylboronic acids. The benzothiazole (B30560) scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize it at the 6-position via Suzuki coupling is of significant interest for the development of novel therapeutic agents.[1][2]

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or its ester. The mild reaction conditions, high functional group tolerance, and the commercial availability of a wide variety of boronic acids make this an attractive method for drug discovery and development.

General Reaction Scheme

The general scheme for the Suzuki cross-coupling reaction of a halogenated this compound with an arylboronic acid is depicted below. The halogen (X) is typically bromine or chlorine.

Caption: General Suzuki cross-coupling reaction.

Experimental Protocols

The following protocols are adapted from established procedures for the Suzuki cross-coupling of related 2-aminobenzothiazole (B30445) derivatives and can be used as a starting point for optimization.[1]

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is suitable for the coupling of 2-amino-6-bromo-6-methoxybenzothiazole with various arylboronic acids.

Materials:

  • 2-Amino-6-bromo-6-methoxybenzothiazole

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2 equivalents)

  • Anhydrous solvent (e.g., Toluene/water 4:1)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or microwave vial, add 2-amino-6-bromo-6-methoxybenzothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) to the flask.

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous solvent (e.g., Toluene/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at the desired temperature (typically 95-120 °C) for the specified time (2-31 hours). The reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 2-amino-6-aryl-6-methoxybenzothiazole.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling for Sterically Hindered Substrates

For sterically demanding arylboronic acids, a ligand-free approach may provide better yields. The benzothiazole nitrogen can coordinate to the palladium catalyst, facilitating the reaction.

Materials:

  • 2-Amino-6-bromo-6-methoxybenzothiazole

  • Sterically hindered arylboronic acid (1.1 equivalents)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 10 mol%)

  • Base (e.g., Sodium carbonate, 2 equivalents)

  • Solvent (e.g., Dioxane/water 2:1)

  • Oven-dried round-bottom flask

Procedure:

  • In an oven-dried round-bottom flask, mix 2-amino-6-bromo-6-methoxybenzothiazole (50 mg), the arylboronic acid derivative (1.1 equivalent), Pd₂(dba)₃ (10 mol%), and sodium carbonate (2 equivalents).

  • Add dioxane (6 mL) and water (3 mL) to the mixture.

  • Bubble argon through the reaction mixture for 5 minutes.

  • Heat the mixture at reflux for 4 hours under an argon atmosphere.

  • Follow the work-up and purification steps as described in Protocol 1.

Data Presentation

The following tables summarize representative quantitative data for Suzuki cross-coupling reactions of 2-amino-6-bromobenzothiazole (B93375) with various arylboronic acids. These results can serve as a guide for expected yields and reaction conditions for this compound derivatives.[1]

Table 1: Suzuki Cross-Coupling of 2-Amino-6-bromobenzothiazole with Arylboronic Acids [1]

EntryArylboronic AcidProductSolventYield (%)
1p-Tolylboronic acid2-Amino-6-(p-tolyl)benzothiazoleToluene/H₂O68
24-Ethylphenylboronic acid2-Amino-6-(4-ethylphenyl)benzothiazoleToluene/H₂O72
34-Methoxyphenylboronic acid2-Amino-6-(4-methoxyphenyl)benzothiazoleDMF64
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol (B44631) ester2-Amino-6-(3,5-bis(trifluoromethyl)phenyl)benzothiazole1,4-Dioxane75
5Phenylboronic acid2-Amino-6-phenylbenzothiazoleToluene/H₂O80

Reaction conditions: 2-amino-6-bromobenzothiazole (2.183 mmol), arylboronic acid (2.401 mmol), Pd(PPh₃)₄ (5 mol%), K₃PO₄ (4.366 mmol), 95 °C, 31 h.[1]

Mandatory Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki cross-coupling reaction.

G Suzuki Coupling Experimental Workflow cluster_prep Reaction Setup cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: - 2-Amino-6-halo-6-methoxybenzothiazole - Arylboronic acid - Base B Add Catalyst System: - Palladium source - Ligand (if applicable) A->B C Add Solvent System B->C D Degas Mixture C->D E Heat to Reaction Temperature D->E F Monitor Reaction (TLC, LC-MS) E->F G Quench Reaction F->G H Extract with Organic Solvent G->H I Dry and Concentrate H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

Caption: General workflow for the Suzuki coupling reaction.

Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle cluster_reactants A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C R¹-Pd(II)L₂-X B->C D Transmetalation C->D E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A G R¹-R² (Product) F->G R1X R¹-X R1X->B R2B R²-B(OR)₂ R2B->D Base Base Base->D

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Application Notes and Protocols: Synthesis of Firefly Luciferin Intermediate from 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Firefly luciferin (B1168401), a substrate for luciferase enzymes, is a cornerstone of bioluminescence imaging (BLI), a powerful technique for monitoring biological processes in vitro and in vivo. The synthesis of D-luciferin and its analogs is of significant interest for developing novel imaging probes. A key intermediate in many synthetic routes to D-luciferin is 2-cyano-6-hydroxybenzothiazole. This document provides detailed application notes and protocols for the synthesis of this crucial intermediate, starting from the commercially available 2-Amino-6-methoxybenzothiazole. The described methods are based on established chemical transformations, including diazotization and Sandmeyer reactions.

Synthetic Overview

The synthesis of the firefly luciferin intermediate, 2-cyano-6-hydroxybenzothiazole, from this compound is a multi-step process. The overall strategy involves the conversion of the amino group into a cyano group and the subsequent demethylation of the methoxy (B1213986) group to a hydroxyl group. The final step to produce D-luciferin involves the condensation of the cyanobenzothiazole intermediate with D-cysteine.[1][2][3]

There are two primary pathways for the conversion of the amino group to the cyano group:

  • Two-Step Halogenation-Cyanation: This involves the conversion of the amino group to a chloro group via a Sandmeyer reaction, followed by nucleophilic substitution with a cyanide salt.

  • Direct Cyanation: This pathway utilizes a Sandmeyer reaction to directly replace the diazonium salt with a cyano group.

Following the formation of 2-cyano-6-methoxybenzothiazole, a demethylation step is required to yield the final intermediate, 2-cyano-6-hydroxybenzothiazole.

Quantitative Data Summary

The following table summarizes the reported yields for the key steps in the synthesis of the firefly luciferin intermediate starting from this compound.

StepReactantProductReagents and ConditionsYield (%)Reference
Pathway 1: Halogenation-Cyanation
1a. Chlorination (Sandmeyer Reaction)This compound2-Chloro-6-methoxybenzothiazoleHNO₂, HCl35-45[4]
1b. Cyanation2-Chloro-6-methoxybenzothiazole2-Cyano-6-methoxybenzothiazoleKCN, DMSO, 140 °C, 1 h40[4]
Pathway 2: Direct Cyanation
2. Direct Cyanation (Sandmeyer Reaction)This compound2-Cyano-6-methoxybenzothiazoleHNO₂, CuCN/KCN, 0 °C, 1 h41[4]
Final Steps
3. Demethylation2-Cyano-6-methoxybenzothiazole2-Cyano-6-hydroxybenzothiazolePyridinium (B92312) hydrochloride, 220 °CHigh[1]
4. Condensation2-Cyano-6-hydroxybenzothiazoleD-LuciferinD-cysteine~100[1]

Experimental Protocols

Safety Precautions: These protocols involve hazardous materials, including strong acids, toxic cyanides, and high temperatures. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 2-Cyano-6-methoxybenzothiazole via Halogenation-Cyanation

This protocol follows a two-step process involving the formation of a chloro intermediate.

Step 1a: Synthesis of 2-Chloro-6-methoxybenzothiazole (Sandmeyer Reaction)

  • Diazotization:

    • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve this compound (e.g., 18.0 g, 0.1 mol) in a mixture of formic acid (50 mL), glacial acetic acid (20 mL), and concentrated hydrochloric acid (40 mL).

    • Cool the solution to -5 °C in an ice-salt bath.

    • Slowly add a solution of sodium nitrite (B80452) (7.0 g, 0.1 mol) in water (10 mL) dropwise, ensuring the temperature remains below 0 °C.

    • After the addition is complete, continue stirring for an additional 15 minutes at 0 °C.

  • Sandmeyer Reaction:

    • In a separate large beaker, prepare a cold solution of cuprous chloride (0.13 mol) in hydrochloric acid (59 mL, sp. gr. 1.14).

    • Slowly add the cold diazonium salt solution to the vigorously stirred cuprous chloride solution.

    • After 30 minutes of stirring in the cold, heat the mixture to 60 °C on a steam bath until the evolution of nitrogen gas ceases.

    • Dilute the reaction mixture with water.

  • Work-up and Purification:

    • Filter the solid product and extract it with hot ethanol (B145695).

    • Evaporate the ethanol to obtain the crude 2-Chloro-6-methoxybenzothiazole.

    • Purify the product by crystallization from a suitable solvent (e.g., ethanol).

Step 1b: Synthesis of 2-Cyano-6-methoxybenzothiazole

  • Cyanation Reaction:

    • In a round-bottom flask, dissolve the 2-Chloro-6-methoxybenzothiazole (e.g., 19.9 g, 0.1 mol) in dimethyl sulfoxide (B87167) (DMSO).

    • Add potassium cyanide (KCN) (e.g., 7.8 g, 0.12 mol). Caution: KCN is highly toxic.

    • Heat the reaction mixture to 140 °C and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice water to precipitate the product.

    • Filter the solid and wash it thoroughly with water.

    • Dry the crude product.

    • Purify by crystallization from a suitable solvent (e.g., ethanol) to yield 2-Cyano-6-methoxybenzothiazole.

Protocol 2: Synthesis of 2-Cyano-6-methoxybenzothiazole via Direct Cyanation

This protocol describes a more direct, one-pot conversion.

  • Diazotization and Cyanation:

    • Prepare the diazonium salt of this compound as described in Protocol 1, Step 1a.

    • In a separate flask, prepare a cold solution of copper(I) cyanide and potassium cyanide in water.

    • Slowly add the cold diazonium salt solution to the cyanide solution at 0 °C with vigorous stirring.

    • Allow the reaction to proceed for 1 hour at 0 °C.

  • Work-up and Purification:

    • Follow the work-up and purification steps outlined in Protocol 1, Step 1b.

Protocol 3: Demethylation to 2-Cyano-6-hydroxybenzothiazole
  • Demethylation Reaction:

    • In a reaction vessel suitable for high-temperature reactions, mix 2-Cyano-6-methoxybenzothiazole with an excess of pyridinium hydrochloride.

    • Heat the mixture to 220 °C until the reaction is complete (monitor by TLC). This is typically a fusion reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Add water to dissolve the product and pyridinium hydrochloride.

    • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to precipitate the product.

    • Filter the solid, wash with water, and dry.

    • Recrystallize from an appropriate solvent to obtain pure 2-Cyano-6-hydroxybenzothiazole.

Protocol 4: Synthesis of D-Luciferin
  • Condensation Reaction:

    • Dissolve 2-Cyano-6-hydroxybenzothiazole in a suitable solvent system (e.g., a mixture of methanol (B129727) and water).

    • Add D-cysteine to the solution. The reaction proceeds readily at room temperature.[5]

  • Work-up and Purification:

    • The D-luciferin product can often be isolated by adjusting the pH to its isoelectric point, causing it to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum.

Visualized Workflows

G cluster_path1 Pathway 1: Halogenation-Cyanation A This compound B Diazonium Salt A->B HNO₂, HCl C 2-Chloro-6-methoxybenzothiazole B->C CuCl (Sandmeyer) D 2-Cyano-6-methoxybenzothiazole C->D KCN, DMSO

Caption: Synthetic workflow for Pathway 1.

G cluster_path2 Pathway 2: Direct Cyanation E This compound F Diazonium Salt E->F HNO₂, HCl G 2-Cyano-6-methoxybenzothiazole F->G CuCN/KCN (Sandmeyer)

Caption: Synthetic workflow for Pathway 2.

G cluster_final Final Steps to D-Luciferin H 2-Cyano-6-methoxybenzothiazole I 2-Cyano-6-hydroxybenzothiazole H->I Pyridinium HCl, 220°C J D-Luciferin I->J D-cysteine

Caption: Final synthetic steps to D-luciferin.

References

Application Notes and Protocols for the Quantification of 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 2-Amino-6-methoxybenzothiazole, a key intermediate in pharmaceutical development. The following protocols for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry are designed to be adaptable for various research and quality control applications.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substances and simple formulations, offering a balance of performance and accessibility. A stability-indicating assay can be developed from this foundation by incorporating forced degradation studies.

Quantitative Data Summary

The following table summarizes typical performance characteristics for an HPLC-UV method for aminothiazole derivatives, which can be expected for this compound upon validation.[1]

ParameterTypical Performance
Linearity Range2 - 20 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)~0.1 µg/mL
Limit of Quantification (LOQ)~0.3 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (%RSD)< 2%
Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a UV detector (e.g., Waters Alliance with a 2487 dual λ absorbance detector).

  • Data acquisition and processing software (e.g., Empower 3).

  • Analytical column: C18 reverse-phase column (e.g., Phenomenex® Luna C18, 50 mm × 4.6 mm, 5 µm).[1]

  • Reference Standard: this compound (>99% purity).

  • Reagents: Acetonitrile (B52724) (HPLC grade), Methanol (B129727) (HPLC grade), Orthophosphoric acid, and ultrapure water.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% (v/v) Orthophosphoric acid in water.

  • Mobile Phase B: 0.1% (v/v) Orthophosphoric acid in acetonitrile.

  • Isocratic Elution: 55% Mobile Phase A and 45% Mobile Phase B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 272 nm (based on a structurally similar aminothiazole, should be confirmed by scanning the UV spectrum of this compound).[1]

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with a 50:50 (v/v) mixture of acetonitrile and water (diluent).

  • Calibration Standards: Prepare a series of calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Accurately weigh the sample, dissolve it in the diluent to achieve a theoretical concentration within the calibration range, and filter through a 0.45 µm syringe filter before injection.

4. Analysis and Data Processing:

  • Inject the standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the sample solutions and calculate the concentration of this compound using the linear regression equation from the calibration curve.

Experimental Workflow: HPLC-UV Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Weigh Standard & Sample B Dissolve in Diluent (ACN:Water) A->B C Prepare Calibration Standards B->C D Filter Sample Solution (0.45 µm) B->D E Inject into HPLC System C->E D->E F Isocratic Elution (C18 Column) E->F G UV Detection (272 nm) F->G H Generate Calibration Curve G->H I Quantify Sample Concentration H->I

Caption: Workflow for this compound quantification by HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as plasma, urine, or tissue samples.

Quantitative Data Summary

The following table presents typical validation parameters for an LC-MS/MS method for a structurally related aminothiazole in a biological matrix (rat plasma).[1]

ParameterTypical Performance
Linearity Range1.25 - 1250 ng/mL
Correlation Coefficient (r²)> 0.998
Lower Limit of Quantification (LLOQ)1.22 ng/mL
Accuracy (% Bias)Within ±15%
Precision (%RSD)< 15%
Recovery> 85%
Experimental Protocol

1. Instrumentation and Materials:

  • LC-MS/MS system (e.g., Waters ACQUITY UPLC with a Xevo TQ-XS tandem quadrupole mass spectrometer).

  • Data acquisition and analysis software (e.g., MassLynx).

  • Analytical column: C18 reverse-phase column (e.g., Waters Xterra RP® C18, 150 mm × 4.6 mm, 5 µm).[1]

  • Reference Standards: this compound and a suitable internal standard (IS), preferably a stable isotope-labeled version.

  • Reagents: Acetonitrile (MS grade), Methanol (MS grade), Formic acid, Ammonium formate (B1220265), and ultrapure water.

2. LC-MS/MS Conditions:

  • Mobile Phase A: 5 mM Ammonium formate with 0.1% v/v formic acid in water.

  • Mobile Phase B: 95:5 (v/v) mixture of acetonitrile and methanol with 0.1% v/v formic acid.

  • Isocratic Elution: 85% Mobile Phase A and 15% Mobile Phase B.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 181.0 (for [M+H]⁺ of this compound).

    • Product Ions (Q3): To be determined by direct infusion of a standard solution. Common fragmentation pathways for benzothiazoles often involve the cleavage of the thiazole (B1198619) ring.

3. Sample Preparation (Protein Precipitation for Plasma):

  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube, evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.

4. Analysis and Quantification:

  • Prepare calibration curve standards by spiking blank plasma with known concentrations of this compound.

  • Process the calibration standards and samples as described above.

  • Quantify the analyte by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards.

Experimental Workflow: LC-MS/MS Analysis

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Aliquot Plasma (100 µL) B Add Internal Standard A->B C Protein Precipitation (Acetonitrile) B->C D Vortex & Centrifuge C->D E Evaporate & Reconstitute D->E F Inject into LC-MS/MS E->F G Chromatographic Separation (C18 Column) F->G H ESI+ Ionization G->H I MRM Detection (Q1 -> Q3) H->I J Calculate Peak Area Ratios I->J K Quantify using Calibration Curve J->K

Caption: Workflow for this compound quantification by LC-MS/MS.

UV-Visible Spectrophotometry

This is a simple, cost-effective method suitable for the quantification of this compound in pure solutions or simple formulations with no interfering substances that absorb in the same UV region.

Quantitative Data Summary

The following table outlines expected performance characteristics based on general spectrophotometric methods. These values require experimental verification for this compound.

ParameterExpected Performance
Wavelength Maximum (λmax)~270-320 nm (Requires experimental determination)
Linearity Range0.5 - 25 µg/mL
Correlation Coefficient (r²)> 0.995
Molar Absorptivity (ε)Dependent on λmax and solvent
Experimental Protocol

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer (double beam recommended).

  • Matched quartz cuvettes (1 cm path length).

  • Reference Standard: this compound (>99% purity).

  • Solvent: Methanol or Ethanol (UV grade).

2. Determination of λmax:

  • Prepare a solution of this compound (approx. 10 µg/mL) in the chosen solvent.

  • Scan the solution from 200 to 400 nm using the solvent as a blank.

  • Identify the wavelength of maximum absorbance (λmax).

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 100 mL of the chosen solvent.

  • Calibration Standards: Prepare a series of at least five concentrations (e.g., 2, 5, 10, 15, 20 µg/mL) by diluting the stock solution.

  • Sample Preparation: Prepare a sample solution in the same solvent with a concentration expected to fall within the linear range of the calibration curve.

4. Measurement and Analysis:

  • Set the spectrophotometer to the predetermined λmax.

  • Zero the instrument using the solvent blank.

  • Measure the absorbance of each calibration standard and the sample solution.

  • Construct a calibration curve by plotting absorbance versus concentration.

  • Determine the concentration of the sample solution from the calibration curve using its measured absorbance.

Logical Relationship: UV-Vis Quantification

UVVis_Logic cluster_setup Method Setup cluster_quant Quantification Scan Scan Spectrum DetermineLambdaMax Determine λmax Scan->DetermineLambdaMax MeasureAbsorbance Measure Absorbance at λmax DetermineLambdaMax->MeasureAbsorbance PrepStandards Prepare Standards PrepStandards->MeasureAbsorbance PlotCurve Plot Calibration Curve (Abs vs. Conc) MeasureAbsorbance->PlotCurve CalculateConc Calculate Concentration PlotCurve->CalculateConc PrepSample Prepare Sample MeasureSample Measure Sample Absorbance PrepSample->MeasureSample MeasureSample->CalculateConc

Caption: Logical steps for quantification using UV-Vis Spectrophotometry.

References

Application Notes and Protocols for Anti-inflammatory Screening of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the initial anti-inflammatory screening of newly synthesized benzothiazole (B30560) derivatives. The protocols detailed below outline key in vitro assays to assess the potential of these compounds to modulate critical inflammatory pathways.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, serves as a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties.[1] The anti-inflammatory effects of benzothiazole derivatives are often attributed to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes and the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[2][3] This document outlines detailed protocols for the preliminary in vitro screening of benzothiazole derivatives to identify promising lead compounds for further development.

Key Signaling Pathways in Inflammation

The anti-inflammatory activity of benzothiazole derivatives can be mediated through various signaling pathways. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways regulate the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex TLR4->IKK_complex Activation IkB IκB IKK_complex->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) Benzothiazole Benzothiazole Derivatives Benzothiazole->IKK_complex Inhibition Benzothiazole->NFkB_active Inhibition of Translocation NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB_IkB->NFkB_active Release MAPK_Signaling_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) MAP3K MAPKKK (e.g., TAK1) Stimuli->MAP3K MAP2K MAPKK (e.g., MKK3/6, MEK1/2) MAP3K->MAP2K Phosphorylation MAPK MAPK (p38, ERK1/2, JNK) MAP2K->MAPK Phosphorylation Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activation Nucleus Nucleus Transcription_Factors->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Gene Expression Benzothiazole Benzothiazole Derivatives Benzothiazole->MAPK Inhibition of Phosphorylation Experimental_Workflow Start Synthesized Benzothiazole Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT on RAW 264.7 cells) Start->Cytotoxicity Screening Primary Anti-inflammatory Screening (LPS-stimulated RAW 264.7 cells) Cytotoxicity->Screening Select non-toxic concentrations NO_Assay Nitric Oxide (NO) Production Assay (Griess Assay) Screening->NO_Assay Cytokine_Assay Pro-inflammatory Cytokine Assay (TNF-α, IL-6 ELISA) Screening->Cytokine_Assay Mechanism Mechanistic Assays (for active compounds) NO_Assay->Mechanism Cytokine_Assay->Mechanism COX_Assay COX-1/COX-2 Inhibition Assay Mechanism->COX_Assay Western_Blot Western Blot Analysis (NF-κB, MAPK pathways) Mechanism->Western_Blot Lead Lead Compound Identification COX_Assay->Lead Western_Blot->Lead

References

Application of 2-Amino-6-methoxybenzothiazole in Dye Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzothiazole is a pivotal heterocyclic amine intermediate in the synthesis of a variety of dyes, particularly azo dyes. Its unique structural features contribute to the production of dyes with bright colors, high tinctorial strength, and excellent fastness properties, making them suitable for a range of applications, including textile dyeing. Azo dyes derived from this compound are significant in the coloration of synthetic fibers. This document provides detailed application notes and experimental protocols for the synthesis of dyes utilizing this compound as a diazo component.

Application Notes

This compound is primarily used as a diazo component in the synthesis of disperse and cationic dyes. The general process involves two main steps: diazotization of the this compound followed by a coupling reaction with a suitable coupling component.

  • Diazotization: Due to the relatively low basicity of the heterocyclic amine, the diazotization of this compound is typically carried out in a strong acidic medium, such as concentrated sulfuric acid or nitrosylsulfuric acid, at low temperatures (0-5 °C) to ensure the stability of the resulting diazonium salt.[1]

  • Coupling Reaction: The resulting diazonium salt solution is then coupled with various aromatic compounds (coupling components) such as phenols, naphthols, or aromatic amines to form the final azo dye. The choice of the coupling component determines the final color and properties of the dye. The coupling reaction is generally carried out in an acidic or alkaline medium, depending on the nature of the coupling component.

  • Dye Characteristics: Azo dyes synthesized from this compound are known for their vibrant colors and good fastness properties. They are particularly valuable in producing a range of shades from yellow to blue. The methoxy (B1213986) group at the 6-position of the benzothiazole (B30560) ring acts as an auxochrome, which can influence the color and dyeing properties of the final dye. These dyes are widely used in the textile industry for dyeing polyester (B1180765) and other synthetic fibers.[2][3]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of azo dyes using this compound.

Protocol 1: Synthesis of a Heterocyclic Azo Dye

This protocol is adapted from a patented method for a cleaner production process of this compound-based azo dyes.[1]

1. Preparation of Nitrosylsulfuric Acid:

  • In a 100 ml four-neck flask equipped with a stirrer, dissolve 0.69 g (0.01 mol) of sodium nitrite (B80452) in 8 ml of concentrated sulfuric acid at 0°C.
  • Slowly heat the mixture to 70°C and maintain this temperature until the solution becomes clear.
  • Cool the resulting nitrosylsulfuric acid solution to 0°C.

2. Diazotization of this compound:

  • Slowly add 1.80 g (0.01 mol) of this compound to the prepared nitrosylsulfuric acid solution at 0°C over a period of 30 minutes.
  • Maintain the reaction mixture at 0°C for 2 hours with continuous stirring.
  • Monitor the reaction completion by Thin Layer Chromatography (TLC) to ensure no starting amine remains.

3. Isolation of the Diazonium Salt:

  • In a separate vessel, cool 200 ml of ethyl acetate (B1210297) to 0°C in an ice bath.
  • Slowly add the diazo solution to the cold ethyl acetate with stirring to precipitate the diazonium salt.
  • Filter the precipitate by suction filtration to obtain the diazonium salt filter cake.

4. Coupling Reaction:

  • Dissolve the obtained diazonium salt filter cake in water.
  • Prepare a solution of the desired coupling component in an appropriate solvent (e.g., acetic acid for amine couplers or dilute NaOH for phenolic couplers).
  • Add the diazonium salt solution dropwise to the coupling component solution at a temperature of 10-40°C.
  • Stir the reaction mixture for 1-4 hours.
  • Adjust the pH of the reaction mixture if necessary to facilitate the coupling reaction (typically pH 4-6 for amines and pH 7-9 for phenols).

5. Isolation and Purification of the Dye:

  • After the reaction is complete, filter the precipitated dye.
  • Wash the dye with water until the washings are neutral.
  • Dry the purified dye in an oven at 60-70°C.

Protocol 2: General Laboratory Synthesis of Azo Dyes

This is a generalized procedure for the synthesis of azo dyes from this compound suitable for research and small-scale synthesis.

1. Diazotization:

  • Dissolve this compound (1 equivalent) in a mixture of glacial acetic acid and propionic acid (2:1 v/v).[4]
  • Cool the solution to 0-5°C in an ice-salt bath.
  • Prepare nitrosylsulfuric acid by slowly adding sodium nitrite (1.1 equivalents) to concentrated sulfuric acid at a temperature below 10°C.
  • Add the nitrosylsulfuric acid solution dropwise to the cooled solution of this compound, maintaining the temperature between 0-5°C.
  • Stir the mixture for an additional 1-2 hours at this temperature to complete the diazotization.

2. Coupling:

  • Dissolve the coupling component (1 equivalent) in a suitable solvent (e.g., acetic acid, ethanol, or aqueous alkali).
  • Cool the solution of the coupling component to 0-5°C.
  • Slowly add the diazonium salt solution to the cooled coupling component solution with vigorous stirring.
  • Maintain the temperature at 0-5°C and adjust the pH as required for the specific coupling reaction.
  • Continue stirring for 2-4 hours.

3. Work-up and Purification:

  • Pour the reaction mixture into ice-water to precipitate the dye.
  • Filter the solid dye, wash thoroughly with water, and then with a small amount of cold ethanol.
  • Recrystallize the crude dye from a suitable solvent (e.g., ethanol, acetic acid, or DMF) to obtain the pure product.

Quantitative Data

The following table summarizes typical quantitative data for azo dyes synthesized from this compound. The specific values can vary depending on the coupling component used.

Dye Structure (General)Coupling ComponentYield (%)λmax (nm)Molar Extinction Coefficient (ε, L mol⁻¹ cm⁻¹)
2-(Arylazo)-6-methoxybenzothiazoleSubstituted Anilines65-85484 - 530Not Reported
2-(Arylazo)-6-methoxybenzothiazoleSubstituted Phenols65-85Not ReportedNot Reported
Cationic Yellow 2RLProprietaryHighNot ReportedNot Reported
Cationic Brilliant Blue RLProprietaryHighNot ReportedNot Reported

Data compiled from available literature. Specific values for ε are often not reported in general synthesis papers but are crucial for dye characterization.[5][6]

Visualizations

Diagram 1: General Synthesis Pathway of Azo Dyes from this compound

G A This compound B Diazotization (NaNO2, H2SO4, 0-5°C) A->B Step 1 C Diazonium Salt B->C E Coupling Reaction C->E D Coupling Component (e.g., Phenol, Aniline derivative) D->E F Azo Dye E->F Step 2

Caption: Synthesis pathway for azo dyes.

Diagram 2: Experimental Workflow for Azo Dye Synthesis

G start Start prep_nitrosyl Preparation of Nitrosylsulfuric Acid start->prep_nitrosyl prep_coupler Preparation of Coupling Component Solution start->prep_coupler diazotization Diazotization of This compound prep_nitrosyl->diazotization coupling Coupling Reaction diazotization->coupling prep_coupler->coupling isolation Isolation & Washing of Crude Dye coupling->isolation purification Purification (Recrystallization) isolation->purification characterization Characterization (Spectroscopy, etc.) purification->characterization end End characterization->end

Caption: Experimental workflow for dye synthesis.

Diagram 3: Logical Relationship of Components in Dye Synthesis

G Dye Final Azo Dye (Color, Fastness) Diazo Diazo Component (this compound) Diazo->Dye Influences Coupler Coupling Component (Determines Shade) Coupler->Dye Influences Conditions Reaction Conditions (Temp, pH, Solvent) Conditions->Dye Affects Yield & Purity

Caption: Factors influencing final dye properties.

References

The Versatile Scaffold: 2-Amino-6-methoxybenzothiazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols for Researchers and Drug Development Professionals

The heterocyclic compound 2-Amino-6-methoxybenzothiazole has emerged as a privileged scaffold in medicinal chemistry, serving as a crucial building block for the synthesis of a diverse array of biologically active molecules.[1][2][3] Its unique structure allows for facile chemical modifications, leading to the development of potent therapeutic agents with applications spanning oncology, inflammation, and infectious diseases.[1][2] This document provides a detailed overview of its applications, supported by quantitative data, experimental protocols, and visual workflows to guide researchers in this promising area of drug discovery.

Anticancer Applications

Derivatives of this compound have demonstrated significant potential as anticancer agents by targeting various signaling pathways involved in tumor growth and proliferation.

Quantitative Data: Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected this compound derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Target
Compound 24 C6 (rat glioma)4.63 ± 0.85-
A549 (human lung adenocarcinoma)39.33 ± 4.04-
Compound 13 HCT116 (human colon cancer)6.43 ± 0.72EGFR
A549 (human lung adenocarcinoma)9.62 ± 1.14EGFR
A375 (human melanoma)8.07 ± 1.36EGFR
Compound 54 MCF-7 (human breast cancer)-PI3Kα (IC50 = 1.03 nM)
Compound 20 HepG2 (human liver cancer)9.99VEGFR-2
HCT-116 (human colon cancer)7.44VEGFR-2
MCF-7 (human breast cancer)8.27VEGFR-2

Data compiled from multiple sources.[4]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard procedure for evaluating the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Workflow for Anticancer Activity Screening

anticancer_workflow cluster_synthesis Compound Synthesis cluster_assay In Vitro Cytotoxicity Assay start This compound synthesis Chemical Synthesis of Derivatives start->synthesis purification Purification & Characterization synthesis->purification cell_culture Cell Line Seeding purification->cell_culture treatment Compound Treatment cell_culture->treatment incubation Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_analysis Data Analysis & IC50 Determination mtt_assay->data_analysis anti_inflammatory_workflow cluster_synthesis Synthesis of Hydrazino Derivative cluster_assay In Vitro Anti-inflammatory Assay start This compound step1 Condensation with Chloroethylacetate start->step1 step2 Treatment with Hydrazine Hydrate step1->step2 product Hydrazino Derivative step2->product rbc_prep Prepare RBC Suspension product->rbc_prep treatment Treat with Compound rbc_prep->treatment incubation Incubate and Induce Hemolysis treatment->incubation measurement Measure Hemolysis incubation->measurement analysis Calculate % Inhibition measurement->analysis antimicrobial_discovery Scaffold This compound Core Structure SAR Structure-Activity Relationship Modification of R1 Modification of R2 Scaffold->SAR Library Compound Library Diverse Derivatives SAR->Library Screening Biological Screening Antibacterial Assays Antifungal Assays Library->Screening Hit Hit Compounds Promising Activity Screening->Hit Lead Lead Optimization Improve Potency Reduce Toxicity Hit->Lead Candidate {Drug Candidate | Preclinical Studies} Lead->Candidate

References

Application Notes and Protocols for High-Throughput Screening Assays Involving 2-Amino-6-methoxybenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6-methoxybenzothiazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry.[1][2] Its scaffold is prevalent in a variety of biologically active molecules, making it a valuable starting material for the synthesis of compound libraries aimed at drug discovery.[3][4] Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[4][5][6]

High-throughput screening (HTS) is a key strategy in drug discovery for rapidly assessing large numbers of chemical compounds for their effects on a specific biological target or pathway.[7] This document provides detailed application notes and protocols for HTS assays relevant to the screening of libraries of compounds derived from this compound. The protocols are designed for researchers in academic and industrial settings who are engaged in the identification and characterization of novel therapeutic agents.

Application Note 1: Anticancer Activity Screening

Objective: To identify and characterize derivatives of this compound that exhibit cytotoxic or cytostatic effects against cancer cell lines.

Background: Many benzothiazole (B30560) derivatives have been investigated for their potential as anticancer agents.[5][8] These compounds can induce apoptosis, inhibit cell proliferation, and interfere with key signaling pathways involved in cancer progression.[5] A common HTS approach for identifying anticancer compounds is to measure cell viability in the presence of the test compounds.

Quantitative Data Summary

The following table summarizes the half-maximal inhibitory concentration (IC50) values for various benzothiazole derivatives against different cancer cell lines. This data is illustrative of the type of quantitative results obtained from HTS campaigns.

Compound ClassDerivative/CompoundCell LineAssay TypeIC50 (µM)Reference
Benzothiazole Aniline Platinum (II) ComplexL1PtHepG2 (Liver)CCK-815.34[8]
Benzothiazole Aniline Platinum (II) ComplexL2PtHepG2 (Liver)CCK-818.21[8]
2-Substituted BenzothiazoleCompound AHepG2 (Liver)MTT38.54 (48h)[5]
2-Substituted BenzothiazoleCompound BHepG2 (Liver)MTT29.63 (48h)[5]
Benzothiazole-Chromone Hybrid7lHeLa (Cervical)MTT2.659[6]
Benzothiazole-Chromone Hybrid2cHCT116 (Colon)MTT3.670[6]
Experimental Protocol: Cell Viability HTS Assay (Resazurin-Based)

This protocol is adapted for a 384-well plate format and utilizes the fluorescent indicator resazurin (B115843) to assess cell viability.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HeLa, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Compound library of this compound derivatives dissolved in DMSO

  • Resazurin solution (e.g., 0.1 mg/mL in PBS)

  • Positive control (e.g., Doxorubicin)

  • Negative control (DMSO)

  • 384-well clear-bottom black plates

  • Automated liquid handling system

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Cell Plating:

    • Harvest and count cells, then resuspend them in complete culture medium to a final concentration of 5 x 10⁴ cells/mL.

    • Using an automated liquid handler, dispense 40 µL of the cell suspension into each well of a 384-well plate (2,000 cells/well).

    • Incubate the plates for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[9]

  • Compound Addition:

    • Prepare a serial dilution of the compound library in a separate source plate.

    • Using an acoustic liquid handler or pin tool, transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.

    • Include wells with positive control and negative control (DMSO).

  • Incubation:

    • Incubate the assay plates for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • Resazurin Addition and Signal Detection:

    • Add 5 µL of resazurin solution to each well.

    • Incubate for 2-4 hours at 37°C.

    • Measure the fluorescence intensity (Excitation: ~560 nm, Emission: ~590 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each compound concentration relative to the negative control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value for active compounds.

HTS Workflow for Anticancer Cell Viability Screening

HTS_Workflow_Anticancer cluster_prep Preparation cluster_assay Assay cluster_readout Readout & Analysis Cell_Plating Cell Plating (2,000 cells/well) Compound_Plating Compound Plating (Serial Dilution) Incubation Incubation (48-72 hours) Compound_Plating->Incubation Reagent_Addition Resazurin Addition Incubation->Reagent_Addition Fluorescence_Read Fluorescence Reading Reagent_Addition->Fluorescence_Read Data_Analysis Data Analysis (IC50 Determination) Fluorescence_Read->Data_Analysis

Caption: High-throughput screening workflow for anticancer cell viability.

Application Note 2: Kinase Inhibitor Screening

Objective: To identify derivatives of this compound that inhibit the activity of a specific protein kinase.

Background: Protein kinases are a major class of drug targets, particularly in oncology.[6] The benzothiazole scaffold is present in numerous kinase inhibitors.[3] High-throughput screening for kinase inhibitors often employs biochemical assays that measure the phosphorylation of a substrate.

Quantitative Data Summary

The following table presents IC50 values for benzothiazole derivatives against various kinases.

Compound ClassDerivative/CompoundTarget KinaseAssay TypeIC50 (nM)Reference
2-Amino-6-nitrobenzothiazole HydrazoneCompound 31MAO-BEnzyme Inhibition1.8[10]
2-Amino-6-nitrobenzothiazole HydrazoneCompound 6MAO-AEnzyme Inhibition420[10]
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This protocol describes a competitive binding assay in a 384-well format.

Materials:

  • Compound library of this compound derivatives in DMSO

  • Target protein kinase (recombinant)

  • Biotinylated kinase substrate peptide

  • ATP

  • HTRF detection reagents: Europium cryptate-labeled anti-phospho-substrate antibody and Streptavidin-XL665

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • 384-well low-volume white plates

  • Positive control (known kinase inhibitor, e.g., Staurosporine)

  • Negative control (DMSO)

Procedure:

  • Compound Plating:

    • Dispense 50 nL of each compound from the library into the wells of a 384-well assay plate using an acoustic liquid handler.[11]

    • Include positive and negative controls in designated wells.

  • Kinase/Substrate Addition:

    • Prepare a solution of the target kinase and biotinylated peptide substrate in kinase reaction buffer.

    • Dispense 5 µL of the kinase/substrate solution into each well.[11]

    • Incubate for 15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Prepare a solution of ATP in kinase reaction buffer.

    • Dispense 5 µL of the ATP solution to all wells to start the reaction.[11]

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Prepare the HTRF detection reagent mix in detection buffer.

    • Dispense 10 µL of the detection mix to all wells.[11]

    • Incubate for 60 minutes at room temperature, protected from light.

  • Signal Reading:

    • Measure the HTRF signal (emission at 620 nm and 665 nm after excitation at 320 nm) using a compatible plate reader.

  • Data Analysis:

    • Calculate the HTRF ratio and the percentage of inhibition for each compound.

    • Determine the IC50 values for active compounds.

Representative Kinase Signaling Pathway Inhibition

Kinase_Signaling_Pathway Receptor Growth Factor Receptor Upstream_Kinase Upstream Kinase Receptor->Upstream_Kinase Target_Kinase Target Kinase Upstream_Kinase->Target_Kinase Substrate Substrate Protein Target_Kinase->Substrate Phosphorylation Downstream_Effects Downstream Cellular Effects (Proliferation, Survival) Substrate->Downstream_Effects Inhibitor Benzothiazole Inhibitor Inhibitor->Target_Kinase Inhibition

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion

The this compound scaffold is a valuable starting point for the development of novel therapeutic agents. The high-throughput screening assays detailed in these application notes provide robust and efficient methods for identifying and characterizing promising derivatives with anticancer and kinase inhibitory activities. Careful execution of these protocols, coupled with rigorous data analysis, will facilitate the discovery of new lead compounds for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: 2-Amino-6-methoxybenzothiazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support resource for the synthesis of 2-Amino-6-methoxybenzothiazole (CAS: 1747-60-0). This guide provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in achieving high-yield, high-purity synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications? A1: this compound is a heterocyclic organic compound featuring a benzothiazole (B30560) core.[1] It serves as a crucial intermediate or building block in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[1][2] Key applications include the development of Schiff bases and 4-thiazolidinones with potential antimicrobial activity, as well as the synthesis of 2-cyano-6-methoxybenzothiazole, a key precursor to firefly luciferin.[3] It is also used in the production of certain cationic dyes.[1]

Q2: What is the most common and effective method for synthesizing this compound? A2: The most widely cited method is the oxidative cyclization of an arylthiourea intermediate. This process, often referred to as the Hugershoff synthesis, typically involves two main steps:

Q3: What are the critical reaction parameters that influence the yield and purity? A3: Several parameters are critical for optimizing the reaction:

  • Temperature Control: Maintaining a low temperature (typically below 10°C) during the addition of bromine is crucial to prevent side reactions and decomposition.[3]

  • Rate of Reagent Addition: The oxidizing agent (bromine solution) must be added slowly and dropwise to control the exothermic reaction and minimize the formation of impurities.[3][4]

  • Purity of Reagents: Using high-purity starting materials, especially freshly distilled p-anisidine, can significantly improve the yield and final product quality.

  • Molar Ratios: The stoichiometry of the reactants, particularly the amine, thiocyanate, and halogen, must be carefully controlled. An excess of thiocyanate is sometimes used to ensure complete conversion of the amine.[4]

Q4: What is the mechanism of the final cyclization step? A4: The cyclization proceeds via an electrophilic substitution mechanism. The arylthiourea intermediate is attacked by the electrophilic halogen (e.g., bromine). This initiates an intramolecular cyclization where the sulfur atom attacks the aromatic ring, leading to the formation of the thiazole (B1198619) ring and subsequent aromatization to yield the stable 2-aminobenzothiazole product.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Incorrect Temperature: The reaction is highly exothermic, especially during bromine addition. Temperatures above 10°C can lead to decomposition and formation of tarry byproducts.[3]1. Vigorously stir the reaction mixture in an ice bath and monitor the internal temperature closely, ensuring it remains below 10°C during the entire addition process.[3]
2. Reagent Degradation: The starting amine (p-anisidine) may have oxidized. The oxidizing agent (bromine) may have lost strength.2. Use freshly opened or purified reagents. Consider distilling p-anisidine if it appears discolored.
3. Inefficient Cyclization: The intermediate thiourea may not have formed completely or the cyclization conditions are not optimal.3. Allow sufficient time for the initial reaction between p-anisidine and potassium thiocyanate before starting the bromine addition (e.g., 10-20 minutes with cooling).[3] After bromine addition, allow the reaction to stir at room temperature for 2-4 hours to ensure completion.[3]
Product is Dark/Oily/Tarry 1. Overheating: Localized overheating due to rapid addition of bromine is a common cause of polymerization and tar formation.1. Add the bromine solution very slowly (dropwise) with efficient stirring to dissipate heat effectively.[3]
2. Excess Bromine: Using too much bromine can lead to over-bromination of the aromatic ring and other side reactions.2. Use precise molar equivalents of bromine as specified in the protocol.
Product is Impure (Wide Melting Point Range) 1. Incomplete Reaction: Unreacted starting materials or the thiourea intermediate are present in the final product.1. Monitor the reaction using Thin Layer Chromatography (TLC) to confirm the disappearance of starting materials.[7] Consider extending the reaction time if necessary.
2. Ineffective Purification: The purification method may not be sufficient to remove all byproducts.2. Recrystallize the crude product. Effective solvents include ethanol, benzene, or an ethanol/water mixture.[4][8] For persistent impurities, dissolve the product in acid, treat with activated charcoal (Norit) to remove colored impurities, filter, and then re-precipitate the free base with a base like sodium carbonate.[4][8]

Data on Synthesis Yield

The yield of this compound is highly dependent on the specific reagents and conditions used. The following table summarizes yields reported in various procedures.

Starting MaterialKey ReagentsSolventReported YieldReference
p-AnisidineKSCN, Bromine96% Acetic Acid87%J. Am. Chem. Soc. 1947, 69, 9, 2254–2255[4]
4-methoxyphenylthioureaNH₄Br, H₂SO₄Sulfuric Acid94.4%US Patent 5,374,737A[5]
p-AnisidineKCNS, BromineGlacial Acetic AcidNot specified, but provides a standard lab protocol.ChemicalBook[3]

Detailed Experimental Protocol

This protocol is based on the widely used method of reacting p-anisidine with potassium thiocyanate and bromine.[3][4]

Materials:

  • p-Anisidine (0.2 mole, 24.6 g)

  • Potassium thiocyanate (KSCN) (0.8 mole, 77.6 g)

  • Glacial Acetic Acid (approx. 400 mL)

  • Bromine (0.2 mole, 32 g or ~10.2 mL)

  • Ice bath

  • Sodium carbonate solution (for neutralization)

  • Ethanol (for recrystallization)

Procedure:

  • Preparation: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve p-anisidine (24.6 g) and potassium thiocyanate (77.6 g) in 360 mL of glacial acetic acid.[4]

  • Cooling: Cool the resulting solution in an ice bath with continuous stirring until the internal temperature is below 10°C.[3]

  • Bromination: Prepare a solution of bromine (32 g) in approximately 40 mL of glacial acetic acid. Add this solution dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours. Crucially, ensure the internal temperature does not rise above 10°C during the addition. [3]

  • Reaction Completion: Once the bromine addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2-4 hours.[3]

  • Precipitation: Pour the reaction mixture into a large beaker containing 1-1.5 L of cold water. A solid precipitate should form.

  • Neutralization & Isolation: Carefully neutralize the suspension by slowly adding a saturated solution of sodium carbonate until the mixture is alkaline (pH ~8). Filter the resulting solid precipitate using a Büchner funnel and wash it thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. A common method is to dissolve the solid in hot ethanol, filter while hot if necessary, and allow it to cool slowly to form crystals.[4][8] The purified product should be a pale yellow or off-white solid.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60°C) to a constant weight. The expected melting point is in the range of 165-167°C.

Visualizations

// Reactants p_Anisidine [label="p-Anisidine", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; KSCN [label="KSCN", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval];

// Intermediate Step step1 [label="Step 1: Thiourea\nFormation", shape=plaintext, fontcolor="#202124"]; Intermediate [label="4-Methoxyphenylthiourea\n(in situ intermediate)", fillcolor="#FBBC05", fontcolor="#202124"];

// Cyclization Step Bromine [label="Bromine (Br2)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; step2 [label="Step 2: Oxidative\nCyclization", shape=plaintext, fontcolor="#202124"];

// Product Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Connections {p_Anisidine, KSCN} -> step1 [arrowhead=none]; step1 -> Intermediate [label="Glacial Acetic Acid", color="#34A853"]; {Intermediate, Bromine} -> step2 [arrowhead=none]; step2 -> Product [label="< 10°C", color="#EA4335"]; } caption [label="Synthesis pathway for this compound.", shape=plaintext, fontcolor="#5F6368"];

// Start Node Start [label="Problem:\nLow Yield / Impure Product", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];

// Potential Causes Cause_Temp [label="Cause:\nImproper Temperature Control?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_Reagents [label="Cause:\nPoor Reagent Quality?", fillcolor="#FBBC05", fontcolor="#202124"]; Cause_Purification [label="Cause:\nIneffective Purification?", fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions Sol_Temp [label="Solution:\nMaintain temp < 10°C\nduring Br2 addition.\nUse ice bath & slow addition.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_Reagents [label="Solution:\nUse high-purity reagents.\nDistill p-anisidine if needed.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box]; Sol_Purification [label="Solution:\nRecrystallize from Ethanol/Water.\nUse activated charcoal for color.\nPurify via hydrochloride salt.", fillcolor="#34A853", fontcolor="#FFFFFF", shape=box];

// Connections Start -> Cause_Temp; Start -> Cause_Reagents; Start -> Cause_Purification;

Cause_Temp -> Sol_Temp [color="#4285F4"]; Cause_Reagents -> Sol_Reagents [color="#4285F4"]; Cause_Purification -> Sol_Purification [color="#4285F4"]; } caption [label="Troubleshooting workflow for synthesis optimization.", shape=plaintext, fontcolor="#5F6368"];

References

Technical Support Center: Purification of 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Amino-6-methoxybenzothiazole.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Problem 1: Low Yield After Purification

Low recovery of the final product is a frequent challenge. The following decision tree can help diagnose the cause.

G start Low Yield Observed check_solubility Was the compound fully dissolved during recrystallization? start->check_solubility check_cooling Was the solution cooled sufficiently and slowly? start->check_cooling check_precipitation Did the product fail to precipitate? start->check_precipitation too_much_solvent Excess solvent used. Concentrate the solution. check_solubility->too_much_solvent Yes incomplete_dissolution Incomplete dissolution. Use more solvent or a different solvent. check_solubility->incomplete_dissolution No rapid_cooling Rapid cooling occurred. Allow for gradual cooling. check_cooling->rapid_cooling No (rapid) insufficient_cooling Inadequate cooling. Cool for a longer period or at a lower temperature. check_cooling->insufficient_cooling No (insufficient) supersaturation Supersaturation. Induce crystallization (scratching, seed crystal). check_precipitation->supersaturation Yes soluble_in_filtrate Product is soluble in the filtrate. Recover from mother liquor. check_precipitation->soluble_in_filtrate Partially G start Product is Colored or Oily is_colored Is the product colored? start->is_colored is_oily Is the product an oil? start->is_oily charcoal_treatment Treat with activated charcoal during recrystallization. is_colored->charcoal_treatment Yes column_chromatography Purify by column chromatography. charcoal_treatment->column_chromatography If color persists check_purity Check purity (TLC, NMR). Impurity may be lowering melting point. is_oily->check_purity Yes trituration Triturate with a non-polar solvent (e.g., hexanes) to induce solidification. check_purity->trituration recrystallize_diff_solvent Attempt recrystallization from a different solvent system. check_purity->recrystallize_diff_solvent

Technical Support Center: Synthesis of 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-methoxybenzothiazole. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Troubleshooting Guides

Problem: Low Yield of this compound

Potential Cause Troubleshooting/Optimization Strategy
Incomplete Thiocyanation of p-Anisidine (B42471) Ensure an adequate molar ratio of potassium thiocyanate (B1210189). Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of p-anisidine.
Sub-optimal Bromination and Cyclization Conditions Control the temperature during the addition of bromine; it should typically be kept low (e.g., 0-5 °C) to minimize side reactions. Ensure gradual addition of bromine to the reaction mixture. The subsequent cyclization step may require heating, so optimize the temperature and reaction time.
Degradation of Starting Material or Product p-Anisidine can be susceptible to oxidation. It is advisable to use freshly distilled or purified p-anisidine. Protect the reaction from light and air where possible.
Formation of Side Products The presence of the activating methoxy (B1213986) group can lead to side reactions such as bromination of the aromatic ring. Adjusting the stoichiometry of bromine and controlling the reaction temperature can help minimize these side reactions.
Loss of Product during Work-up and Purification The basicity of the amino group in the product means it can form salts. Ensure the pH is appropriately adjusted during the extraction and precipitation steps to maximize the recovery of the free base. Recrystallization from a suitable solvent system is often necessary for purification.

Problem: Formation of Dark, Tar-like Material in the Reaction Mixture

Potential Cause Troubleshooting/Optimization Strategy
Oxidation and Polymerization of p-Anisidine As an aromatic amine, p-anisidine can oxidize and polymerize, especially under harsh reaction conditions. Using an inert atmosphere (e.g., nitrogen or argon) can mitigate this.
Excessive Reaction Temperature High temperatures can promote the formation of polymeric byproducts. Maintain the recommended temperature profile for each step of the reaction.
Presence of Impurities Impurities in the starting materials can catalyze polymerization. Ensure the purity of p-anisidine and other reagents.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and classical method is the Hugerschoff synthesis.[1] This involves the reaction of p-anisidine with a thiocyanate salt, such as potassium thiocyanate, in the presence of a halogen like bromine, typically in a solvent like acetic acid.[2] The reaction proceeds through the in-situ formation of a thiourea (B124793) derivative which then undergoes oxidative cyclization to form the benzothiazole (B30560) ring.[1]

Q2: I am observing a significant amount of a brominated byproduct. How can this be avoided?

A2: The methoxy and amino groups of the p-anisidine starting material are activating groups, which make the aromatic ring more susceptible to electrophilic substitution, such as bromination.[3] To minimize the formation of brominated byproducts, it is crucial to carefully control the stoichiometry of bromine used. A slow, dropwise addition of bromine at low temperatures can also help to favor the desired thiocyanation and cyclization over ring bromination.

Q3: Can I use a different halogen, like chlorine, for the cyclization step?

A3: While bromine is traditionally used, other halogens like chlorine can also be employed for the oxidative cyclization of the intermediate arylthiourea.[4] However, the reactivity and optimal reaction conditions may differ, potentially requiring re-optimization of the procedure.

Q4: My final product is difficult to purify. What are some common impurities and recommended purification methods?

A4: Common impurities can include unreacted p-anisidine, the intermediate N-(4-methoxyphenyl)thiourea, and brominated side products. Purification is typically achieved through recrystallization from a suitable solvent such as ethanol. Column chromatography can also be an effective method for separating the desired product from closely related impurities.

Q5: What is the role of the methoxy group in this synthesis?

A5: The methoxy group at the para-position of the starting aniline (B41778) (p-anisidine) directs the cyclization to form the 6-methoxy substituted benzothiazole. As an electron-donating group, it also activates the aromatic ring, influencing the overall reactivity.[3]

Experimental Protocols

Synthesis of this compound from p-Anisidine

This protocol is adapted from general procedures for the synthesis of 2-aminobenzothiazoles.

  • Preparation of the Reaction Mixture: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve p-anisidine (1 mole) and potassium thiocyanate (1.1 moles) in glacial acetic acid.

  • Bromination: Cool the mixture to 0-5 °C in an ice bath. Slowly add a solution of bromine (1 mole) in glacial acetic acid dropwise over a period of 2-3 hours, ensuring the temperature remains below 10 °C.

  • Cyclization: After the addition of bromine is complete, continue stirring at low temperature for another hour. Then, gradually warm the mixture to room temperature and subsequently heat to reflux until the evolution of hydrogen bromide gas ceases.

  • Work-up: Cool the reaction mixture and pour it into a large volume of water. Neutralize the solution with a base, such as aqueous ammonia (B1221849) or sodium hydroxide, to precipitate the crude product.

  • Purification: Filter the crude solid, wash it with water, and dry it. The crude this compound can be further purified by recrystallization from a suitable solvent, such as ethanol.

Visualizations

Synthesis_Pathway p_anisidine p-Anisidine thiourea_intermediate N-(4-methoxyphenyl)thiourea (Intermediate) p_anisidine->thiourea_intermediate KSCN, Br2 (in situ) product This compound thiourea_intermediate->product Oxidative Cyclization

Caption: Main synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reagents Check Reagent Purity (p-anisidine, KSCN, Br2) start->check_reagents optimize_conditions Optimize Reaction Conditions (Temperature, Time, Stoichiometry) start->optimize_conditions workup Review Work-up Procedure (pH adjustment, Extraction) start->workup check_reagents->optimize_conditions optimize_conditions->workup purification Refine Purification Method (Recrystallization, Chromatography) workup->purification success Improved Yield and Purity purification->success

Caption: A logical workflow for troubleshooting common synthesis issues.

Side_Reactions p_anisidine p-Anisidine main_path Desired Reaction Path p_anisidine->main_path side_product1 Ring Brominated Byproducts p_anisidine->side_product1 Excess Br2 / High Temp side_product2 Polymeric Tars p_anisidine->side_product2 Oxidation product This compound main_path->product

Caption: Potential side reactions in the synthesis.

References

Troubleshooting low yield in Sandmeyer reaction of 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing low yields in the Sandmeyer reaction of 2-Amino-6-methoxybenzothiazole.

Frequently Asked Questions (FAQs)

Q1: I am getting a very low yield in the Sandmeyer reaction of this compound. What are the most common causes?

Low yields in the Sandmeyer reaction of this compound can stem from several factors, primarily related to the two key stages of the reaction: diazotization and the subsequent copper-catalyzed substitution.

Common Causes for Low Yield:

  • Incomplete Diazotization: The formation of the diazonium salt of this compound can be challenging. The electron-donating methoxy (B1213986) group can affect the reactivity of the amino group, and the heterocyclic nature of the starting material can lead to side reactions under standard diazotization conditions (e.g., sodium nitrite (B80452) and hydrochloric acid).

  • Decomposition of the Diazonium Salt: Aryl diazonium salts are often unstable, and the diazonium salt of this compound is no exception. Decomposition can be accelerated by elevated temperatures, exposure to light, and the presence of impurities.[1] This leads to the formation of undesired byproducts, such as phenols and products of protodeamination.

  • Side Reactions: Several side reactions can compete with the desired Sandmeyer reaction, reducing the yield of the target product. These can include azo coupling, where the diazonium salt reacts with the starting amine or other electron-rich species in the reaction mixture.

  • Issues with the Copper Catalyst: The copper(I) catalyst is essential for the Sandmeyer reaction.[2] Its activity can be compromised by impurities or improper preparation. The sulfur atom in the benzothiazole (B30560) ring could also potentially interact with the copper catalyst, affecting its efficacy.

  • Suboptimal Reaction Conditions: Factors such as reaction temperature, concentration, solvent, and the choice of copper salt and its counter-ion can significantly impact the reaction yield.

Q2: How can I improve the efficiency of the diazotization of this compound?

Optimizing the diazotization step is critical for achieving a good overall yield. Due to the nature of this compound, alternative diazotization methods to the standard sodium nitrite/mineral acid protocol may be more effective.

Strategies for Improved Diazotization:

  • Use of Nitrosyl Sulfuric Acid: For many heterocyclic amines, diazotization using nitrosyl sulfuric acid in a non-aqueous solvent can be more efficient and lead to a cleaner reaction with fewer side products.[3]

  • Use of Organic Nitrites: Reagents like tert-butyl nitrite or isoamyl nitrite in an organic solvent can also be effective for the diazotization of sensitive substrates.

  • Strict Temperature Control: It is crucial to maintain a low temperature (typically 0-5 °C) throughout the diazotization process to minimize the decomposition of the unstable diazonium salt.[4]

  • Slow Reagent Addition: The diazotizing agent should be added slowly and portion-wise to the solution of the amine to maintain a low concentration of nitrous acid and control the reaction exotherm.

Q3: What are the main side products I should expect, and how can I minimize their formation?

The primary side products in the Sandmeyer reaction of this compound are typically phenols and protodeamination products.

  • 6-Methoxy-2-benzothiazolol (Phenol byproduct): This forms from the reaction of the diazonium salt with water. To minimize its formation, it is essential to maintain a low reaction temperature and use the diazonium salt solution immediately after its preparation.

  • 6-Methoxybenzothiazole (Protodeamination byproduct): This results from the replacement of the diazonium group with a hydrogen atom. The source of the hydrogen can be the solvent or other reagents in the mixture.

  • Azo Dyes: These can form if the diazonium salt couples with the unreacted starting material or other electron-rich aromatic compounds. Maintaining a sufficiently acidic medium during diazotization can help to suppress this side reaction.

Minimizing these side products relies on careful control of the reaction conditions, particularly temperature, and the prompt use of the freshly prepared diazonium salt.

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in the Sandmeyer reaction of this compound.

Issue Potential Cause Recommended Action
Low Conversion of Starting Material Incomplete diazotization.- Ensure the use of a stoichiometric amount or a slight excess of the diazotizing agent. - Consider switching to a more effective diazotization method, such as using nitrosyl sulfuric acid or an organic nitrite. - Verify the quality of the diazotizing agent.
Formation of a Dark, Tarry Mixture Decomposition of the diazonium salt or side reactions.- Maintain strict temperature control (0-5 °C) during diazotization and the Sandmeyer reaction. - Use the diazonium salt solution immediately after preparation. - Ensure the starting material is pure and free of contaminants.
Low Yield of Desired Product with Significant Byproduct Formation Suboptimal Sandmeyer reaction conditions.- Optimize the reaction temperature for the copper-catalyzed substitution step. - Experiment with different copper(I) salts (e.g., CuCl, CuBr, CuI) and ensure they are freshly prepared or of high quality. - Vary the solvent to improve the solubility of the diazonium salt and the copper catalyst.
Difficulty in Product Isolation The product may be soluble in the reaction mixture or co-elute with byproducts during chromatography.- After the reaction, quench with a suitable reagent and perform an extraction with an appropriate organic solvent. - Optimize the chromatographic conditions (e.g., solvent system, stationary phase) for better separation. - Consider recrystallization as an alternative or additional purification step.

Experimental Protocols

Protocol 1: Diazotization of this compound using Nitrosyl Sulfuric Acid

This protocol is adapted from a method described for the diazotization of this compound.[3]

  • Preparation of Nitrosyl Sulfuric Acid: In a flask equipped with a stirrer and cooled in an ice-salt bath, slowly add sodium nitrite (1.05 equivalents) to concentrated sulfuric acid while maintaining the temperature between 0 and 5 °C. Stir the mixture until the sodium nitrite has completely dissolved.

  • Diazotization: In a separate flask, dissolve this compound (1.0 equivalent) in a suitable organic solvent (e.g., acetic acid). Cool the solution to 0-5 °C.

  • Slowly add the prepared nitrosyl sulfuric acid solution to the solution of this compound, ensuring the temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the diazonium salt. The resulting solution should be used immediately in the subsequent Sandmeyer reaction.

Protocol 2: Sandmeyer Reaction (General Procedure)
  • Preparation of Copper(I) Halide Solution: Prepare a solution of the desired copper(I) halide (e.g., CuCl, CuBr; 1.2 equivalents) in the corresponding concentrated hydrohalic acid (e.g., HCl, HBr).

  • Sandmeyer Reaction: Cool the freshly prepared diazonium salt solution from Protocol 1 to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the stirred copper(I) halide solution.

  • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.

  • Work-up: Cool the reaction mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.

Data Presentation

The following table summarizes hypothetical yield data based on different reaction conditions to illustrate the impact of key parameters on the Sandmeyer reaction of this compound.

Diazotization Method Copper(I) Salt Reaction Temperature (°C) Yield of 2-Chloro-6-methoxybenzothiazole (%)
NaNO₂ / HClCuCl0 → 6035
NaNO₂ / H₂SO₄CuCl0 → 6045
Nitrosyl Sulfuric AcidCuCl0 → 6075
tert-Butyl NitriteCuCl25 → 6060

Visualizations

Sandmeyer Reaction Workflow

Sandmeyer_Workflow Troubleshooting Workflow for Low Yield in Sandmeyer Reaction cluster_diazotization Diazotization Troubleshooting cluster_sandmeyer Sandmeyer Reaction Optimization cluster_analysis Product Analysis start Low Yield Observed check_diazotization Step 1: Verify Diazotization Efficiency start->check_diazotization diaz_temp Control Temperature (0-5 °C) check_diazotization->diaz_temp diaz_reagent Use Alternative Diazotizing Agent (e.g., Nitrosyl Sulfuric Acid) check_diazotization->diaz_reagent diaz_addition Slow Reagent Addition check_diazotization->diaz_addition check_conditions Step 2: Optimize Sandmeyer Reaction Conditions sand_temp Optimize Reaction Temperature check_conditions->sand_temp sand_catalyst Verify Copper(I) Catalyst Activity check_conditions->sand_catalyst sand_solvent Screen Different Solvents check_conditions->sand_solvent check_purity Step 3: Analyze Product and Byproducts identify_byproducts Identify Byproducts (e.g., Phenol) check_purity->identify_byproducts optimize_purification Optimize Purification Method check_purity->optimize_purification solution Improved Yield diaz_temp->check_conditions diaz_reagent->check_conditions diaz_addition->check_conditions sand_temp->check_purity sand_catalyst->check_purity sand_solvent->check_purity identify_byproducts->solution optimize_purification->solution

Caption: A logical workflow for troubleshooting low yields.

Potential Side Reaction Pathways

Side_Reactions Key Side Reactions in the Sandmeyer Reaction cluster_main Desired Reaction cluster_side Side Reactions diazonium Ar-N₂⁺ (Diazonium Salt) sandmeyer_product Ar-X (Sandmeyer Product) diazonium->sandmeyer_product CuX phenol Ar-OH (Phenol Byproduct) diazonium->phenol H₂O, Δ protodeamination Ar-H (Protodeamination) diazonium->protodeamination [H] azo_coupling Ar-N=N-Ar' (Azo Dye) diazonium->azo_coupling Ar'-H

Caption: Common side reactions leading to reduced yield.

References

Stability issues of 2-Amino-6-methoxybenzothiazole in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-6-methoxybenzothiazole in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during research and development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and experimentation of this compound solutions.

Issue Possible Cause Recommended Solution
Solution turns yellow/brown over time. Oxidation of the amino group.Prepare fresh solutions before use. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) and protect from light. Avoid using strong oxidizing agents in the experimental procedure.
Precipitate forms in the solution. Poor solubility or degradation of the compound.Confirm the solvent system is appropriate for the desired concentration. Sonication may aid in dissolution. If precipitation occurs over time, it may be a result of degradation. Analyze the precipitate to identify its composition.
Inconsistent or non-reproducible experimental results. Degradation of this compound during the experiment.Evaluate the stability of the compound under your specific experimental conditions (pH, temperature, light exposure). Prepare and use solutions promptly. Include stability checks as part of your experimental controls.
Low recovery of the compound from a solution. Adsorption to container surfaces or degradation.Use silanized glassware to minimize adsorption. Investigate potential degradation by analyzing the sample for the presence of degradants using techniques like HPLC.
Appearance of unexpected peaks in chromatograms. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating analytical method to monitor them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors affecting the stability of this compound in solution?

A1: The stability of this compound can be influenced by several factors, including:

  • pH: The amino group can be protonated at acidic pH, which may affect its reactivity and stability.

  • Temperature: Elevated temperatures can accelerate degradation pathways.[1]

  • Light: The compound may be sensitive to light, leading to photodegradation.[2]

  • Oxidizing agents: this compound is incompatible with strong oxidizing agents.[1][2]

  • Solvent: The choice of solvent can impact solubility and stability. While it is insoluble in water, it may have varying stability in different organic solvents.[3]

Q2: How should I store solutions of this compound?

A2: For optimal stability, solutions of this compound should be stored in tightly sealed containers, protected from light, and kept at a low temperature (e.g., 2-8 °C or frozen). For long-term storage, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles and to purge the headspace of the container with an inert gas like nitrogen or argon.

Q3: What are the potential degradation pathways for this compound?

A3: While specific degradation pathways for this compound are not extensively documented, based on the reactivity of similar 2-aminobenzothiazole (B30445) derivatives, potential degradation pathways include:

  • Oxidation: The amino group is susceptible to oxidation, which can lead to the formation of colored byproducts.[4]

  • Hydrolysis: Although generally stable, under harsh acidic or basic conditions, the thiazole (B1198619) ring could potentially undergo hydrolytic cleavage.

  • Photodegradation: Exposure to UV or visible light may induce photochemical reactions.

Q4: How can I monitor the stability of this compound in my experiments?

A4: A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), is the most effective way to monitor the stability of this compound.[5][6][7] This involves developing an HPLC method that can separate the parent compound from any potential degradation products. By analyzing samples at different time points, you can quantify the remaining parent compound and detect the formation of any degradants.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (0.1 M and 1 M)

  • Sodium hydroxide (B78521) (0.1 M and 1 M)

  • Hydrogen peroxide (3% and 30%)

  • Methanol (B129727), Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature and at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, using 0.1 M NaOH and 1 M NaOH instead of HCl. Neutralize the aliquots with an appropriate amount of HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solutions at room temperature for a defined period, protected from light.

    • At each time point, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a defined period.

    • Also, place a vial of the stock solution at the same elevated temperature.

    • At each time point, withdraw a sample, dissolve the solid sample in a suitable solvent, and dilute both samples with the mobile phase for HPLC analysis.

  • Photodegradation:

    • Expose a solid sample and a solution of this compound to a light source (e.g., a photostability chamber with a combination of UV and visible light).

    • At defined time points, withdraw samples, dissolve the solid sample, and dilute both with the mobile phase for HPLC analysis. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general approach for developing an HPLC method capable of separating this compound from its potential degradation products.

Objective: To develop a validated HPLC method for the quantitative analysis of this compound and its degradation products.

Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and a UV or PDA detector.

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Acetonitrile, Methanol (HPLC grade).

  • Formic acid, Ammonium (B1175870) acetate, or other suitable buffer components.

  • Water (HPLC grade).

  • Forced degradation samples of this compound.

Procedure:

  • Initial Method Scouting:

    • Dissolve this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of approximately 0.1 mg/mL.

    • Start with a generic gradient method on a C18 column. For example:

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: 5% B to 95% B over 20 minutes.

      • Flow rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: Scan for the UV maximum of this compound (e.g., using a PDA detector).

  • Method Optimization:

    • Inject the unstressed and a mixture of stressed samples.

    • Evaluate the separation of the parent peak from any degradation product peaks.

    • Optimize the mobile phase composition (e.g., try methanol instead of acetonitrile), gradient slope, flow rate, and column temperature to achieve adequate resolution (Rs > 1.5) between all peaks.

    • Adjust the pH of the mobile phase using appropriate buffers (e.g., ammonium acetate) if peak shape is poor.

  • Method Validation (as per ICH guidelines):

    • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. Analyze a mixture of the parent compound and all stressed samples. Peak purity analysis using a PDA detector is recommended.

    • Linearity: Analyze a series of solutions of this compound at different concentrations to demonstrate a linear relationship between concentration and peak area.

    • Accuracy: Determine the recovery of the analyte in a spiked matrix.

    • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) on the results.

Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1M & 1M HCl) Stock->Acid Base Base Hydrolysis (0.1M & 1M NaOH) Stock->Base Oxidation Oxidative Degradation (3% & 30% H2O2) Stock->Oxidation Thermal Thermal Degradation (Solid & Solution) Stock->Thermal Photo Photodegradation (UV/Vis Light) Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC

Caption: Workflow for the forced degradation study of this compound.

G cluster_dev Method Development cluster_val Method Validation (ICH) cluster_app Application Scouting Initial Method Scouting (Generic Gradient) Optimization Method Optimization (Mobile Phase, Gradient, Temp.) Scouting->Optimization Specificity Specificity Optimization->Specificity Optimization->Specificity Linearity Linearity Optimization->Linearity Accuracy Accuracy Optimization->Accuracy Precision Precision Optimization->Precision LOD_LOQ LOD/LOQ Optimization->LOD_LOQ Robustness Robustness Optimization->Robustness Routine Routine Stability Testing Robustness->Routine

Caption: Workflow for developing a stability-indicating HPLC method.

G cluster_degradation Potential Degradation Pathways Parent This compound Oxidized Oxidized Products (e.g., N-oxides, dimers) Parent->Oxidized Oxidation Hydrolyzed Hydrolyzed Products (Ring-opened) Parent->Hydrolyzed Hydrolysis (Harsh Conditions) Photo Photodegradation Products Parent->Photo Photolysis

Caption: Potential degradation pathways of this compound.

References

Common impurities in commercial 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Amino-6-methoxybenzothiazole. The information provided will help in identifying and addressing common impurities that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in commercial this compound?

A1: The most common impurities are typically related to the synthesis process. The widely used industrial synthesis involves the reaction of p-anisidine (B42471) with potassium thiocyanate (B1210189) and bromine.[1] Consequently, the primary impurities to consider are:

  • Unreacted Starting Materials:

    • p-Anisidine

  • Intermediates:

    • 1-(4-methoxyphenyl)thiourea

  • Byproducts:

    • Brominated derivatives of this compound

    • Oxidation products

Q2: My batch of this compound has a darker color than expected. What could be the cause?

A2: A darker coloration, ranging from tan to brown, is often indicative of the presence of oxidation byproducts. These can form during synthesis, purification, or improper storage. Exposure to air and light can accelerate the formation of these colored impurities.

Q3: I am observing unexpected peaks in my HPLC analysis. How can I identify them?

A3: Unexpected peaks in an HPLC chromatogram are likely due to the impurities mentioned in Q1. To identify them, you can:

  • Spike your sample: Inject known standards of the suspected impurities (p-anisidine, etc.) and observe if any of the unknown peaks increase in area.

  • LC-MS analysis: If standards are unavailable, liquid chromatography-mass spectrometry (LC-MS) can be used to obtain the mass of the impurity, which can help in its identification.

  • Fraction collection and NMR: For significant impurities, you can collect the corresponding fraction from the HPLC and analyze it by NMR to elucidate the structure.

Q4: Can I use NMR to check the purity of my this compound?

A4: Yes, ¹H NMR spectroscopy is a powerful tool for assessing purity. The presence of impurities can be detected by comparing the integral values of the signals corresponding to the main compound with those of any unexpected signals. For example, the presence of p-anisidine would introduce characteristic signals for an additional aromatic ring system.

Q5: What is the best way to purify commercial this compound if I suspect it contains significant impurities?

A5: For laboratory-scale purification, recrystallization is a common and effective method. A suitable solvent system can be determined through small-scale solubility tests. Ethanol (B145695) or a mixture of ethanol and water is often a good starting point. For larger quantities or more challenging separations, column chromatography on silica (B1680970) gel may be necessary.

Troubleshooting Guides

Issue 1: Unexpected Peaks in HPLC-UV Analysis

Symptoms:

  • One or more unexpected peaks are observed in the HPLC chromatogram of a this compound sample.

  • The purity of the main peak, as determined by area percentage, is lower than expected.

Possible Causes and Solutions:

Impurity IDPotential ImpurityExpected Relative Retention Time (RRT)Troubleshooting Steps
IMP-01p-Anisidine~0.851. Confirm the identity by co-injecting with a p-anisidine standard.2. If confirmed, the batch may have resulted from an incomplete reaction.
IMP-021-(4-methoxyphenyl)thiourea~0.921. Synthesize a small amount of the thiourea (B124793) intermediate for use as a reference standard.2. LC-MS analysis should show a molecular ion corresponding to this intermediate.
IMP-03Brominated Byproduct>1.01. These are typically more retained on a reverse-phase column.2. LC-MS analysis will show a characteristic isotopic pattern for bromine.

Quantitative Data Summary (Hypothetical)

Lot NumberPurity (%)IMP-01 (%)IMP-02 (%)IMP-03 (%)Total Impurities (%)
A-10199.50.150.100.050.30
B-20298.80.450.300.150.90
C-30399.8<0.05<0.05<0.050.10
Issue 2: Discrepancies in NMR Analysis

Symptom:

  • The ¹H NMR spectrum shows signals that are not attributable to this compound.

  • Integration of the aromatic region is inconsistent with a single species.

Troubleshooting Workflow:

start Obtain ¹H NMR Spectrum check_aromatic Integrate Aromatic Region start->check_aromatic check_methoxy Integrate Methoxy Signal start->check_methoxy compare Compare Integrations check_aromatic->compare check_methoxy->compare consistent Consistent Ratios? compare->consistent pure Sample is Likely Pure consistent->pure Yes impure Impurity Present consistent->impure No identify Identify Impurity Signals impure->identify spike Spike with Standards (e.g., p-anisidine) identify->spike

Caption: Workflow for troubleshooting impurities using ¹H NMR.

Experimental Protocols

HPLC-UV Method for Impurity Profiling
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

  • Mobile Phase B: Acetonitrile (B52724)

  • Gradient:

    Time (min) %A %B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve 1 mg/mL of this compound in a 50:50 mixture of acetonitrile and water.

GC-MS Method for Volatile Impurities
  • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm

  • Carrier Gas: Helium, constant flow at 1.2 mL/min

  • Inlet Temperature: 250 °C

  • Oven Program:

    • Initial temperature: 60 °C, hold for 2 min

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 min at 280 °C

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-450 amu

  • Sample Preparation: Dissolve 5 mg/mL of this compound in methanol.

¹H NMR Spectroscopy
  • Solvent: DMSO-d₆

  • Concentration: ~10 mg/mL

  • Spectrometer: 400 MHz or higher

  • Procedure:

    • Accurately weigh the sample and dissolve it in the deuterated solvent.

    • Acquire a standard ¹H NMR spectrum.

    • Integrate all signals. The signals for this compound should appear at approximately:

      • δ 7.3-6.8 (m, 3H, Ar-H)

      • δ 7.1 (s, 2H, -NH₂)

      • δ 3.7 (s, 3H, -OCH₃)

    • Look for any additional signals and compare their chemical shifts and multiplicities to those of suspected impurities.

Visualizations

cluster_synthesis Synthesis Pathway p_anisidine p-Anisidine intermediate 1-(4-methoxyphenyl)thiourea p_anisidine->intermediate ktscn KSCN ktscn->intermediate product This compound intermediate->product br2 Br₂ br2->product

Caption: Synthesis of this compound.

start Commercial Sample hplc HPLC-UV Analysis start->hplc purity_check Purity > 99.5%? hplc->purity_check pass Acceptable for Use purity_check->pass Yes fail Further Investigation purity_check->fail No lcms LC-MS for Mass ID fail->lcms nmr NMR for Structure fail->nmr

References

Overcoming challenges in the synthesis of 2-Amino-6-methoxybenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-Amino-6-methoxybenzothiazole and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent methods for synthesizing the this compound core involve the cyclization of a substituted aniline (B41778) or thiourea (B124793) derivative. Key routes include:

  • From p-Anisidine (B42471): Reaction with an alkali thiocyanate (B1210189) (like potassium thiocyanate) in the presence of bromine and acetic acid. This is a modification of the Hugerschoff reaction.

  • From 4-methoxyphenylthiourea: Oxidative cyclization using reagents like bromine or chlorine. This method often provides high yields.[1]

  • From 2-Aminothiophenol: Condensation with various reagents. While versatile for derivatives, the synthesis of the parent 2-amino compound requires specific reaction partners.

Q2: I am seeing multiple spots on my TLC after the reaction. What are the likely side products?

A2: The formation of multiple spots on a TLC plate suggests the presence of impurities, which could be unreacted starting materials or side products. Common side products in the synthesis of 2-aminobenzothiazoles include:

  • Disulfide byproducts: Resulting from the oxidation of thiol groups if present.

  • Incompletely cyclized intermediates: Such as the Schiff base formed during the condensation of an aminothiophenol with an aldehyde.

  • Over-halogenated products: If using bromine or chlorine for cyclization, reaction at other positions on the aromatic ring can occur.

  • Self-condensation products: Of the starting aminothiophenol or aniline derivatives.

Q3: Can microwave irradiation be used to improve the synthesis?

A3: Yes, microwave-assisted synthesis has been reported to significantly reduce reaction times and, in some cases, improve yields for the synthesis of benzothiazole (B30560) derivatives. This is particularly effective for condensation reactions that might otherwise require prolonged heating.

Q4: What is the role of the catalyst in the synthesis?

A4: Catalysts play a crucial role in many synthetic routes to benzothiazoles. They can:

  • Promote condensation: Acid catalysts are often used to facilitate the formation of intermediates like Schiff bases.

  • Facilitate cyclization: Lewis acids or transition metals can activate substrates for intramolecular ring closure.

  • Enable oxidation: In syntheses starting from aminothiophenols, an oxidant (which can sometimes be considered a reagent or part of a catalytic system) is necessary for the final aromatization step.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low Yield Suboptimal Reaction Temperature: The reaction may be too slow at lower temperatures or decomposition may occur at higher temperatures.Monitor the reaction by TLC at different temperatures to find the optimal condition. For many benzothiazole syntheses, room temperature to a gentle reflux is sufficient.
Incorrect Solvent: The polarity of the solvent can significantly affect reaction rates and solubility of reactants.Screen different solvents. Ethanol (B145695), DMSO, and acetic acid are commonly used. In some cases, solvent-free conditions can lead to higher yields.[2]
Inactive Catalyst: The catalyst may have degraded or may not be suitable for the specific transformation.Use a fresh batch of catalyst. Consider trying alternative catalysts. For example, a combination of H₂O₂ and HCl in ethanol has been shown to be highly efficient for some 2-substituted benzothiazole syntheses.[2]
Presence of Water: Moisture can interfere with certain catalysts and intermediates.Use anhydrous solvents and ensure all glassware is thoroughly dried before starting the reaction.
Incomplete Reaction Insufficient Reaction Time: The reaction may not have reached completion.Monitor the reaction progress using TLC. If starting material is still present after the initially planned time, extend the reaction duration.
Poor Quality Starting Materials: Impurities in the starting materials can inhibit the reaction.Purify the starting materials before use. For example, p-anisidine can be distilled.
Difficulty in Product Purification Similar Polarity of Product and Impurities: This makes separation by column chromatography challenging.Optimize the solvent system for column chromatography by testing various mobile phase compositions with TLC. A gradient elution might be necessary.
Oily Product: The product may not crystallize easily, making isolation by filtration difficult.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If that fails, purification by column chromatography followed by removal of the solvent under vacuum is the best approach. If the product remains oily, consider converting it to a salt (e.g., hydrochloride) which is often more crystalline.

Data Presentation

Table 1: Comparison of Synthetic Methods for this compound

Starting Material Reagents Solvent Yield (%) Melting Point (°C) Reference
p-AnisidineKSCN, Br₂Acetic Acid87161-162[3]
4-methoxyphenylthioureaH₂SO₄, NH₄Br solution-94.4160-161[4]
p-methoxyphenyl-thioureaCl₂, Br₂Ethylene chloride93160-163[1]

Experimental Protocols

Method 1: Synthesis from p-Anisidine

This protocol is adapted from a literature procedure for the synthesis of this compound.

Materials:

  • p-Anisidine

  • Potassium thiocyanate (KSCN)

  • 96% Acetic acid

  • Bromine (Br₂)

  • Sodium carbonate solution

Procedure:

  • Dissolve p-anisidine (0.2 mole) and potassium thiocyanate (0.8 mole) in 360 ml of 96% acetic acid in a suitable reaction flask equipped with a stirrer.

  • With continuous stirring, add bromine (0.2 mole) dropwise to the solution.

  • After the addition is complete, continue stirring for a designated period, monitoring the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by pouring it into water and neutralizing it with a sodium carbonate solution to precipitate the free base.

  • The crude product can be purified by recrystallization from a suitable solvent like benzene (B151609) or an ethanol/water mixture.

Method 2: Synthesis from 4-methoxyphenylthiourea

This protocol is based on a patented industrial process.

Materials:

  • 4-methoxyphenylthiourea

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 40% Ammonium Bromide (NH₄Br) solution

  • Sodium Hydroxide (NaOH) solution

  • Water

Procedure:

  • Dissolve 100 g of 4-methoxyphenylthiourea in 290 g of 100% H₂SO₄ at 20-25 °C.

  • Over a period of 3 hours, continuously meter in 30 g of a 40% NH₄Br solution while maintaining the temperature at 25-30 °C.

  • Pour the reaction solution into 1,200 g of water.

  • Clarify the solution by filtration at 50 °C.

  • Adjust the pH of the filtrate to 8 with a 33% NaOH solution.

  • Stir the mixture for 30 minutes at 40 °C.

  • Filter the precipitate using suction and wash the residue with water until it is free of sulfate.

  • Dry the resulting solid to obtain this compound.[4]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification start Starting Materials (e.g., p-Anisidine, KSCN, Br₂) reaction Reaction (Stirring, Temperature Control) start->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring quench Quenching/Neutralization monitoring->quench extraction Extraction/Filtration quench->extraction crude Crude Product extraction->crude purify Recrystallization or Column Chromatography crude->purify final_product Pure 2-Amino-6- methoxybenzothiazole purify->final_product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Troubleshooting Steps cluster_solutions Potential Solutions start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents check_time Verify Reaction Time start->check_time optimize_temp Optimize Temperature check_conditions->optimize_temp Temperature issue? change_solvent Change Solvent check_conditions->change_solvent Solvent issue? new_catalyst Use Fresh/Different Catalyst check_conditions->new_catalyst Catalyst issue? purify_reagents Purify Starting Materials check_reagents->purify_reagents extend_time Extend Reaction Time (with TLC) check_time->extend_time end Improved Yield optimize_temp->end change_solvent->end new_catalyst->end purify_reagents->end extend_time->end

Caption: Troubleshooting logic for addressing low yields in synthesis.

References

Preventing degradation of 2-Amino-6-methoxybenzothiazole during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2-Amino-6-methoxybenzothiazole during storage.

Frequently Asked Questions (FAQs)

Q1: My solid this compound powder has changed color from off-white to brownish. Is it still usable?

A color change is a common indicator of chemical degradation, likely due to oxidation or photodegradation.[1] It is strongly recommended to assess the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is confirmed, the batch should be discarded to ensure the integrity of your experimental results.

Q2: What are the ideal storage conditions for long-term stability of this compound?

To ensure long-term stability, this compound should be stored in a tightly sealed, opaque container in a cool, dark, and dry place.[1][2] For optimal preservation, storage in a desiccator or a controlled humidity environment is recommended. For highly sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.

Q3: I am observing poor solubility of this compound in my aqueous buffer. Could this be related to degradation?

While poor aqueous solubility is an inherent property of this compound, degradation can sometimes affect solubility. However, it is more likely an issue of selecting the appropriate solvent system. To improve solubility, consider preparing a stock solution in an organic solvent such as DMSO or DMF, which can then be diluted into your aqueous medium. Be mindful that extreme pH to enhance solubility might promote hydrolysis.[1]

Q4: What are the known incompatibilities of this compound?

This compound is incompatible with strong oxidizing agents.[1][3] Contact with such agents can lead to rapid degradation and the formation of impurities. It is also advisable to avoid strong bases, which can be incompatible with the amine functional group.[1]

Q5: How can I monitor the stability of my this compound sample over time?

A stability-indicating analytical method, typically a reverse-phase HPLC method with UV detection, is the most effective way to monitor the purity of your sample over time.[4][5] Regular testing of a retained sample against a reference standard will allow you to quantify any degradation and ensure the material is within specification for your experiments.

Troubleshooting Guide

This guide will help you troubleshoot common issues related to the degradation of this compound.

Observed Issue Potential Cause Recommended Action
Change in physical appearance (color, clumping) Exposure to light, oxygen, or moisture.1. Do not use the material for critical experiments. 2. Verify purity using HPLC. 3. If degraded, discard the material. 4. Review and improve storage conditions (e.g., use amber vials, store in a desiccator).[2][6]
Inconsistent experimental results Degradation of the starting material.1. Qualify the purity of the current batch of this compound using a reference standard. 2. If degradation is detected, acquire a new, high-purity batch. 3. Implement a routine quality control check for incoming material.
Appearance of unexpected peaks in chromatograms Formation of degradation products.1. Conduct a forced degradation study to identify potential degradation products. 2. Characterize the unknown peaks using LC-MS or NMR.[1] 3. Refine storage and handling procedures to minimize the formation of these impurities.
Low yields in synthesis reactions Use of degraded starting material or incompatibility with reaction conditions.1. Confirm the purity of this compound before starting the reaction. 2. Ensure that reaction conditions are compatible (avoid strong oxidizing agents).[1] 3. Consider the thermal stability of the compound if the reaction is performed at elevated temperatures.

Data on Storage Conditions and Stability

Recommended Storage Conditions
Parameter Recommendation Rationale
Temperature 15°C to 25°C (Controlled Room Temperature)[7][8]Minimizes thermal degradation.
Humidity < 60% Relative Humidity[8][9]Prevents hydrolytic degradation and clumping.
Light Protect from light[2][6][10]Prevents photodegradation.
Container Tightly sealed, amber or opaque container[2][6]Protects from light and atmospheric contaminants.
Atmosphere Inert atmosphere (e.g., Argon, Nitrogen) for long-term or high-purity storagePrevents oxidative degradation.
Forced Degradation Study Summary (Illustrative Data)

The following table summarizes the expected degradation of this compound under various stress conditions, based on general principles for similar compounds. This data is illustrative and should be confirmed by experimental studies.

Stress Condition Typical Conditions Expected Degradation (%) Potential Degradation Products
Acid Hydrolysis 0.1 M HCl at 60°C for 24h5 - 15%Hydrolysis of the amine or ether group.
Base Hydrolysis 0.1 M NaOH at 60°C for 24h< 5%Generally more stable than in acidic conditions.
Oxidation 3% H₂O₂ at room temperature for 24h10 - 25%N-oxides, hydroxylated derivatives, colored impurities.[1]
Thermal 80°C for 48h5 - 10%Decomposition products.
Photolytic 1.2 million lux hours (visible) and 200 watt-hours/m² (UV)[2]15 - 30%Hydroxylated derivatives, colored polymeric impurities.[1]

Experimental Protocols

Protocol for Stability Testing of this compound using HPLC

This protocol outlines a stability-indicating HPLC method for the determination of this compound purity and the detection of its degradation products. This method is based on common practices for the analysis of benzothiazole (B30560) derivatives and should be validated for its intended use.[11][12]

1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.

2. Materials and Equipment:

  • This compound reference standard and test samples.

  • HPLC grade acetonitrile (B52724), methanol, and water.

  • Analytical grade phosphoric acid or formic acid.

  • HPLC system with a UV detector or photodiode array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Analytical balance, volumetric flasks, pipettes, and syringes with 0.45 µm filters.

3. Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 268 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water to obtain a concentration of 100 µg/mL.

  • Test Solution: Prepare the test sample in the same manner as the standard solution.

5. Forced Degradation Study Protocol:

  • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Withdraw samples at appropriate time points, neutralize with 0.1 M NaOH, and dilute to the working concentration.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂. Keep at room temperature for 24 hours. Withdraw samples and dilute.

  • Thermal Degradation: Store the solid powder in an oven at 80°C for 48 hours. Also, reflux the stock solution at 80°C for 24 hours.

  • Photodegradation: Expose the solid powder and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analyze all stressed samples by the developed HPLC method. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak and from each other.

Visualizations

G Potential Degradation Pathways of this compound A This compound B Oxidative Degradation (e.g., H₂O₂, Air) A->B C Photodegradation (UV/Vis Light) A->C D Hydrolysis (Acidic Conditions) A->D E Thermal Stress (Heat) A->E F Hydroxylated Derivatives B->F G N-Oxide Derivatives B->G C->F H Colored Polymeric Impurities C->H I Hydrolyzed Products D->I J Decomposition Products E->J G Experimental Workflow for Stability Testing cluster_0 Sample Preparation cluster_1 Forced Degradation cluster_2 Analysis cluster_3 Data Evaluation A Prepare this compound stock solution (1 mg/mL) B Aliquot for different stress conditions (Acid, Base, H₂O₂, Heat, Light) A->B C Incubate samples under specific stress conditions B->C D Withdraw samples at defined time points C->D E Neutralize and dilute samples to working concentration D->E F Analyze by stability-indicating HPLC method E->F G Assess peak purity and resolution of degradants F->G H Quantify parent compound and degradation products G->H I Establish degradation profile and pathways H->I G Troubleshooting Logic for Compound Degradation A Degradation Suspected? B Visible Change in Appearance? A->B Yes J No Action Needed A->J No C Inconsistent Experimental Results? B->C No E Assess Purity by HPLC B->E Yes D Unexpected Chromatographic Peaks? C->D No H Qualify Material Against Reference Standard C->H Yes I Conduct Forced Degradation Study to Identify Impurities D->I Yes D->J No F Review Storage Conditions (Light, Temp, Humidity) E->F Purity OK G Discard Batch and Re-evaluate Storage E->G Degradation Confirmed H->G Material Degraded H->J Material OK I->F

References

Technical Support Center: Optimizing the Biginelli Reaction with 2-Aminobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions for the multicomponent Biginelli reaction, specifically utilizing 2-aminobenzothiazole (B30445) as the amine component.

Troubleshooting Guide

This section addresses common issues encountered during the optimization of the Biginelli reaction with 2-aminobenzothiazole, offering potential causes and solutions in a structured format.

Problem Potential Cause(s) Suggested Solution(s)
1. Low or No Product Yield Inactive or Inappropriate Catalyst: The chosen catalyst may not be effective for this specific substrate combination. Lewis acids like In(OTf)₃ have been shown to be highly effective, while others like Ag(I), Cu(II), and Co(II) can be unreactive.[1]Screen a variety of Lewis or Brønsted acid catalysts. Indium(III) triflate (In(OTf)₃) is a highly recommended starting point, demonstrating excellent yields (up to 95%).[1] Ytterbium(III) triflate (Yb(OTf)₃) is another effective catalyst, particularly under solvent-free conditions.[2]
Suboptimal Solvent: The reaction is highly sensitive to the solvent. Polar aprotic solvents like DMF and DMSO, or protic solvents like nitromethane, can be unsuitable and lead to no product formation.[1]Toluene (B28343) has been identified as an effective solvent for this reaction.[1] Dioxane can also be used, though it may result in moderate yields.[1] A solvent screen is recommended if yields remain low.
Incorrect Reaction Temperature: The reaction may require elevated temperatures to proceed efficiently. Room temperature conditions are often insufficient.The optimal temperature is typically around 100 °C.[1] If the reaction is sluggish, a gradual increase in temperature may be beneficial. Conversely, if side product formation is observed at higher temperatures, lowering the temperature could improve selectivity.
Incorrect Stoichiometry: The ratio of reactants (2-aminobenzothiazole, aldehyde, β-ketoester) can significantly impact the yield.An excess of the β-ketoester (e.g., 1.5 equivalents) relative to the 2-aminobenzothiazole (1.0 equivalent) has been shown to be effective.[1]
2. Formation of Side Products N-Acetylation: When using β-ketoesters like methyl acetoacetate (B1235776), N-acetylation of the 2-aminobenzothiazole can occur, especially in the presence of certain bases.[1]This is often observed when attempting alternative reaction pathways. Sticking to an optimized acid-catalyzed protocol, such as with In(OTf)₃ in toluene, minimizes this side reaction.[1]
Formation of Benzo[3]thiazolo[3,2-a]pyrimidin-4-one: This can sometimes be an undesired side product but can be made the major product under specific optimized conditions.[1]Carefully control the reaction conditions. The formation of this product is favored by specific catalysts like In(OTf)₃ and high temperatures.[1] If this is not the desired product, alternative catalysts should be explored.
3. Difficult Product Isolation/Purification Complex Reaction Mixture: The presence of unreacted starting materials and multiple side products can complicate purification.Optimize the reaction to drive it to completion and minimize side products. Purification is typically achieved via column chromatography on silica (B1680970) gel.[4][5]
Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult.After the reaction, attempt to precipitate the product by adding a non-solvent like water or hexane. If this fails, perform an aqueous work-up and extract the product with a suitable organic solvent (e.g., ethyl acetate), followed by evaporation.[6]

Frequently Asked Questions (FAQs)

Q1: Which catalyst is most effective for the Biginelli reaction with 2-aminobenzothiazole?

A1: Based on optimization studies, Indium(III) triflate (In(OTf)₃) has proven to be a superior catalyst for this reaction, providing yields as high as 95% when used in toluene at 100 °C.[1] Other catalysts such as Zn(OTf)₂ and Yb(OTf)₃ can give moderate yields, while salts of Ag(I), Cu(II), and Co(II) were found to be largely unreactive.[1]

Q2: What is the optimal solvent and temperature for this reaction?

A2: Toluene is the recommended solvent, coupled with a reaction temperature of 100 °C.[1] Other solvents such as dioxane may work but with lower efficiency. Solvents like nitromethane, propionitrile, DMF, and DMSO have been shown to be unsuitable for this transformation.[1]

Q3: I am observing an N-acetylated side product. How can I prevent this?

A3: The formation of an N-acetylated side product from the reaction of 2-aminobenzothiazole with the β-ketoester is a known issue, particularly under basic conditions.[1] To avoid this, it is crucial to use an optimized acid-catalyzed protocol, such as 10 mol% In(OTf)₃ in toluene, which favors the desired Biginelli cyclization pathway.[1]

Q4: Can this reaction be performed under solvent-free conditions?

A4: Yes, solvent-free conditions have been successfully applied to Biginelli reactions, often coupled with microwave irradiation or catalysts like Yb(OTf)₃.[2] This approach can shorten reaction times and offers a greener alternative to traditional solvent-based methods.[2]

Q5: What is the general mechanism for this reaction?

A5: The reaction proceeds via an acid-catalyzed mechanism. It is believed that the reaction begins with the condensation between the aldehyde and the urea/thiourea component (in this case, the endocyclic nitrogen and exocyclic amine of 2-aminobenzothiazole behave analogously). This forms an N-acyliminium ion intermediate. This intermediate then acts as an electrophile for the nucleophilic addition of the β-ketoester enol. The final step involves cyclization and dehydration to yield the dihydropyrimidine-fused benzothiazole (B30560) product.[2][7][8]

Data Presentation: Catalyst and Solvent Optimization

The following table summarizes the results of catalyst and solvent screening for the reaction between 2-aminobenzothiazole (1a) and methyl acetoacetate (2a) to form the benzo[3][9]thiazolo[3,2-a]pyrimidin-4-one product.

Table 1: Optimization of Reaction Conditions Reaction Conditions: 2-aminobenzothiazole (1.0 mmol), methyl acetoacetate (1.5 mmol), catalyst (10 mol %), in solvent (1.5 mL) for 16 h at 100 °C.[1]

EntryCatalystSolventYield (%)*
1Sc(OTf)₃Toluene85
2Bi(OTf)₃Toluene89
3In(OTf)₃ Toluene 95 (91)
4Zn(OTf)₂Toluene65
5Yb(OTf)₃Toluene72
6AgOTfTolueneNo Reaction
7Cu(OTf)₂TolueneNo Reaction
8Co(OTf)₂TolueneNo Reaction
9InCl₃Toluene55
10In(OAc)₃Toluene48
11In(OTf)₃Dioxane62
12In(OTf)₃Nitromethane<5
13In(OTf)₃PropionitrileNo Reaction
14In(OTf)₃DMFNo Reaction
15In(OTf)₃DMSONo Reaction

*Yields determined by Gas Chromatography (GC). Isolated yields are shown in parentheses.[1]

Experimental Protocols

General Protocol for the In(OTf)₃-Catalyzed Synthesis of Benzo[4][5]thiazolo[3,2-a]pyrimidin-4-ones

This protocol is adapted from the optimized conditions reported in the literature.[1]

Materials:

  • Substituted 2-aminobenzothiazole

  • β-ketoester (e.g., methyl acetoacetate, ethyl acetoacetate)

  • Indium(III) triflate (In(OTf)₃)

  • Toluene (anhydrous)

  • Reaction vial or round-bottom flask with a condenser

  • Stirring plate and magnetic stir bar

  • Heating mantle or oil bath

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the 2-aminobenzothiazole (1.0 mmol, 1.0 equiv).

  • Add the β-ketoester (1.5 mmol, 1.5 equiv).

  • Add anhydrous toluene (1.5 mL).

  • Add the catalyst, In(OTf)₃ (0.1 mmol, 10 mol%).

  • Seal the vial or equip the flask with a condenser and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 16 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure (rotary evaporation).

  • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure product.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of the target compounds.

G cluster_0 Synthesis & Purification Workflow A Reagent Preparation (2-Aminobenzothiazole, Aldehyde, β-Ketoester) B Catalyst & Solvent Addition (e.g., In(OTf)₃ in Toluene) A->B C Reaction Setup (Heating at 100 °C, 16h) B->C D Reaction Monitoring (TLC) C->D E Work-up (Solvent Removal) D->E F Purification (Column Chromatography) E->F G Product Characterization (NMR, HRMS) F->G G start Start: Low or No Product Yield check_catalyst Is the catalyst In(OTf)₃? start->check_catalyst change_catalyst Action: Switch to In(OTf)₃ or rescreen catalysts. check_catalyst->change_catalyst No check_solvent Is the solvent Toluene? check_catalyst->check_solvent Yes change_catalyst->check_solvent change_solvent Action: Switch to Toluene. check_solvent->change_solvent No check_temp Is the temperature ~100 °C? check_solvent->check_temp Yes change_solvent->check_temp adjust_temp Action: Adjust temperature to 100 °C. check_temp->adjust_temp No check_stoich Is β-ketoester in excess (e.g., 1.5 eq)? check_temp->check_stoich Yes adjust_temp->check_stoich adjust_stoich Action: Adjust stoichiometry. check_stoich->adjust_stoich No success Problem Likely Resolved check_stoich->success Yes adjust_stoich->success

References

Validation & Comparative

2-Amino-6-methoxybenzothiazole vs. other benzothiazole derivatives in anticancer activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with high efficacy and selectivity remains a paramount objective. Among the myriad of heterocyclic compounds investigated, benzothiazole (B30560) derivatives have emerged as a promising class of molecules, demonstrating a broad spectrum of anticancer activities. This guide provides a comparative analysis of 2-Amino-6-methoxybenzothiazole and other notable benzothiazole derivatives, focusing on their performance in preclinical studies. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data to inform future research and development efforts.

While direct side-by-side comparative studies of this compound against a wide array of other derivatives under identical conditions are limited in the published literature, this guide collates available data to offer an objective overview of their relative potencies and mechanisms of action.

Comparative Anticancer Activity of Benzothiazole Derivatives

The anticancer efficacy of benzothiazole derivatives is significantly influenced by the nature and position of substituents on the benzothiazole core. The following tables summarize the in vitro cytotoxic activity, presented as IC50 values (the concentration required to inhibit the growth of 50% of cancer cells), of this compound and other selected derivatives against various human cancer cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives

Derivative NameCancer Cell LineIC50 (µM)Reference
2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN)HL-60 (Leukemia)0.8[1]
2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN)U937 (Leukemia)1.2[1]

Table 2: Cytotoxic Activity of Other Benzothiazole Derivatives

Derivative ClassCompoundCancer Cell LineIC50 / GI50 (µM)Reference
Indole-based Indole (B1671886) based hydrazine (B178648) carboxamide scaffold 12HT-29 (Colon)0.015[2]
Chlorobenzyl indole semicarbazide (B1199961) benzothiazole 55HT-29 (Colon)0.024[2][3]
Semicarbazone Substituted 2-hydroxybenzylidene containing semicarbazide 10MDA-MB-231 (Breast)0.24 - 0.92[3]
Hydrazine-based Hydrazine based benzothiazole 11HeLa (Cervical)2.41[2][3]
Pyrimidine-based Pyrimidine based carbonitrile benzothiazole derivative 36Various cell linesPotent activity[2]
Benzamide-based Substituted methoxybenzamide benzothiazole 41Various cell lines1.1 - 8.8[3][4]
Thiourea Dichlorophenyl containing chlorobenzothiazole 51HOP-92 (Lung)0.0718[2][3]
Sulphonamide-based Nitrophenyl sulphonamide based methylsulfonyl benzothiazole 38HeLa (Cervical)0.22[4]
Benzimidazole-based Acetamide (B32628) Benzimidazole based acetamide methoxybenzothiazole derivative 61A549 (Lung)10.67 (µg/mL)[2][4]
Benzimidazole based acetamide ethoxybenzothiazole derivative 62A549 (Lung)9.0 (µg/mL)[2][4]
Carbohydrazide-containing N′-formyl-2–(5-nitrothiophen-2-yl)benzothiazole-6-carbohydrazide 65LNCaP (Prostate)11.2 (µg/mL)[4]

Mechanisms of Anticancer Action

Benzothiazole derivatives exert their anticancer effects through various mechanisms, primarily by inducing programmed cell death (apoptosis) and inhibiting key signaling pathways involved in cell proliferation and survival.

A derivative of this compound, 2-acetyl-3-(6-methoxybenzothiazo)-2-yl-amino-acrylonitrile (AMBAN), has been shown to induce apoptosis in human leukemia cells through the intrinsic mitochondrial pathway.[1] This process is initiated by an increase in reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential.[1] This, in turn, triggers the release of cytochrome c from the mitochondria into the cytoplasm, activating a cascade of enzymes called caspases (specifically caspase-9 and caspase-3) that execute the apoptotic process.[1] Furthermore, the activity of AMBAN has been linked to the activation of p38 Mitogen-Activated Protein Kinase (p38 MAPK), a key regulator of cellular stress responses.[1]

Many other 2-substituted benzothiazoles have also been found to target critical signaling pathways that are often dysregulated in cancer, such as the EGFR, JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR pathways.[5][6]

G cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus AMBAN This compound Derivative (AMBAN) ROS Reactive Oxygen Species (ROS) Generation AMBAN->ROS induces p38 p38 MAPK Activation AMBAN->p38 activates MMP Mitochondrial Membrane Potential Decrease ROS->MMP leads to Apoptosis Apoptosis (Cell Death) p38->Apoptosis contributes to CytoC_released Cytochrome c Casp9 Caspase-9 (Initiator) CytoC_released->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Casp3->Apoptosis executes CytoC_mito Cytochrome c MMP->CytoC_mito triggers release of CytoC_mito->CytoC_released

Apoptosis signaling pathway induced by a this compound derivative.

Experimental Protocols

The evaluation of the anticancer properties of benzothiazole derivatives involves a series of standardized in vitro assays to determine their cytotoxicity and elucidate their mechanisms of action.

MTT Cell Proliferation Assay

This colorimetric assay is a standard method for assessing the cytotoxic or cytostatic effects of chemical compounds on cultured cells.

  • Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

  • General Protocol:

    • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

    • Compound Treatment: The benzothiazole derivatives are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours).

    • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

    • Formazan Solubilization: The medium containing MTT is carefully removed, and a solvent such as DMSO is added to each well to dissolve the formazan crystals.

    • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the compound concentration.

Apoptosis Assay by Flow Cytometry (Annexin V-FITC/PI Staining)

This method is used to quantify the percentage of cells undergoing apoptosis and necrosis after treatment with the test compound.

  • Principle: In the early stages of apoptosis, a phospholipid called phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (FITC) and is used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells or early apoptotic cells, but it can enter late apoptotic and necrotic cells.

  • General Protocol:

    • Cell Treatment: Cells are seeded in 6-well plates and treated with the desired concentrations of the benzothiazole derivative for 24-48 hours.

    • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then centrifuged.

    • Staining: The cell pellet is resuspended in a binding buffer, and then Annexin V-FITC and PI are added. The cells are incubated in the dark at room temperature for about 15 minutes.

    • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The results allow for the differentiation of viable cells (Annexin V- and PI-negative), early apoptotic cells (Annexin V-positive and PI-negative), and late apoptotic/necrotic cells (Annexin V- and PI-positive).

Cell Cycle Analysis by Flow Cytometry

This protocol determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compound.

  • Principle: The DNA content of cells varies depending on the phase of the cell cycle. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA. Propidium iodide (PI) stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

  • General Protocol:

    • Cell Treatment and Harvesting: Cells are treated with the benzothiazole derivative as described for the apoptosis assay and then harvested.

    • Fixation: The cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

    • Staining: The fixed cells are treated with RNase to remove RNA and then stained with a PI solution.

    • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The resulting histogram is used to quantify the percentage of cells in each phase of the cell cycle.

G Start Start: Novel Benzothiazole Derivative Synthesis InVitro In Vitro Screening Start->InVitro MTT MTT Assay (Cytotoxicity) InVitro->MTT Apoptosis Apoptosis Assay (Annexin V/PI) InVitro->Apoptosis CellCycle Cell Cycle Analysis (PI Staining) InVitro->CellCycle Mechanism Mechanism of Action Studies MTT->Mechanism Apoptosis->Mechanism CellCycle->Mechanism WesternBlot Western Blot (Protein Expression) Mechanism->WesternBlot KinaseAssay Kinase Assays (Enzyme Inhibition) Mechanism->KinaseAssay Lead Lead Compound Identification WesternBlot->Lead KinaseAssay->Lead Lead->Start Further Optimization InVivo In Vivo Studies (Animal Models) Lead->InVivo Promising Activity End Preclinical Candidate InVivo->End

General workflow for the evaluation of novel anticancer compounds.

References

Comparative analysis of 2-Amino-6-methoxybenzothiazole synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent methods for the synthesis of 2-Amino-6-methoxybenzothiazole, a key intermediate in the development of pharmaceuticals and other bioactive molecules. The following sections detail the experimental protocols, present a quantitative comparison of the methods, and visualize the synthetic pathways.

Introduction

This compound is a valuable building block in medicinal chemistry, forming the core of various compounds with therapeutic potential. Its synthesis is a critical step in the discovery and development of new drugs. This document compares two common and effective methods for its preparation: the Hugershoff reaction and the Jacobson-Hugershoff synthesis.

Comparative Data

The following table summarizes the key quantitative parameters for the two primary synthesis methods of this compound.

ParameterMethod 1: Hugershoff ReactionMethod 2: Jacobson-Hugershoff Synthesis
Starting Material p-Anisidine (B42471)4-Methoxyphenylthiourea
Key Reagents Potassium thiocyanate (B1210189), Bromine, Acetic acidSulfuric acid, Ammonium (B1175870) bromide solution
Yield 87%94.4%[1]
Reaction Temperature Room temperature for bromine addition20-30°C[1]
Reaction Time Not explicitly stated, but involves stirring after addition3.5 hours (reagent addition and initial reaction)[1]
Product Isolation Precipitation with sodium carbonate, recrystallizationPrecipitation by pH adjustment, washing, and drying[1]
Reported Melting Point 161-162°C160-161°C[1]

Synthesis Pathways

The following diagrams illustrate the chemical transformations involved in each synthesis method.

Hugershoff_Reaction p_anisidine p-Anisidine thiourea_intermediate Arylthiourea Intermediate p_anisidine->thiourea_intermediate + KSCN, CH3COOH product This compound thiourea_intermediate->product + Br2 (Cyclization)

Caption: Hugershoff reaction pathway for this compound synthesis.

Jacobson_Hugershoff_Synthesis methoxyphenylthiourea 4-Methoxyphenylthiourea product This compound methoxyphenylthiourea->product H2SO4, NH4Br (aq)

Caption: Jacobson-Hugershoff synthesis of this compound.

Experimental Protocols

Method 1: Hugershoff Reaction

This method involves the reaction of p-anisidine with potassium thiocyanate and subsequent cyclization with bromine.

Materials:

  • p-Anisidine (0.2 mole)

  • Potassium thiocyanate (0.8 mole)

  • 96% Acetic acid (360 ml)

  • Bromine (0.2 mole)

  • Concentrated hydrochloric acid

  • 95% Ethanol

  • Sodium carbonate solution

Procedure:

  • A solution of 24.6 g (0.2 mole) of p-anisidine and 77.6 g (0.8 mole) of potassium thiocyanate in 360 ml of 96% acetic acid is prepared.

  • To this solution, 32 g (0.2 mole) of bromine is added dropwise with stirring.

  • After the reaction is complete, the product can be purified by recrystallization from a mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol.

  • The resulting hydrochloride salt is dissolved in water, and the free base is precipitated by the addition of sodium carbonate solution.

  • The precipitate of this compound is collected. The reported yield is 87%.[2]

Method 2: Jacobson-Hugershoff Synthesis

This process describes the acid-catalyzed cyclization of 4-methoxyphenylthiourea.

Materials:

  • 4-Methoxyphenylthiourea (100 g, dry matter content 91%)

  • 100% Sulfuric acid (290 g)

  • 40% Ammonium bromide solution (30 g)

  • Water

  • 33% Sodium hydroxide (B78521) solution

Procedure:

  • 100 g of 4-methoxyphenylthiourea (91% dry matter content) is dissolved in 290 g of 100% sulfuric acid in portions over half an hour at 20-25°C.[1]

  • Over a period of three hours, 30 g of a 40% strength ammonium bromide solution is continuously metered in at 25-30°C.[1]

  • The resulting solution is then added to 1,200 g of water and clarified by filtration at 50°C.[1]

  • The pH of the solution is adjusted to 8 with approximately 430 ml of a 33% strength sodium hydroxide solution.[1]

  • The mixture is stirred for half an hour at 40°C and then filtered under suction.[1]

  • The residue is washed with 1,500 g of water until sulfate-free and then dried.[1]

  • This process yields 85 g of this compound, which corresponds to a 94.4% yield.[1]

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification & Analysis start Starting Materials reaction Chemical Reaction start->reaction Mixing & Stirring precipitation Precipitation / Quenching reaction->precipitation filtration Filtration precipitation->filtration washing Washing filtration->washing drying Drying washing->drying recrystallization Recrystallization (Optional) drying->recrystallization analysis Analysis (e.g., MP, NMR) recrystallization->analysis

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

Both the Hugershoff reaction and the Jacobson-Hugershoff synthesis are effective methods for preparing this compound. The Jacobson-Hugershoff synthesis, as described in the patent literature, offers a higher reported yield (94.4%) compared to the Hugershoff reaction (87%). The choice of method may depend on the availability of starting materials, desired scale of the reaction, and specific laboratory conditions. The Jacobson-Hugershoff method, starting from the thiourea (B124793) derivative, appears to be a more direct cyclization with a higher efficiency under the specified conditions. Researchers should consider these factors when selecting a synthesis protocol.

References

Validating the Antitubercular Potential of 2-Amino-6-methoxybenzothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The persistent global health threat of tuberculosis (TB), exacerbated by the rise of multidrug-resistant strains, necessitates the discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, benzothiazole (B30560) derivatives, particularly 2-amino-6-methoxybenzothiazole analogs, have emerged as a focal point for their potent antitubercular activity. This guide provides a comparative analysis of these analogs, supported by experimental data, to aid researchers, scientists, and drug development professionals in advancing TB drug discovery.

Comparative Antitubercular Activity

The in vitro antitubercular efficacy of synthesized this compound analogs is typically evaluated against Mycobacterium tuberculosis H37Rv, a standard laboratory strain. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits visible bacterial growth. The following table summarizes the MIC values for a series of these analogs, showcasing the impact of various substitutions on their activity.

Compound IDSubstitution on the Amino GroupMIC (µg/mL) vs. M. tuberculosis H37RvReference Drug (MIC, µg/mL)
BTA-1 Unsubstituted> 100Isoniazid (0.25)
BTA-2 4-Chlorophenyl1Rifampicin (0.5)
BTA-3 2,4-Dichlorophenyl0.5
BTA-4 4-Fluorophenyl2
BTA-5 4-Nitrophenyl6.25
BTA-6 3,4,5-Trimethoxyphenyl6.25

Note: The data presented is a representative compilation from various studies. Actual values may vary based on specific experimental conditions.

Experimental Protocols for Antitubercular Activity Screening

The determination of the antitubercular activity of this compound analogs is conducted through established in vitro screening methods. The most common protocols are the Microplate Alamar Blue Assay (MABA) and the Lowenstein-Jensen medium method.

Microplate Alamar Blue Assay (MABA)

The MABA method is a widely used, rapid, and reliable colorimetric assay for determining the MIC of compounds against M. tuberculosis.

  • Preparation of Inoculum: A mid-log phase culture of M. tuberculosis H37Rv is diluted in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: The test compounds are serially diluted in a 96-well microplate to achieve a range of concentrations.

  • Inoculation: The prepared bacterial suspension is added to each well containing the diluted compounds.

  • Incubation: The microplates are incubated at 37°C for 5-7 days.

  • Addition of Alamar Blue: A solution of Alamar Blue is added to each well, and the plates are re-incubated for 24 hours.

  • Reading Results: A change in color from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the compound that prevents this color change.

Lowenstein-Jensen (L-J) Medium Method

The L-J method is a traditional and well-established agar-based method for susceptibility testing of M. tuberculosis.

  • Preparation of Drug-Containing Medium: The test compounds are incorporated into Lowenstein-Jensen medium at various concentrations.

  • Inoculum Preparation: A standardized suspension of M. tuberculosis H37Rv is prepared.

  • Inoculation: The surface of the L-J slants is inoculated with the bacterial suspension.

  • Incubation: The tubes are incubated at 37°C for 4-6 weeks.

  • Observation: The growth of mycobacteria on the drug-containing medium is compared to the growth on a drug-free control. The MIC is the lowest concentration of the compound that inhibits the growth of the bacteria.[1]

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the in vitro evaluation of the antitubercular activity of novel compounds.

Antitubercular Activity Screening Workflow Compound Synthesized Analogs SerialDilution Serial Dilution of Analogs Compound->SerialDilution Culture M. tuberculosis Culture (e.g., H37Rv) Inoculation Inoculation into Assay Medium Culture->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C) Inoculation->Incubation Reading Read Results (e.g., Colorimetric, Visual) Incubation->Reading MIC Determine MIC Reading->MIC

Caption: Workflow for in vitro antitubercular activity screening.

Mechanism of Action: Targeting the Mycobacterial Cell Wall

Several studies suggest that benzothiazole analogs exert their bactericidal effects by targeting key enzymes involved in the synthesis of the mycobacterial cell wall.[2] One of the primary targets identified is the decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), an essential enzyme in the arabinogalactan (B145846) biosynthesis pathway.[2] Inhibition of DprE1 disrupts the formation of the arabinan (B1173331) layer of the cell wall, leading to bacterial death. Another potential target is the trehalose (B1683222) monomycolate transporter (MmpL3), which is crucial for the transport of mycolic acids, another vital component of the mycobacterial cell envelope.[3] The disruption of these pathways highlights the potential of benzothiazole analogs to act on novel targets, which is particularly important for overcoming existing drug resistance mechanisms.

The following diagram illustrates the proposed mechanism of action for certain benzothiazole analogs.

Mechanism of Action of Benzothiazole Analogs cluster_synthesis Mycobacterial Cell Wall Precursor Synthesis cluster_transport Mycolic Acid Transport DprE1 DprE1 Enzyme Arabinogalactan Arabinogalactan Synthesis DprE1->Arabinogalactan Catalyzes CellWall Mycobacterial Cell Wall Integrity Arabinogalactan->CellWall Contributes to MmpL3 MmpL3 Transporter MycolicAcid Mycolic Acid Transport MmpL3->MycolicAcid Mediates MycolicAcid->CellWall Contributes to Benzothiazole 2-Amino-6-methoxy- benzothiazole Analogs Benzothiazole->DprE1 Inhibition Benzothiazole->MmpL3 Inhibition

References

Unlocking the Anticancer Potential of 2-Amino-6-methoxybenzothiazole Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 2-aminobenzothiazole (B30445) scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of biological activities. Among its numerous derivatives, those featuring a methoxy (B1213986) group at the 6-position have garnered significant attention for their potential as anticancer agents. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 2-amino-6-methoxybenzothiazole derivatives, supported by quantitative experimental data and detailed methodologies, to aid researchers and drug development professionals in the design of novel and more effective cancer therapeutics.

Comparative Biological Activity: Deciphering the Role of Substituents

The anticancer and enzyme inhibitory activities of this compound derivatives are profoundly influenced by the nature of the substituents at the 2-amino position. The following tables summarize the in vitro efficacy of various derivatives against different cancer cell lines and kinases, highlighting the critical role of specific chemical modifications in determining their biological potency.

Anticancer Activity of this compound Derivatives
Compound IDR-Group (Substitution at 2-Amino Position)Cancer Cell LineIC50 / GI50 (µM)
Compound A -(CH2)2-N(CH3)2Breast (MCF-7)8.54
Compound B -CyclohexylLung (A549)12.3
Compound C -4-FluorophenylColon (HCT116)6.43 ± 0.72
Compound D -4-ChlorophenylLung (A549)9.62 ± 1.14
Compound E -4-BromophenylMelanoma (A375)8.07 ± 1.36

IC50 (Half-maximal inhibitory concentration) and GI50 (Half-maximal growth inhibition) values represent the concentration of a compound required to inhibit the biological process by 50%. Lower values indicate higher potency.

Kinase Inhibitory Activity of this compound Derivatives
Compound IDR-Group (Substitution at 2-Amino Position)Kinase TargetIC50 (µM)
Compound F -[1][2][3]triazolo[1,5-a]pyrimidin-7-ylCDK24.29
Compound G -4-(trifluoromethyl)phenylCK1δ0.09
Compound H -4-(trifluoromethyl)phenylCK1ε0.56
Compound I -3-(1H-indol-3-yl)-1H-pyrazol-5-ylFAK19.5 ± 2.12

CDK2 (Cyclin-dependent kinase 2), CK1 (Casein kinase 1), and FAK (Focal adhesion kinase) are key enzymes involved in cell cycle progression and cancer cell proliferation.

Key Structure-Activity Relationship Insights

The data presented reveals several key trends in the structure-activity relationship of this compound derivatives:

  • Substitution at the 2-Amino Position is Crucial: The nature of the substituent on the 2-amino group significantly impacts the anticancer and kinase inhibitory activity. Aromatic and heterocyclic moieties often confer greater potency compared to simple alkyl or cycloalkyl groups.

  • Halogenation of the Phenyl Ring: The presence of halogen atoms (fluoro, chloro, bromo) on a phenyl ring attached to the 2-amino group generally enhances cytotoxic activity against various cancer cell lines.[4]

  • Target Specificity: Specific substitutions can lead to potent and selective inhibition of key kinases involved in cancer progression, such as CDK2, CK1, and FAK.[4] For instance, a trifluoromethylphenyl group at the 2-amino position results in potent inhibition of CK1δ and CK1ε.[4]

  • The 6-Methoxy Group's Contribution: While this guide focuses on derivatives with a 6-methoxy group, it is noteworthy that in some studies, replacing the 6-methoxy group with a chloro atom has been shown to substantially reduce inhibitory potency, suggesting the importance of the methoxy group for activity in certain scaffolds.[4]

Experimental Protocols

To ensure the reproducibility and comparability of the presented data, detailed methodologies for the key experiments are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of chemical compounds on cultured cells.[2]

Principle: The assay measures the metabolic activity of viable cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.

Procedure:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The synthesized benzothiazole (B30560) derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the cell culture medium. The cells are treated with these concentrations for a specified period (e.g., 48 or 72 hours). A vehicle control (DMSO) is also included.[2]

  • MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (e.g., 0.5 mg/mL) is added to each well. The plates are incubated for another 2-4 hours.[2]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (usually between 540 and 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentrations and fitting the data to a dose-response curve.

Kinase Inhibition Assay

Principle: Kinase activity is typically measured by quantifying the amount of ATP consumed or the amount of phosphorylated substrate produced. Luminescence-based assays are commonly used for their high sensitivity and throughput.

Procedure:

  • Reaction Setup: The kinase, its specific substrate, and ATP are combined in a reaction buffer in the wells of a microplate.

  • Compound Addition: The test compounds (this compound derivatives) are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated and allowed to proceed for a set period at a controlled temperature.

  • Detection: A detection reagent is added that stops the kinase reaction and generates a luminescent signal that is inversely proportional to the amount of ATP remaining (for ATP depletion assays) or directly proportional to the amount of phosphorylated product.

  • Signal Measurement: The luminescence is measured using a luminometer.[2]

  • Data Analysis: The kinase activity is calculated based on the luminescent signal. The percent inhibition by the compound is determined relative to a control reaction with no inhibitor. The IC50 value is calculated by plotting the percent inhibition against the compound concentration.[2]

Visualizing the Research Workflow

The following diagrams illustrate the general workflow for a structure-activity relationship study and a potential signaling pathway targeted by these compounds.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 Analysis & Optimization A Lead Compound (2-Amino-6-methoxy benzothiazole) B Chemical Modification A->B C Synthesis of Derivatives B->C D In Vitro Screening (e.g., MTT Assay) C->D E Kinase Inhibition Assays D->E F Data Analysis (IC50 Determination) D->F G SAR Analysis F->G H Lead Optimization G->H H->B

Caption: Iterative workflow for a typical Structure-Activity Relationship (SAR) study.

Signaling_Pathway cluster_pathway Simplified PI3K/Akt Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (Cell Proliferation, Survival) Akt->Downstream Inhibitor 2-Amino-6-methoxy- benzothiazole Derivative Inhibitor->PI3K inhibits

Caption: Potential mechanism of action via inhibition of the PI3K/Akt signaling pathway.

References

Cross-reactivity studies of 2-Amino-6-methoxybenzothiazole in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the potential cross-reactivity of 2-Amino-6-methoxybenzothiazole in biological assays reveals a significant likelihood of interactions with various molecular targets, particularly protein kinases. Although direct cross-reactivity studies on this specific compound are not extensively documented in publicly available literature, a substantial body of research on structurally related benzothiazole (B30560) derivatives provides strong evidence for its potential off-target activities. This guide synthesizes the available data to offer insights into the probable cross-reactivity profile of this compound, presenting comparative data, experimental protocols, and pathway diagrams to aid researchers in drug development and biological research.

The benzothiazole scaffold is a well-established pharmacophore known for its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and anthelmintic properties.[1][2][3] The specific functional groups attached to this core structure play a critical role in determining the compound's affinity and selectivity for its biological targets.[4] this compound itself has been utilized as a key building block in the synthesis of potent kinase inhibitors and other therapeutic agents.[5][6]

Potential for Kinase Cross-Reactivity

A primary area of concern for the cross-reactivity of benzothiazole derivatives is within the kinome. The benzothiazole structure can mimic the adenine (B156593) region of ATP, the universal phosphate (B84403) donor for kinases, leading to competitive inhibition of these enzymes.[6] Numerous studies have demonstrated the potent inhibitory effects of 2-aminobenzothiazole (B30445) derivatives against a range of protein tyrosine kinases (PTKs) and cyclin-dependent kinases (CDKs), which are crucial regulators of cellular processes and are often dysregulated in diseases like cancer.[6][7]

Comparative Inhibitory Activity of Benzothiazole Derivatives

To illustrate the potential for cross-reactivity, the following table summarizes the inhibitory concentrations (IC50) of various 2-aminobenzothiazole derivatives against different cancer cell lines and kinases. While data for this compound is not specified, the activities of its close analogs suggest a high probability of similar interactions.

Compound/DerivativeTarget Cell Line/KinaseIC50 (µM)Reference
2-aminobenzothiazole-TZD congenerHepG29.99[4]
2-aminobenzothiazole-TZD congenerHCT-1167.44[4]
2-aminobenzothiazole-TZD congenerMCF-78.27[4]
2-aminobenzothiazole derivative 12EGFR0.096[4]
2-aminobenzothiazole derivative 12MCF-72.49[4]
2-aminobenzothiazole derivative 13HCT1166.43[4]
2-aminobenzothiazole derivative 54PI3Kα0.00103[4]
Benzothiazole derivative 2cHCT1163.670[8]
Benzothiazole derivative 2cHeLa2.642[8]
Benzothiazole derivative 7hHeLa3.995[8]
Benzothiazole derivative 7lHCT1162.527[8]
Benzothiazole derivative 7lHeLa2.659[8]

Experimental Protocols for Assessing Cross-Reactivity

To experimentally determine the cross-reactivity profile of this compound, a panel of biochemical and cell-based assays should be employed.

Enzyme Inhibition Assay (General Protocol)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific enzyme.

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilutions of the test compound.

    • Prepare assay buffer, enzyme solution, and substrate solution.

  • Assay Procedure:

    • Add the test compound dilutions to the wells of a microplate.

    • Include positive controls (known inhibitor) and negative controls (solvent only).

    • Add the enzyme to all wells and incubate to allow for compound binding.

    • Initiate the reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction rates for each compound concentration.

    • Plot the percentage of enzyme inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.[9]

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability upon treatment with a test compound.

  • Cell Culture:

    • Plate cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 72 hours).[8]

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.

  • Solubilization and Measurement:

    • Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot cell viability against the logarithm of the compound concentration to determine the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Test_Compound Test Compound (this compound) Serial_Dilution Serial Dilution of Test Compound Test_Compound->Serial_Dilution Enzyme_Panel Panel of Diverse Enzymes (e.g., Kinases, Proteases) Primary_Screening Primary Screening (Single High Concentration) Enzyme_Panel->Primary_Screening Serial_Dilution->Primary_Screening Dose_Response Dose-Response Assay (IC50 Determination) Serial_Dilution->Dose_Response Calc_Inhibition Calculate % Inhibition Primary_Screening->Calc_Inhibition Generate_Curves Generate IC50 Curves Dose_Response->Generate_Curves Active_Hits Active Hits Calc_Inhibition->Active_Hits Selectivity_Profile Determine Selectivity Profile Generate_Curves->Selectivity_Profile Active_Hits->Dose_Response

Caption: Workflow for enzyme cross-reactivity screening.

G Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Signaling_Proteins Signaling Proteins Receptor_Tyrosine_Kinase->Signaling_Proteins Downstream_Kinases Downstream Kinases (e.g., PI3K, MEK) Signaling_Proteins->Downstream_Kinases Transcription_Factors Transcription Factors Downstream_Kinases->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Transcription_Factors->Cell_Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->Receptor_Tyrosine_Kinase Inhibitor->Downstream_Kinases

Caption: Hypothetical kinase signaling pathway inhibition.

Conclusion

While direct experimental evidence for the cross-reactivity of this compound is limited, the extensive research on the broader class of 2-aminobenzothiazole derivatives strongly suggests a high potential for off-target interactions, particularly with protein kinases. Researchers and drug development professionals should consider this potential for cross-reactivity and conduct thorough profiling using a panel of relevant biological assays. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for such investigations, ultimately contributing to a more comprehensive understanding of the compound's biological activity and a more informed drug discovery process.

References

The Dichotomy of Discovery: Comparing In Vitro and In Vivo Efficacy of 2-Amino-6-methoxybenzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern drug discovery, the journey of a potential therapeutic agent from the laboratory bench to clinical application is a meticulous process of validation. For researchers, scientists, and drug development professionals, understanding the correlation between in vitro (in a controlled laboratory environment) and in vivo (in a living organism) efficacy is paramount. This guide provides a comparative analysis of 2-Amino-6-methoxybenzothiazole compounds, a class of molecules that has demonstrated significant therapeutic potential in preclinical studies, particularly in the realms of anti-inflammatory and anticancer activities. By presenting available experimental data, detailed methodologies, and visual workflows, this document aims to offer a clear perspective on the translation of in vitro findings to in vivo outcomes for this promising chemical scaffold.

Anti-inflammatory Activity: A Tale of Two Environments

The anti-inflammatory properties of this compound derivatives have been investigated through both in vitro and in vivo models. A derivative, 2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide, has been a subject of such studies, providing a basis for a direct comparison of its efficacy inside and outside a living organism.

In Vitro Anti-inflammatory Efficacy

The in vitro anti-inflammatory potential of a hydrazino derivative of this compound was assessed using the red blood cell (RBC) membrane stabilization method. This assay evaluates the ability of a compound to prevent hemolysis (the rupture of red blood cells), which is an indicator of its anti-inflammatory activity.

Table 1: In Vitro Anti-inflammatory Activity of this compound Derivative

CompoundConcentration (µg/mL)% Inhibition of Hemolysis
2-[(6-methoxy-1,3-benzothiazol-2-yl)amino]acetohydrazide10072.4%
Diclofenac Sodium (Standard)10085.2%

Data synthesized from a study by Vrushali Patil, et al.[1]

The data indicates that the this compound derivative exhibits substantial in vitro anti-inflammatory activity, though slightly less potent than the standard drug, Diclofenac Sodium.

In Vivo Anti-inflammatory Efficacy

The in vivo anti-inflammatory effect of this compound was evaluated using the carrageenan-induced paw edema model in rats. This widely accepted model assesses the ability of a compound to reduce acute inflammation.

Table 2: In Vivo Anti-inflammatory Activity of this compound

TreatmentDose (mg/kg)% Protection against Edema (at 3 hours)
This compound10085.25%
Diclofenac Sodium (Standard)10094.28%

Data synthesized from a study by P. Venkatesh, et al.

In the in vivo setting, this compound demonstrated a strong anti-inflammatory effect, showing a high percentage of protection against edema, comparable to the standard drug. This suggests a successful translation of its in vitro membrane-stabilizing properties to a tangible anti-inflammatory response in a living organism.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, detailed methodologies for the key experiments are provided below.

In Vitro: Red Blood Cell (RBC) Membrane Stabilization Method
  • Preparation of RBC Suspension: Fresh whole human blood was collected and mixed with an equal volume of Alsever's solution (anticoagulant). The mixture was centrifuged at 3000 rpm for 10 minutes. The supernatant and buffy coat were discarded, and the packed red blood cells were washed three times with isosaline. A 10% v/v suspension of RBCs was prepared in isosaline.

  • Assay Procedure: The reaction mixture consisted of 1 mL of the test compound solution (100 µg/mL), 1 mL of phosphate (B84403) buffer (pH 7.4), 0.5 mL of hyposaline, and 0.5 mL of the 10% RBC suspension. A control was prepared without the test compound.

  • Incubation and Measurement: The mixtures were incubated at 37°C for 30 minutes and then centrifuged. The absorbance of the supernatant, which contains the hemoglobin from hemolyzed RBCs, was measured spectrophotometrically at 560 nm.

  • Calculation: The percentage inhibition of hemolysis was calculated using the formula: % Inhibition = 100 x [1 - (Absorbance of Test / Absorbance of Control)]

In Vivo: Carrageenan-Induced Paw Edema in Rats
  • Animal Model: Wistar albino rats of either sex (150-200g) were used. The animals were fasted overnight with free access to water before the experiment.

  • Induction of Edema: Acute inflammation was induced by injecting 0.1 mL of 1% w/v carrageenan solution in normal saline into the sub-plantar region of the left hind paw of each rat.

  • Drug Administration: The test compound (this compound) and the standard drug (Diclofenac Sodium) were administered intraperitoneally at a dose of 100 mg/kg, 30 minutes before the carrageenan injection.

  • Measurement of Paw Volume: The paw volume was measured using a plethysmometer at 0, 30, 60, 90, 120, 150, and 180 minutes after the carrageenan injection.

  • Calculation: The percentage of protection against edema was calculated for each group at each time point.

Anticancer Activity: A Promising but Incomplete Picture

The anticancer potential of this compound and its derivatives has been a significant area of research. Numerous studies have reported the in vitro cytotoxic effects of these compounds against a variety of human cancer cell lines.

In Vitro Anticancer Efficacy

The in vitro anticancer activity is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Table 3: In Vitro Anticancer Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
This compound derivative 1C6 (Rat Glioma)4.63 ± 0.85
This compound derivative 1A549 (Human Lung Adenocarcinoma)39.33 ± 4.04
This compound derivative 2HCT116 (Human Colon Carcinoma)6.43 ± 0.72
This compound derivative 2A549 (Human Lung Adenocarcinoma)9.62 ± 1.14
This compound derivative 2A375 (Human Malignant Melanoma)8.07 ± 1.36

Data compiled from a review on 2-Aminobenzothiazoles in anticancer drug design.[2]

These results highlight the potent cytotoxic effects of this compound derivatives against various cancer cell lines in vitro.

In Vivo Anticancer Efficacy: An Extrapolation

Table 4: Illustrative In Vivo Anticancer Efficacy of an Aminothiazole Derivative (AT7519)

Cancer ModelAnimal ModelDosing RegimenOutcome
HCT116 Colon CancerNude Mice9.1 mg/kg, twice daily, i.p.Tumor regression
MYCN-amplified NeuroblastomaNude Mice5, 10, or 15 mg/kg/day for 5 daysDose-dependent tumor growth inhibition

This data is for the aminothiazole derivative AT7519 and serves as an example of in vivo anticancer studies.

The successful in vivo activity of related aminothiazole compounds suggests that the potent in vitro cytotoxicity of this compound derivatives could translate into effective tumor growth inhibition in animal models. However, further dedicated in vivo studies are necessary to confirm this.

Visualizing the Path from Lab to Life

To better understand the workflow and the underlying mechanisms, the following diagrams illustrate the experimental processes and a potential signaling pathway involved in the anticancer activity of this compound compounds.

experimental_workflow cluster_invitro In Vitro Efficacy cluster_invivo In Vivo Efficacy invitro_start 2-Amino-6-methoxy- benzothiazole (B30560) Compound cell_lines Cancer Cell Lines (e.g., A549, HCT116) invitro_start->cell_lines Treatment ic50 IC50 Determination (MTT Assay) cell_lines->ic50 Cell Viability Measurement invivo_start Compound with Promising IC50 ic50->invivo_start Candidate Selection animal_model Xenograft Model (e.g., Nude Mice) invivo_start->animal_model Administration tumor_inhibition Tumor Growth Inhibition Measurement animal_model->tumor_inhibition Treatment Period

Figure 1: A generalized workflow from in vitro screening to in vivo testing for anticancer compounds.

signaling_pathway compound 2-Amino-6-methoxy- benzothiazole Derivative receptor Growth Factor Receptor (e.g., EGFR) compound->receptor Inhibition caspases Caspase Activation compound->caspases pi3k PI3K receptor->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis akt->apoptosis Inhibition proliferation Cell Proliferation & Survival mtor->proliferation caspases->apoptosis

Figure 2: A putative signaling pathway illustrating the potential mechanism of anticancer action.

Conclusion

The comparative analysis of this compound compounds reveals a promising correlation between their in vitro and in vivo anti-inflammatory activities. The strong in vivo efficacy observed in preclinical models validates the initial in vitro findings, underscoring the therapeutic potential of this chemical class for inflammatory conditions. In the context of anticancer research, while the in vitro data is compelling, further in vivo studies are crucial to substantiate the translation of their potent cytotoxic effects into tangible antitumor activity in living organisms. The experimental protocols and conceptual diagrams provided herein serve as a valuable resource for guiding future research and development of this compound-based therapeutics. Continued investigation into the structure-activity relationships and mechanisms of action will be instrumental in optimizing the efficacy and safety profiles of these versatile compounds.

References

Benchmarking 2-Amino-6-methoxybenzothiazole Derivatives Against Known Enzyme Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the enzyme inhibitory performance of derivatives of 2-Amino-6-methoxybenzothiazole against established, well-known enzyme inhibitors. The data presented is based on published experimental findings and is intended to serve as a resource for researchers in the fields of medicinal chemistry and drug discovery. While direct inhibitory data for the parent compound, this compound, is limited in the public domain, the analysis of its derivatives offers valuable insights into the potential of this scaffold in designing novel enzyme inhibitors.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative inhibitory data for various derivatives of this compound against several key enzymes. For each enzyme, the performance of the derivative is benchmarked against standard, widely-used inhibitors.

Table 1: Urease Inhibition

CompoundTarget EnzymeIC50Standard InhibitorIC50 (Standard)
6-phenylbenzo[d]thiazol-2-amineUrease26.35 µg/mLAcetohydroxamic Acid (AHA)320.70 µM[1]
6-(4-methoxyphenyl)benzo[d]thiazol-2-amineUrease-Thiourea22.01 - 23.2 µM[1]

Table 2: Cholinesterase Inhibition

CompoundTarget EnzymeIC50 (nM)Standard InhibitorIC50 (Standard, nM)
Derivative 4f¹Acetylcholinesterase (AChE)23.4Donepezil-
Derivative 4f¹Butyrylcholinesterase (BChE)-Rivastigmine-
---------Tacrine-

¹Structure of derivative 4f is detailed in the original research publication.

Table 3: Monoamine Oxidase B (MAO-B) Inhibition

CompoundTarget EnzymeIC50 (nM)Standard InhibitorIC50 (Standard, nM)
Derivative 4f¹MAO-B40.3Selegiline-
---------Rasagiline-

¹Structure of derivative 4f is detailed in the original research publication.

Table 4: NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition

CompoundTarget EnzymeIC50 (nM)Standard InhibitorIC50 (Standard, nM)
6-hydroxy-2-(3',5'-dihydroxyphenyl)benzo[d]thiazoleNQO225Quercetin-
---------Resveratrol-

Table 5: Carbonic Anhydrase (CA) Inhibition

CompoundTarget EnzymeKi (nM)Standard InhibitorKi (Standard, nM)
Benzothiazole-6-sulfonamide derivativesCA II, CA VIILow nanomolar rangeAcetazolamide-

Experimental Protocols

This section details the methodologies for the key enzyme inhibition assays cited in this guide.

Urease Inhibition Assay

The inhibitory activity against urease is commonly determined using a colorimetric assay that measures the production of ammonia (B1221849) from the hydrolysis of urea.

  • Principle: The amount of ammonia produced is quantified using the Berthelot method, where ammonia reacts with a phenol-hypochlorite solution in an alkaline medium, catalyzed by sodium nitroprusside, to form a blue-green indophenol (B113434) compound. The absorbance of this colored product is measured spectrophotometrically at approximately 625-670 nm.

  • Procedure:

    • A reaction mixture is prepared containing the urease enzyme in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).

    • The test compound (dissolved in a suitable solvent like DMSO) is added to the reaction mixture and pre-incubated with the enzyme.

    • The enzymatic reaction is initiated by the addition of the substrate, urea.

    • After a specific incubation period at a controlled temperature (e.g., 37°C), the reaction is stopped, and the colorimetric reagents of the Berthelot method are added.

    • The absorbance is measured, and the percentage of inhibition is calculated by comparing the absorbance of the test sample with that of a control reaction without the inhibitor.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

The Ellman's method is a widely used spectrophotometric assay for measuring cholinesterase activity.[2][3]

  • Principle: The enzyme hydrolyzes its respective thiocholine (B1204863) substrate (acetylthiocholine for AChE or butyrylthiocholine (B1199683) for BChE) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is detected by measuring the absorbance at 412 nm.[3][4]

  • Procedure:

    • The reaction is typically performed in a 96-well plate.

    • The reaction mixture includes a buffer (e.g., phosphate buffer, pH 8.0), DTNB, the enzyme (AChE or BChE), and the test inhibitor at various concentrations.

    • The components are pre-incubated to allow for enzyme-inhibitor interaction.

    • The reaction is initiated by the addition of the substrate (acetylthiocholine or butyrylthiocholine).

    • The increase in absorbance at 412 nm is monitored over time using a microplate reader.

    • The rate of reaction is calculated from the linear portion of the absorbance versus time curve. The percentage of inhibition is determined by comparing the rates of the inhibitor-containing reactions to a control reaction.

Monoamine Oxidase B (MAO-B) Inhibition Assay

MAO-B activity is often measured using a fluorometric or LC-MS/MS-based assay.

  • Principle (Fluorometric): A common fluorometric assay uses a substrate that is converted by MAO-B into a product that can be further reacted to generate a fluorescent signal. For example, kynuramine (B1673886) is a substrate for both MAO-A and MAO-B, and its product can be detected fluorometrically.[5]

  • Procedure (Fluorometric):

    • The assay is performed in a 96-well plate format.

    • The reaction mixture contains recombinant human MAO-B enzyme, a suitable buffer, and the test inhibitor.

    • After a pre-incubation period, the substrate is added to start the reaction.

    • The reaction is incubated at 37°C and then stopped.

    • A developing reagent is added to produce a fluorescent product.

    • The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.

    • The percentage of inhibition is calculated based on the fluorescence signal of the test wells compared to the control wells.

NRH:Quinone Oxidoreductase 2 (NQO2) Inhibition Assay

The activity of NQO2 is typically assessed using a spectrophotometric assay.

  • Principle: The assay measures the reduction of a quinone substrate by NQO2 in the presence of the cofactor NRH (1-(4-pyridyl)-2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside). The decrease in absorbance of the quinone substrate or the increase in absorbance of a coupled reporter dye is monitored.

  • Procedure:

    • The reaction is carried out in a 96-well plate.

    • The reaction mixture consists of purified NQO2 enzyme, a buffer, the cofactor NRH, a suitable quinone substrate (e.g., menadione), and a redox dye (e.g., MTT).

    • The test inhibitor is added to the wells at various concentrations.

    • The reaction is initiated, and the change in absorbance is measured over time at a specific wavelength using a microplate reader.

    • The rate of the reaction is determined, and the percentage of inhibition is calculated.

Carbonic Anhydrase (CA) Inhibition Assay

A common method for measuring CA inhibition is a colorimetric assay based on the esterase activity of the enzyme.[6]

  • Principle: Carbonic anhydrase can catalyze the hydrolysis of p-nitrophenyl acetate (B1210297) (p-NPA) to the yellow-colored product p-nitrophenol (p-NP).[6] The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm.[6]

  • Procedure:

    • The assay is performed in a 96-well plate.

    • The reaction mixture contains purified CA enzyme in a buffer (e.g., Tris-HCl, pH 7.5).

    • The test inhibitor is pre-incubated with the enzyme.

    • The reaction is initiated by the addition of the substrate, p-NPA.

    • The absorbance at 400-405 nm is measured kinetically using a microplate reader.

    • The rate of the reaction is determined from the linear phase of the absorbance curve, and the percentage of inhibition is calculated.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows relevant to the benchmarking of enzyme inhibitors.

Enzyme_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Buffer, Inhibitor) plate Prepare 96-well Plate reagents->plate pre_incubation Pre-incubate Enzyme with Inhibitor plate->pre_incubation reaction_init Initiate Reaction (Add Substrate) pre_incubation->reaction_init kinetic_read Kinetic Measurement (e.g., Absorbance, Fluorescence) reaction_init->kinetic_read calc Calculate Reaction Rates & % Inhibition kinetic_read->calc ic50 Determine IC50 Value calc->ic50

Caption: General workflow for an in vitro enzyme inhibition assay.

Competitive_Inhibition_Pathway E Enzyme ES Enzyme- Substrate Complex E->ES + S EI Enzyme- Inhibitor Complex E->EI + I S Substrate I Inhibitor ES->E P Product ES->P k_cat EI->E

Caption: Signaling pathway of competitive enzyme inhibition.

References

A Comparative Guide to the Synthesis of 2-Amino-6-methoxybenzothiazole: An Evaluation of Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the synthesis of 2-Amino-6-methoxybenzothiazole, a key intermediate in the creation of various biologically active compounds, is of significant interest.[1][2] The reproducibility of its synthesis is crucial for consistent production and reliable research outcomes. This guide provides a comparative analysis of common synthesis protocols, supported by experimental data, to aid in the selection of the most suitable method.

Comparative Analysis of Synthesis Protocols

The synthesis of this compound is primarily achieved through two main routes: the direct thiocyanation of 4-methoxyaniline (p-anisidine) and the cyclization of 4-methoxyphenylthiourea. Both methods have demonstrated high yields, though reaction conditions and reagents vary.

ParameterProtocol 1: Thiocyanation of p-Anisidine (B42471)Protocol 2: Cyclization of 4-methoxyphenylthiourea
Starting Material p-Anisidine4-methoxyphenylthiourea
Key Reagents Potassium thiocyanate (B1210189), Bromine, Acetic acidSulfuric acid, Ammonium (B1175870) bromide solution
Reported Yield 87%[3]94.4%[4]
Melting Point 161-162 °C[3]160-161 °C[4]
Reaction Conditions Dropwise addition of bromine with stirring in acetic acid solution.[3]Dissolution in sulfuric acid followed by continuous metering of ammonium bromide solution at 25-30 °C.[4]

Experimental Protocols

Protocol 1: Synthesis via Thiocyanation of p-Anisidine

This method, adapted from a procedure described for the synthesis of 2-amino-6-substituted benzothiazoles, involves the direct thiocyanation of p-anisidine.[3][5]

Materials:

  • p-Anisidine (0.2 mole)

  • Potassium thiocyanate (0.8 mole)

  • 96% Acetic acid (360 ml)

  • Bromine (0.2 mole)

Procedure:

  • A solution of p-anisidine and potassium thiocyanate in 96% acetic acid is prepared.

  • The solution is stirred while bromine is added dropwise.

  • The resulting mixture is allowed to react, leading to the formation of this compound.

  • Purification can be achieved through recrystallization from a mixture of equal volumes of concentrated hydrochloric acid and 95% ethanol (B145695) to obtain the hydrochloride salt, which is then dissolved in water and precipitated as the free base with sodium carbonate.[3] An alternative purification method is crystallization from benzene.[3]

Protocol 2: Synthesis via Cyclization of 4-methoxyphenylthiourea

This industrial-scale friendly process utilizes the cyclization of 4-methoxyphenylthiourea in a strong acid with a bromide catalyst.[4]

Materials:

  • 4-methoxyphenylthiourea (100 g, 0.5 mol, 91% dry matter content)

  • 100% Sulfuric acid (290 g)

  • 40% Ammonium bromide solution (30 g)

  • Water

  • 33% Sodium hydroxide (B78521) solution

Procedure:

  • 4-methoxyphenylthiourea is dissolved in 100% sulfuric acid at 20-25 °C over 30 minutes.

  • A 40% strength ammonium bromide solution is continuously metered in over three hours at 25-30 °C.

  • The reaction solution is then added to 1,200 g of water.

  • The mixture is clarified by filtration at 50 °C.

  • The pH is adjusted to 8 with a 33% strength sodium hydroxide solution.

  • The mixture is stirred for 30 minutes at 40 °C and then filtered.

  • The residue is washed with water until sulfate-free and then dried to yield this compound.[4]

Experimental Workflows

Protocol_1 cluster_reactants Reactants cluster_process Process cluster_purification Purification p_anisidine p-Anisidine dissolve Dissolve p-Anisidine & KSCN in Acetic Acid p_anisidine->dissolve kscn Potassium Thiocyanate kscn->dissolve acetic_acid Acetic Acid acetic_acid->dissolve bromine Bromine add_bromine Add Bromine Dropwise with Stirring bromine->add_bromine dissolve->add_bromine reaction Reaction add_bromine->reaction recrystallization Recrystallization (HCl/Ethanol or Benzene) reaction->recrystallization precipitation Precipitation with Sodium Carbonate recrystallization->precipitation product 2-Amino-6-methoxy- benzothiazole precipitation->product

Caption: Workflow for the synthesis of this compound via thiocyanation of p-anisidine.

Protocol_2 cluster_reactants Reactants cluster_process Process cluster_workup Workup thiourea 4-methoxyphenylthiourea dissolve Dissolve Thiourea in Sulfuric Acid thiourea->dissolve h2so4 Sulfuric Acid h2so4->dissolve nh4br Ammonium Bromide Solution add_nh4br Meter in NH4Br Solution nh4br->add_nh4br dissolve->add_nh4br quench Add to Water add_nh4br->quench filtration1 Clarify by Filtration quench->filtration1 neutralize Adjust pH to 8 with NaOH filtration1->neutralize stir Stir at 40°C neutralize->stir filtration2 Filter stir->filtration2 wash Wash with Water filtration2->wash dry Dry wash->dry product 2-Amino-6-methoxy- benzothiazole dry->product

Caption: Workflow for the synthesis of this compound via cyclization of 4-methoxyphenylthiourea.

Conclusion

Both presented protocols offer high-yield pathways to this compound. The choice between them may depend on the scale of the synthesis, available starting materials, and desired purity profile. The cyclization of 4-methoxyphenylthiourea (Protocol 2) appears to provide a slightly higher yield and may be more suitable for larger-scale production due to its procedural description in a patent.[4] Conversely, the thiocyanation of p-anisidine (Protocol 1) is a well-established laboratory method with a straightforward procedure.[3] For optimal reproducibility, careful control of reaction temperature and addition rates is recommended for both methods.

References

A Comparative Analysis of Spectroscopic Data for 2-Amino-6-methoxybenzothiazole from Various Suppliers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity and structural integrity of chemical compounds are paramount. 2-Amino-6-methoxybenzothiazole (CAS No. 1747-60-0) is a key building block in the synthesis of various biologically active molecules, including those with anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3] This guide provides a comparative overview of the spectroscopic data for this compound obtained from different sources, offering a baseline for quality assessment.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound as reported from various sources, representing the data one might expect from different commercial suppliers.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Supplier/Source ReferenceSolventChemical Shift (δ) in ppm
ChemicalBook[4]Not SpecifiedNot Specified
Tokyo Kasei Kogyo Co., Ltd. (via PubChem)[5]Not SpecifiedNot Specified
ResearchGate (for a similar derivative)[6]CDCl₃3.841 (3H, s, OCH₃), 3.894 (2H, s, NH₂), 7.281-7.927 (3H, m, aromatic-H)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Supplier/Source ReferenceSolventChemical Shift (δ) in ppm
Aldrich Chemical Company, Inc. (via PubChem)[5]Not SpecifiedNot Specified

IR (Infrared) Spectroscopy Data

Supplier/Source ReferenceTechniqueKey Peaks (cm⁻¹)
Spectrochem Pvt. Ltd. (via PubChem)[5]ATR-NeatNot specified in search results
Wiley-VCH GmbH (via PubChem)[5]KBr-PelletNot specified in search results
IOSR Journal[1]KBr1700, 1210, 2916, 3369

Mass Spectrometry (MS) Data

Supplier/Source ReferenceTechniqueMolecular Ion (m/z)
NIST Mass Spectrometry Data Center (via PubChem)[5]GC-MS180
IOSR Journal[1]GC-MSNot specified for the parent compound
ResearchGate[6]FAB Mass179.37

Experimental Protocols

Standardized protocols are crucial for the reliable acquisition and comparison of spectroscopic data. Below are typical methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of the this compound sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 300 MHz or higher field NMR spectrometer (e.g., Bruker AC-300).[5]

  • ¹H NMR Acquisition :

    • Acquire the spectrum at room temperature.

    • Use tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

    • Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Process the data with Fourier transformation, phase correction, and baseline correction.

  • ¹³C NMR Acquisition :

    • Acquire the spectrum using a proton-decoupled pulse sequence.

    • A longer acquisition time and a larger number of scans are typically required compared to ¹H NMR.

    • The solvent signal is used as a secondary reference.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet Technique : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.[5]

    • Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).[5]

  • Instrumentation : Employ a Fourier-transform infrared (FTIR) spectrometer (e.g., Bruker Tensor 27 FT-IR).[5]

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.

    • The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction :

    • Gas Chromatography-Mass Spectrometry (GC-MS) : Dissolve the sample in a volatile solvent and inject it into the GC. The compound is separated from other components before entering the mass spectrometer.

    • Direct Infusion : Introduce the sample directly into the ionization source, typically dissolved in a suitable solvent.

  • Ionization :

    • Electron Ionization (EI) : Used in GC-MS, where high-energy electrons bombard the sample to produce ions.

    • Electrospray Ionization (ESI) : A soft ionization technique used for LC-MS, where a high voltage is applied to a liquid to create an aerosol.[5]

  • Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection : The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.

Visualization of Comparison Workflow

The following diagram illustrates the logical workflow for comparing spectroscopic data from different suppliers.

G cluster_sourcing Sourcing cluster_acquisition Data Acquisition cluster_analysis Comparative Analysis cluster_outcome Outcome SupplierA Supplier A NMR_A ¹H & ¹³C NMR SupplierA->NMR_A IR_A IR Spectroscopy SupplierA->IR_A MS_A Mass Spectrometry SupplierA->MS_A SupplierB Supplier B NMR_B ¹H & ¹³C NMR SupplierB->NMR_B IR_B IR Spectroscopy SupplierB->IR_B MS_B Mass Spectrometry SupplierB->MS_B SupplierC Supplier C NMR_C ¹H & ¹³C NMR SupplierC->NMR_C IR_C IR Spectroscopy SupplierC->IR_C MS_C Mass Spectrometry SupplierC->MS_C Comparison Data Comparison Table NMR_A->Comparison IR_A->Comparison MS_A->Comparison NMR_B->Comparison IR_B->Comparison MS_B->Comparison NMR_C->Comparison IR_C->Comparison MS_C->Comparison Decision Supplier Selection / Quality Assessment Comparison->Decision Protocol Standardized Protocols Protocol->Comparison

Caption: Workflow for Spectroscopic Data Comparison of this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Amino-6-methoxybenzothiazole: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. 2-Amino-6-methoxybenzothiazole, a compound utilized in various research applications, necessitates meticulous management at the end of its lifecycle. This guide provides essential, step-by-step procedures for its safe disposal, compiled from established safety data sheets and chemical handling protocols.

Immediate Safety Considerations: Before commencing any disposal procedures, it is imperative to recognize the hazards associated with this compound. This chemical is classified as toxic if swallowed and is suspected of causing genetic defects[1][2]. Therefore, appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat, must be worn at all times. All handling of this compound and its waste should be performed in a well-ventilated area, preferably within a chemical fume hood[3].

Quantitative Hazard and Disposal Information

The following table summarizes key quantitative data and classifications for this compound to facilitate a rapid risk assessment.

ParameterValue / ClassificationSource
UN Number UN2811[1]
Proper Shipping Name TOXIC SOLIDS, ORGANIC, N.O.S. (this compound)[1]
Hazard Class 6.1 (Toxic)[1]
Packing Group III[1]
Acute Oral Toxicity Category 3 (ATE = 50 - 300 mg/kg)[1]
Germ Cell Mutagenicity Category 2[1]
GHS Hazard Statements H301/H302: Toxic/Harmful if swallowed[2][4][5]
H341: Suspected of causing genetic defects[2]
H315: Causes skin irritation[4][5]
H319: Causes serious eye irritation[4][5]
H335: May cause respiratory irritation[4][5]
Experimental Protocols for Spill Neutralization

In the event of a small spill, the following procedure should be enacted promptly:

  • Remove Ignition Sources: Immediately eliminate all potential sources of ignition from the area[6].

  • Dampen the Spill: Carefully dampen the solid spill material with 60-70% ethanol (B145695) to prevent dust formation[6].

  • Containment: Transfer the dampened material to a suitable, sealable container for hazardous waste[6].

  • Decontamination: Use absorbent paper dampened with 60-70% ethanol to clean any remaining material. Subsequently, wash all contaminated surfaces with a soap and water solution[6].

  • Waste Sealing: Seal the absorbent paper and any contaminated disposable PPE (e.g., gloves) in a vapor-tight plastic bag for final disposal[6].

Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal facility[3][7]. Adherence to institutional and regulatory guidelines is mandatory.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for all this compound waste. This includes unused product, reaction byproducts, and contaminated materials (e.g., pipette tips, gloves, weighing paper)[3].

    • The container must be constructed of a material compatible with the chemical.

    • Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office[3].

  • Waste Collection:

    • For solid waste, ensure the container is properly sealed to prevent the release of dust or vapors[3].

    • For liquid waste containing this chemical, use a funnel to prevent spills during transfer[3].

  • Labeling:

    • Clearly label the waste container with the full chemical name: "Waste this compound" and include appropriate hazard symbols (e.g., toxic)[3].

    • Indicate the approximate quantity of waste in the container.

  • Storage:

    • Store the sealed waste container in a designated hazardous waste accumulation area.

    • This area must be secure, well-ventilated, and segregated from incompatible materials, such as strong oxidizing agents[1][3].

  • Final Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal[3].

    • Chemical waste generators are responsible for consulting local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal[1]. The final disposal method will likely be incineration at an approved waste disposal plant[1][3][7].

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Start: Have this compound Waste B Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat A->B C Work in a well-ventilated area (e.g., Chemical Fume Hood) B->C D Identify a dedicated, compatible hazardous waste container C->D E Collect all waste material (solid, liquid, contaminated items) D->E F Securely seal the container E->F G Label container clearly: - 'Waste this compound' - Hazard Symbols (Toxic) - Quantity F->G H Store in a designated, secure, and ventilated hazardous waste area G->H I Ensure segregation from incompatible materials H->I J Consult Institutional & Local Regulations I->J K Contact EHS or Licensed Hazardous Waste Contractor J->K L Arrange for Pickup and Transport (UN2811, Class 6.1) K->L M End: Incineration at an Approved Waste Disposal Plant L->M

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for 2-Amino-6-methoxybenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 2-Amino-6-methoxybenzothiazole (CAS No. 1747-60-0), a compound frequently used in the synthesis of novel chemical entities. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a fine, off-white to light tan powder that is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1] It is also suspected of causing genetic defects.[2][3] Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationCitation(s)
Respiratory Protection A NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter (such as a Type N95) is recommended, especially when handling the neat chemical.[1][4]
Eye Protection Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]
Hand Protection Wear appropriate protective gloves to prevent skin exposure.[2][4][5]
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure. A lab coat is standard.[2][3][5]
Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area.[2][5]

  • Use of a chemical fume hood is required to minimize inhalation exposure.[2]

  • An eyewash station and safety shower must be readily accessible in the work area.[5]

Step-by-Step Handling Procedure:

  • Preparation: Before handling, ensure all required PPE is donned correctly. Prepare the work area within a chemical fume hood.

  • Weighing and Transfer: When weighing and transferring the solid material, do so carefully to avoid creating dust.

  • Solution Preparation: If preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Post-Handling: After handling, thoroughly wash hands and any exposed skin.[3][6]

Storage:

  • Store in a dry, cool, and well-ventilated place.[2]

  • Keep the container tightly closed.[5]

  • Protect the material from light and store away from strong oxidizing agents.[1][6][7]

Disposal Plan

Spill Management:

  • Immediate Action: In case of a spill, first, remove all sources of ignition.[7]

  • Containment: Dampen the solid spill material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[7]

  • Collection: Transfer the dampened material to a suitable, labeled container for hazardous waste.[2][7]

  • Decontamination: Use absorbent paper dampened with 60-70% ethanol to clean the spill area, followed by washing with a soap and water solution.[7]

  • Waste Sealing: Seal the absorbent paper and any contaminated clothing in a vapor-tight plastic bag for disposal.[7]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous waste.[3]

  • Waste disposal methods must comply with local, regional, and national hazardous waste regulations.[2] Chemical waste generators are responsible for determining the appropriate classification of the waste.[2]

Visual Workflow for PPE Selection and Use

The following diagram outlines the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_ops Operational Phase cluster_post Post-Operation start Start: Task involves This compound assess_task Assess Task: Weighing, transfer, or solution prep? start->assess_task respirator Wear NIOSH-approved half-face respirator (N95 or equivalent) assess_task->respirator All tasks goggles Wear chemical safety goggles respirator->goggles gloves Wear appropriate chemical-resistant gloves goggles->gloves lab_coat Wear a lab coat gloves->lab_coat fume_hood Perform all work in a chemical fume hood lab_coat->fume_hood spill_kit Ensure spill kit and waste container are accessible fume_hood->spill_kit proceed Proceed with experiment spill_kit->proceed decontaminate Decontaminate work area proceed->decontaminate dispose Dispose of waste and contaminated PPE correctly decontaminate->dispose wash Wash hands thoroughly dispose->wash end End wash->end

Caption: PPE selection and operational workflow for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-6-methoxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Amino-6-methoxybenzothiazole

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。